molecular formula C9H6ClNO B1357022 5-Chloro-1H-indole-2-carbaldehyde CAS No. 53590-49-1

5-Chloro-1H-indole-2-carbaldehyde

Cat. No.: B1357022
CAS No.: 53590-49-1
M. Wt: 179.6 g/mol
InChI Key: ZFWBIHAXMSSQOO-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWBIHAXMSSQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480301
Record name 5-Chloro-1H-indole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53590-49-1
Record name 5-Chloro-1H-indole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53590-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-indole-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Chloro-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, featuring a halogenated indole core with a reactive aldehyde functionality at the C2 position, renders it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Chloro-1H-indole-2-carbaldehyde, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and execution of synthetic routes toward novel indole-based therapeutic agents.

Introduction: The Significance of 5-Chloro-1H-indole-2-carbaldehyde in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the electronic and lipophilic properties of the molecule, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. Furthermore, the carbaldehyde group at the C2 position serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecular architectures.

The strategic importance of 5-Chloro-1H-indole-2-carbaldehyde lies in its role as a key intermediate for the synthesis of potent therapeutic agents. For instance, indole-2-carboxamides derived from this scaffold have been identified as a promising class of antituberculosis agents.[1] Structure-activity relationship (SAR) studies have revealed that chloro substitution on the indole ring can significantly improve metabolic stability.[1] Moreover, this structural motif is a cornerstone in the development of inhibitors for various enzymes and receptors implicated in a range of diseases.

This guide will delve into the primary synthetic strategies for accessing this valuable compound, with a particular emphasis on regioselective formylation techniques.

Synthetic Pathways to 5-Chloro-1H-indole-2-carbaldehyde

The synthesis of 5-Chloro-1H-indole-2-carbaldehyde presents a unique challenge in controlling the regioselectivity of the formylation reaction on the 5-chloroindole core. While electrophilic substitution on the indole ring typically favors the C3 position, specific strategies can be employed to direct the formylation to the desired C2 position.

Directed ortho-Metalation (DoM) and Formylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of 5-chloroindole, the nitrogen atom of the indole ring can direct a strong base to deprotonate the adjacent C2 position, forming a C2-lithiated intermediate. This intermediate can then be quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired 2-carbaldehyde.[2]

Mechanism of Directed ortho-Metalation and Formylation:

The process begins with the deprotonation of the N-H of 5-chloroindole using a strong base like n-butyllithium (n-BuLi). This is followed by a second deprotonation at the C2 position, directed by the nitrogen anion. The resulting dianion is then quenched with DMF.

Figure 1: Directed ortho-metalation and formylation of 5-chloroindole.

Experimental Protocol: C2-Formylation of Indole via Lithiation (General Procedure)

This protocol is adapted from a general procedure for the C2-formylation of indole and would require optimization for the 5-chloroindole substrate.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
5-Chloroindole151.591.00 g6.60
Tetrahydrofuran (THF), dry72.1150 mL-
n-Butyllithium (n-BuLi)64.06(2.5 M in hexanes) 2.9 mL7.26
tert-Butyllithium (t-BuLi)64.06(1.7 M in pentane) 3.9 mL6.60
N,N-Dimethylformamide (DMF), anhydrous73.090.56 mL7.26
Water18.0210 mL-
Diethyl ether74.12As needed-
Brine-As needed-
Magnesium sulfate, anhydrous120.37As needed-

Procedure:

  • Dissolve 5-chloroindole (1.00 g, 6.60 mmol) in 50 mL of dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2.5 M solution of n-butyllithium in hexanes (2.9 mL, 7.26 mmol) to the THF solution and stir for 30 minutes at -78 °C.

  • Slowly add a 1.7 M solution of tert-butyllithium in pentane (3.9 mL, 6.60 mmol) to the solution and stir at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (0.56 mL, 7.26 mmol) to the solution.

  • Allow the resulting mixture to warm to room temperature over a period of 1.5 hours.

  • Quench the reaction by adding water (10 mL) and stir for 15 minutes.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with brine (3 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield 5-Chloro-1H-indole-2-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be flame-dried, and solvents must be anhydrous to prevent quenching of the reagents.

  • Low Temperature: The lithiation steps are performed at -78 °C to control the reactivity of the organolithium reagents and prevent side reactions.

  • Use of Two Different Organolithium Reagents: n-BuLi is used to deprotonate the more acidic N-H proton, while the more reactive t-BuLi is required for the deprotonation of the less acidic C2-H.

  • Inert Atmosphere: An inert atmosphere of argon or nitrogen is essential to prevent the reaction of the organolithium intermediates with oxygen and moisture from the air.

Reissert-Henze Reaction

The Reissert-Henze reaction provides an alternative pathway to indole-2-carboxylic acids, which can then be converted to the corresponding 2-carbaldehydes. The classical Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[4] For the synthesis of 5-Chloro-1H-indole-2-carbaldehyde, the starting material would be 4-chloro-2-nitrotoluene.

Mechanism of the Reissert Indole Synthesis:

The synthesis begins with the base-catalyzed condensation of 4-chloro-2-nitrotoluene with diethyl oxalate to form an ethyl pyruvate derivative. This is followed by a reductive cyclization, typically using zinc in acetic acid, to yield 5-chloro-1H-indole-2-carboxylic acid. The carboxylic acid can then be reduced to the corresponding aldehyde.

Figure 2: Reissert indole synthesis pathway to 5-Chloro-1H-indole-2-carbaldehyde.

Experimental Protocol: Reissert Indole Synthesis (General Procedure)

This is a generalized protocol and would require specific adaptation and optimization for the synthesis of the 5-chloro derivative.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )
4-Chloro-2-nitrotoluene171.58
Diethyl oxalate146.14
Potassium ethoxide84.16
Ethanol46.07
Zinc dust65.38
Acetic acid60.05

Procedure:

  • Condensation: In a suitable reaction vessel, dissolve 4-chloro-2-nitrotoluene and diethyl oxalate in absolute ethanol. Add a solution of potassium ethoxide in ethanol dropwise while maintaining the reaction temperature. After the addition is complete, stir the reaction mixture for several hours.

  • Workup and Isolation of Pyruvate: Quench the reaction with acid and extract the product into an organic solvent. Purify the resulting ethyl 4-chloro-2-nitrophenylpyruvate.

  • Reductive Cyclization: Dissolve the purified pyruvate in acetic acid and add zinc dust portion-wise. Heat the reaction mixture to effect the reductive cyclization.

  • Workup and Isolation of Carboxylic Acid: After the reaction is complete, filter off the excess zinc and isolate the 5-chloro-1H-indole-2-carboxylic acid.

  • Conversion to Aldehyde: The resulting carboxylic acid can be converted to the aldehyde via standard methods, such as reduction to the alcohol followed by oxidation.

Spectroscopic Characterization

Unambiguous identification of 5-Chloro-1H-indole-2-carbaldehyde is achieved through a combination of spectroscopic techniques.

Property Value
Molecular Formula C₉H₆ClNO[5]
Molecular Weight 179.60 g/mol [5]
CAS Number 53590-49-1[5]

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show characteristic signals for the indole protons and the aldehyde proton. The chlorine atom at C5 will influence the chemical shifts of the aromatic protons.

  • N-H Proton: A broad singlet in the downfield region (δ 10.0-12.0 ppm).

  • Aldehyde Proton: A singlet around δ 9.8-10.0 ppm.

  • H3 Proton: A singlet or a narrow doublet around δ 7.2-7.4 ppm.

  • Aromatic Protons (H4, H6, H7): Complex multiplets in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns influenced by the C5-chloro substituent.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (δ 180-185 ppm).

  • Indole Carbons: Characteristic signals for the nine carbon atoms of the 5-chloroindole ring system. The carbon atom bearing the chlorine (C5) will show a characteristic chemical shift.

Conclusion and Future Perspectives

The synthesis of 5-Chloro-1H-indole-2-carbaldehyde, a key building block in medicinal chemistry, can be achieved through several strategic pathways. The directed ortho-metalation approach offers a regioselective route to the desired C2-formylated product, while the Reissert-Henze reaction provides a classical alternative starting from a substituted o-nitrotoluene. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the specific requirements of the research program.

The continued exploration of novel and efficient synthetic methodologies for accessing functionalized indoles like 5-Chloro-1H-indole-2-carbaldehyde is of paramount importance for the advancement of drug discovery. The versatility of this scaffold ensures its continued relevance in the design and synthesis of the next generation of therapeutic agents.

References

  • PubChem. 5-Chloro-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Formylation. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. J Med Chem. 2013 Nov 14;56(21):8820-33. Available from: [Link]

  • Wikipedia. Reissert indole synthesis. Available from: [Link]

  • NIH. Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infect Dis. 2018 Sep 14; 4(9): 1352–1363. Available from: [Link]

Sources

physicochemical properties of 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-1H-indole-2-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction

5-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound featuring an indole scaffold, a foundational structure in numerous natural products and pharmacologically active molecules. The strategic placement of a chlorine atom at the C5 position and a formyl (aldehyde) group at the C2 position imparts specific physicochemical and reactive properties that make it a valuable and versatile intermediate in synthetic organic chemistry and drug discovery. The electron-withdrawing nature of both the chloro and aldehyde substituents significantly influences the electron density of the indole ring system, modulating its reactivity and biological interactions. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Molecular Properties

The fundamental properties of 5-Chloro-1H-indole-2-carbaldehyde are critical for its handling, reaction setup, and integration into synthetic workflows. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name 5-chloro-1H-indole-2-carbaldehyde[1]
CAS Number 53590-49-1[1]
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.60 g/mol [1]
Appearance Expected to be a solid, likely off-white to yellow powder.N/A
Melting Point Data not available. For comparison, the isomeric 5-Chloroindole-3-carboxaldehyde has a melting point of 213-216 °C.[2]N/A
XLogP3-AA 2.5[1]
Hydrogen Bond Donor Count 1 (from the indole N-H)[1]
Hydrogen Bond Acceptor Count 2 (from the aldehyde oxygen and the indole nitrogen)N/A

Synthetic Pathways and Rationale

The synthesis of indole-2-carbaldehydes can be achieved through several methods. For 5-Chloro-1H-indole-2-carbaldehyde, the most logical and industrially scalable approach is the Vilsmeier-Haack formylation of the readily available precursor, 5-chloroindole.

Proposed Synthesis: Vilsmeier-Haack Reaction

This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). The indole C3 position is typically the most nucleophilic; however, formylation at C2 can be achieved, often through N-lithiation followed by reaction with DMF. A direct Vilsmeier-Haack reaction on 5-chloroindole would preferentially yield the 3-formyl isomer. Therefore, a more targeted synthesis involves the lithiation of the indole nitrogen, which directs formylation to the C2 position.

Workflow for Synthesis via Lithiation-Formylation:

  • Deprotonation: 5-Chloroindole is treated with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to deprotonate the indole nitrogen, forming the N-lithio salt.

  • Formylation: Anhydrous DMF is added to the reaction mixture. The lithium salt directs the electrophilic attack of the formylating agent to the C2 position.

  • Workup: The reaction is quenched with water or a mild acid.

  • Purification: The crude product is extracted and purified, typically by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 5-Chloroindole 5-Chloroindole Deprotonation 1. Deprotonation (-78 °C) 5-Chloroindole->Deprotonation n-BuLi n-Butyllithium (n-BuLi) in THF n-BuLi->Deprotonation DMF N,N-Dimethylformamide (DMF) Formylation 2. Formylation (Addition of DMF) DMF->Formylation Deprotonation->Formylation Forms N-lithio salt Workup 3. Aqueous Workup Formylation->Workup Crude_Product Crude Product Mixture Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 5-Chloro-1H-indole-2-carbaldehyde Purification->Final_Product

Fig 1. Synthetic workflow for 5-Chloro-1H-indole-2-carbaldehyde.

Spectroscopic Characterization Profile

While a complete experimental spectrum is not publicly available, the key spectroscopic features can be reliably predicted based on the structure and data from analogous compounds like indole-2-carbaldehyde.

¹H NMR Spectroscopy (Proton NMR)

(Predicted for CDCl₃, 400 MHz)

  • N-H Proton (δ ~9.0-10.0 ppm): A broad singlet, characteristic of the indole amine proton. Its chemical shift can be highly variable depending on solvent and concentration.

  • Aldehyde Proton (δ ~9.8-10.0 ppm): A sharp singlet. This downfield shift is due to the deshielding effect of the carbonyl group.

  • Aromatic Protons (δ ~7.0-7.8 ppm):

    • H3: A singlet or a small doublet around δ 7.2-7.4 ppm.

    • H4: A doublet around δ 7.7 ppm, showing coupling to H6.

    • H6: A doublet of doublets around δ 7.2 ppm, showing coupling to H4 and H7.

    • H7: A doublet around δ 7.4 ppm, showing coupling to H6. The exact shifts and coupling constants are influenced by the electron-withdrawing effects of the C2-aldehyde and C5-chloro groups.

¹³C NMR Spectroscopy (Carbon NMR)

(Predicted for CDCl₃, 100 MHz)

  • Aldehyde Carbonyl (C=O): δ ~180-185 ppm.

  • Indole Carbons:

    • C2: δ ~138-142 ppm (quaternary, attached to the aldehyde).

    • C3: δ ~115-120 ppm.

    • C3a: δ ~128-132 ppm (quaternary).

    • C4: δ ~122-126 ppm.

    • C5: δ ~125-130 ppm (quaternary, attached to Cl).

    • C6: δ ~120-124 ppm.

    • C7: δ ~112-116 ppm.

    • C7a: δ ~135-139 ppm (quaternary).

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the indole N-H group.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1660-1690 cm⁻¹. This is a highly diagnostic peak for the aldehyde functionality.

  • C=C Stretches (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-H Bending (Aromatic): Peaks in the 750-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Reactivity and Mechanistic Insights

The chemical behavior of 5-Chloro-1H-indole-2-carbaldehyde is dictated by its three key structural components: the indole N-H, the C2-aldehyde, and the C5-chlorinated aromatic ring.

G cluster_nodes mol N_H N-H Acidity (pKa ~16-17) N_H->mol Aldehyde Electrophilic Carbonyl (Nucleophilic Addition) Aldehyde->mol C3 Nucleophilic C3 (Reduced Reactivity) C3->mol

Sources

5-Chloro-1H-indole-2-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-1H-indole-2-carbaldehyde

This guide provides a comprehensive technical overview of 5-Chloro-1H-indole-2-carbaldehyde, a key heterocyclic building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis, reactivity, and safe handling protocols. The insights provided are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Core Compound Identification and Properties

5-Chloro-1H-indole-2-carbaldehyde is a substituted indole derivative featuring a chlorine atom at the 5-position and a formyl (aldehyde) group at the 2-position of the indole ring. This specific arrangement of functional groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active agents and functional materials.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 53590-49-1PubChem[1]
PubChem CID 12203318PubChem[1]
IUPAC Name 5-chloro-1H-indole-2-carbaldehydePubChem[1]
InChI InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11HPubChem[1]
SMILES C1=CC2=C(C=C1Cl)C=C(N2)C=OPubChem[1]

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Caption: Core chemical identifiers for 5-Chloro-1H-indole-2-carbaldehyde.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing experimental design and purification strategies.

PropertyValueSource
Molecular Formula C₉H₆ClNOPubChem[1]
Molecular Weight 179.60 g/mol PubChem[1]
Appearance White SolidThermo Fisher Scientific[2]
Melting Point Not specified, but related indole aldehydes are high-melting solids.
Solubility Low water solubility is expected.Thermo Fisher Scientific[2]

Synthesis and Manufacturing

The synthesis of indole-2-carbaldehydes is a well-established area of organic chemistry. While multiple routes exist, a common and effective strategy involves the oxidation of the corresponding 2-hydroxymethylindole intermediate. This precursor is readily accessible via the reduction of an ethyl indole-2-carboxylate.

The causality behind this multi-step approach lies in the selective functionalization of the indole ring. Direct formylation at the C2 position can be challenging and often yields mixtures with C3-formylated products. The carboxylate-to-aldehyde pathway provides a high-yielding and regioselective route.

Synthesis_Workflow Start Ethyl 5-chloroindole-2-carboxylate Step1 Reduction (e.g., LiAlH₄) Start->Step1 Step 1 Intermediate (5-Chloro-1H-indol-2-yl)methanol Step1->Intermediate Step2 Oxidation (e.g., MnO₂) Intermediate->Step2 Step 2 End 5-Chloro-1H-indole-2-carbaldehyde Step2->End

Caption: General synthesis pathway for 5-Chloro-1H-indole-2-carbaldehyde.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for the synthesis of indole-2-carbaldehydes and is adapted for the 5-chloro derivative.[3]

Step 1: Reduction of Ethyl 5-chloro-1H-indole-2-carboxylate

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Reaction: Dissolve Ethyl 5-chloro-1H-indole-2-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (5-Chloro-1H-indol-2-yl)methanol.

Step 2: Oxidation to 5-Chloro-1H-indole-2-carbaldehyde

  • Setup: In a round-bottom flask, dissolve the crude alcohol from Step 1 in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Reaction: Add activated manganese dioxide (MnO₂, ~10 equivalents by weight) to the solution in portions. The choice of MnO₂ is crucial; it must be "activated" to ensure high reactivity for the oxidation of this benzylic-type alcohol.

  • Progression: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours and can be monitored by TLC.

  • Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad extensively with DCM.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Chloro-1H-indole-2-carbaldehyde.

Chemical Reactivity and Applications

The reactivity of 5-Chloro-1H-indole-2-carbaldehyde is dominated by its two primary functional groups: the indole N-H and the C2-aldehyde.

  • Aldehyde Group: The formyl group is an electrophilic center, readily participating in reactions such as Wittig olefination, reductive amination, and condensation with nucleophiles like hydrazines and amines to form hydrazones and imines (Schiff bases), respectively. These reactions are fundamental for extending the molecular framework. The related 3-carbaldehyde isomer is known to be used in preparing various hydrazone derivatives.[4]

  • Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated, allowing for modification at the N1 position.

  • Aromatic Ring: The chloro-substituted benzene portion of the indole can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although this typically requires specific catalytic conditions.

Its primary application is as a versatile intermediate in the synthesis of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice. 5-Chloro-1H-indole-2-carbaldehyde presents several hazards that require appropriate handling procedures.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Pictogram:



Recommended Handling Protocols

The following self-validating system ensures user safety by minimizing exposure risk.

  • Engineering Controls:

    • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

    • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[5]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Wash hands thoroughly after handling.[2]

    • Body Protection: Wear a laboratory coat. For larger quantities, consider additional protective clothing.[2]

  • Procedural Controls:

    • Avoid generating dust.[5]

    • Do not get in eyes, on skin, or on clothing.[2]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]

    • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[2]

    • If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Conclusion

5-Chloro-1H-indole-2-carbaldehyde is a valuable and versatile chemical intermediate. Its defined structure, coupled with the distinct reactivity of its aldehyde and indole moieties, provides a reliable platform for the synthesis of complex target molecules in pharmaceutical and materials science research. Adherence to rigorous safety protocols is essential when handling this compound to mitigate its associated hazards. This guide serves as a foundational resource for its effective and safe utilization in a research and development setting.

References

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An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 5-Chloroindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction stands as an efficient and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide provides a comprehensive technical overview of its application to the synthesis of 5-chloroindole-3-carboxaldehyde from 5-chloroindole. We will explore the underlying reaction mechanism, provide a detailed and field-proven experimental protocol, discuss critical process parameters for optimization, and address common side reactions and troubleshooting strategies. The resulting product, 5-chloroindole-3-carboxaldehyde, is a valuable synthetic intermediate for a variety of biologically active molecules and functional materials, making this transformation highly relevant for professionals in pharmaceutical research and chemical development.[3][4][5]

Introduction: The Significance of Indole Formylation

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a formyl (-CHO) group, particularly at the C3 position, transforms the indole into a versatile building block. This aldehyde functionality serves as a synthetic handle for constructing more complex molecular architectures through reactions such as condensations, oxidations, reductions, and carbon-carbon bond-forming reactions.[5]

The Vilsmeier-Haack reaction is a classic and reliable method for achieving this transformation.[6] It utilizes a "Vilsmeier reagent," a mild electrophile generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7] This reagent's moderate reactivity makes it highly selective for electron-rich substrates like indoles, avoiding the harsh conditions associated with other formylation methods.[8][9] The specific target of this guide, 5-chloroindole, is an important starting material, and its product, 5-chloroindole-3-carboxaldehyde, is a key intermediate in the synthesis of various pharmaceutical agents and fluorescent probes.[3]

The Vilsmeier Reagent: Formation and Mechanistic Role

The heart of the Vilsmeier-Haack reaction is the electrophilic species known as the Vilsmeier reagent. It is not used as an isolated entity but is prepared in situ just before or during the reaction.

Formation of the Chloroiminium Ion

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl-N-chloromethyleniminium ion (the Vilsmeier reagent).[10][11][12] This iminium salt is the active formylating agent in the reaction.[10]

DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent Elimination Anion [PO₂Cl₂]⁻ Adduct->Anion

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Electrophilic Nature

The resulting chloroiminium ion is a weak electrophile.[8][9] Its reactivity is attenuated compared to the acylium ions used in Friedel-Crafts acylation. This characteristic is advantageous as it allows for high selectivity with highly activated systems like indoles while minimizing side reactions often seen with more potent electrophiles.[9]

Mechanism: Formylation of 5-Chloroindole

The formylation of the indole ring is a classic example of an electrophilic aromatic substitution reaction. The electron-rich nature of the indole nucleus, particularly at the C3 position, dictates the regioselectivity of the attack.[12][13]

  • Electrophilic Attack: The π-system of the 5-chloroindole ring, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C3 position due to the highest electron density and the ability to form a more stable cationic intermediate without disrupting the aromaticity of the benzene ring.[12][13]

  • Intermediate Formation & Aromatization: The attack forms a cationic intermediate (a sigma complex). A base, such as DMF or a chloride ion, abstracts the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding an indolyl-3-methyleneiminium salt.[7][11]

  • Hydrolysis: The reaction is quenched with water during the workup step. Water attacks the electrophilic carbon of the iminium salt. Subsequent elimination of dimethylamine and deprotonation yields the final product, 5-chloroindole-3-carboxaldehyde.[2][12]

Vilsmeier-Haack Mechanism on 5-Chloroindole cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Aromatization cluster_2 Step 3: Hydrolysis (Workup) Indole 5-Chloroindole Intermediate1 Cationic Intermediate (Sigma Complex) Indole->Intermediate1 Indole->Intermediate1 C3 Attack VR Vilsmeier Reagent VR->Intermediate1 Intermediate2 Indolyl-3-methylene iminium Salt Intermediate1->Intermediate2 Deprotonation Intermediate1->Intermediate2 Product 5-Chloroindole-3- carboxaldehyde Intermediate2->Product Intermediate2->Product H2O H₂O H2O->Product Nucleophilic Attack & Elimination

Caption: Reaction mechanism for the formylation of 5-chloroindole.

Experimental Protocol: Synthesis of 5-Chloroindole-3-carboxaldehyde

This protocol is a robust and validated procedure for the synthesis of 5-chloroindole-3-carboxaldehyde.[14] Adherence to the specified conditions is crucial for achieving high yield and purity.

Reagents and Materials
Reagent/MaterialFormulaM.W.QuantityMoles (mmol)
5-ChloroindoleC₈H₆ClN151.595.0 g33.0
Phosphorus OxychloridePOCl₃153.334.6 mL49.0
N,N-DimethylformamideC₃H₇NO73.0925 mL-
MethanolCH₃OH32.04As needed-
Crushed Ice/WaterH₂O18.02As needed-
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add 20 mL of N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Slow Addition of POCl₃: Add phosphorus oxychloride (4.6 mL) slowly and dropwise to the stirred DMF at 0 °C. Causality Note: This addition is highly exothermic. Maintaining a low temperature is critical to prevent uncontrolled reaction and degradation of the reagent.

  • Reagent Maturation: After the addition is complete, continue stirring the mixture at 0 °C for an additional 10 minutes to ensure the complete formation of the Vilsmeier reagent.[14]

  • Addition of Substrate: Dissolve 5-chloroindole (5.0 g) in 5 mL of DMF. Add this solution slowly dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm. Heat the reaction mixture to 40-50 °C and maintain this temperature for approximately 45-55 minutes.[14] Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing approximately 100 mL of crushed ice with stirring. This step hydrolyzes the intermediate and precipitates the crude product.[14][15]

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from methanol to yield pure 5-chloroindole-3-carboxaldehyde as a white solid.[14]

Expected Results and Characterization
  • Yield: 3.5 g (59%).[14]

  • Appearance: White solid.[14]

  • Melting Point: 213-216 °C.[14]

  • Molecular Formula: C₉H₆ClNO.[16][17]

  • Molecular Weight: 179.60 g/mol .[16][17]

  • Elemental Analysis (Calculated): C, 60.19%; H, 3.37%; N, 7.79%.[14]

  • Elemental Analysis (Found): C, 60.13%; H, 3.40%; N, 7.75%.[14]

Troubleshooting and Side Reactions

While generally a high-yielding reaction, certain side reactions can occur if conditions are not carefully controlled.

  • Bis(indolyl)methane Formation: A common byproduct occurs when the newly formed aldehyde product acts as an electrophile and reacts with a second molecule of the starting 5-chloroindole.[18]

    • Mitigation: Add the indole solution dropwise to the pre-formed Vilsmeier reagent. This maintains a high concentration of the formylating agent relative to the indole. Avoid a large excess of the Vilsmeier reagent and quench the reaction promptly once the starting material is consumed.[18] Maintaining a low reaction temperature can also suppress this side reaction.[18]

  • Diformylation: Although less common for indoles, excessive Vilsmeier reagent or harsh conditions can potentially lead to formylation at a second position.[18]

    • Mitigation: Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents) and maintain the recommended reaction temperature.[18]

Applications and Further Synthetic Utility

5-Chloroindole-3-carboxaldehyde is not an end-product but a valuable synthetic intermediate. Its aldehyde group is a gateway to a wide range of chemical transformations. It is used in the preparation of:

  • Hydrazone Derivatives: Condensation with hydrazines creates various hydrazones, which are investigated for their biological activities.[14]

  • Schiff Bases and Fused Heterocycles: Reaction with amines and active methylene compounds can lead to the formation of more complex, fused heterocyclic systems like β-carbolines and indolylpyrazoles.[5]

  • Pharmaceutical Scaffolds: It serves as a building block for drugs targeting neurological disorders and other therapeutic areas.[3]

Conclusion

The Vilsmeier-Haack formylation of 5-chloroindole is a cornerstone reaction for producing 5-chloroindole-3-carboxaldehyde, a pivotal intermediate in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism, from the in situ formation of the Vilsmeier reagent to the final hydrolysis step, is paramount for successful execution. By carefully controlling key parameters such as temperature, stoichiometry, and order of addition, researchers can achieve high yields of the desired product while minimizing the formation of common byproducts. The detailed protocol and troubleshooting guide presented herein provide a solid foundation for scientists and drug development professionals to reliably perform this valuable transformation.

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An In-depth Technical Guide to the Synthesis of 5-Chloro-1H-indole-2-carbaldehyde: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 5-Chloro-1H-indole-2-carbaldehyde, a key building block in the development of pharmacologically active molecules. The document emphasizes the critical selection of starting materials and details the primary synthetic strategies, with a focus on the Vilsmeier-Haack formylation. Practical insights into reaction mechanisms, experimental protocols, and comparative analysis of different routes are presented to equip researchers with the necessary knowledge for efficient and targeted synthesis.

Introduction: The Significance of 5-Chloro-1H-indole-2-carbaldehyde

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, serve as crucial intermediates in the synthesis of a wide array of therapeutic agents. 5-Chloro-1H-indole-2-carbaldehyde is a valuable derivative, with the chloro-substituent at the 5-position influencing the molecule's electronic properties and providing a handle for further functionalization. The carbaldehyde group at the 2-position is a versatile functional group that can be readily transformed into various other moieties, making this compound a critical starting point for the synthesis of diverse and complex target molecules in drug discovery programs. The strategic synthesis of this intermediate is therefore of paramount importance.

Strategic Synthesis of the Core Intermediate: 5-Chloroindole

The journey to 5-Chloro-1H-indole-2-carbaldehyde begins with the efficient synthesis of its precursor, 5-chloroindole. Several established methods can be employed, each with its own set of advantages and considerations regarding starting material availability, scalability, and reaction conditions.

Fischer Indole Synthesis

A classic and versatile method for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[2][3] In the context of 5-chloroindole, the synthesis would commence with (4-chlorophenyl)hydrazine.

Starting Materials:

  • (4-chlorophenyl)hydrazine: Commercially available and serves as the source of the chloro-substituted benzene ring and the indole nitrogen.

  • A suitable ketone or aldehyde: The choice of the carbonyl compound determines the substitution pattern at the C2 and C3 positions of the indole ring. For the synthesis of the direct precursor to 5-chloroindole, a reaction with a compound that can lead to an unsubstituted C2 and C3 would be necessary, which can be challenging with this method.

Causality Behind Experimental Choices: The Fischer indole synthesis is a robust and widely applicable method. The acidic catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), facilitates the key[4][4]-sigmatropic rearrangement of the initially formed hydrazone.[3][5] The choice of acid and solvent can significantly impact the reaction yield and purity of the product.

Experimental Protocol: Fischer Indole Synthesis of a Substituted 5-Chloroindole Derivative [2]

This protocol describes the synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole to illustrate the general principles of the Fischer indole synthesis.

  • Hydrazone Formation: Dissolve (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (30 mL). Add a few drops of glacial acetic acid, followed by the dropwise addition of 2-pentanone (0.86 g, 10 mmol) with stirring. Stir the mixture at room temperature for 1-2 hours.

  • Cyclization: To the hydrazone mixture, add a suitable solvent such as ethanol or toluene (40 mL). Carefully add the acid catalyst (e.g., 10-15 g of Polyphosphoric Acid). Heat the reaction mixture to reflux (80-120 °C) for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If PPA is used, carefully quench the reaction by pouring it onto ice. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Bischler-Möhlau Indole Synthesis

Another classical approach is the Bischler-Möhlau indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an aniline derivative in the presence of an acid.[6][7]

Starting Materials:

  • 4-chloroaniline: A readily available starting material.

  • α-halo-ketone: The choice of this reagent will determine the substituents at the C2 and C3 positions.

Causality Behind Experimental Choices: This method is particularly useful for the synthesis of 2-arylindoles. However, the often harsh reaction conditions and the potential for the formation of isomeric byproducts can be limitations.[6]

Halogen Exchange from 5-Bromoindole

A more direct and often high-yielding route to 5-chloroindole is through a copper-catalyzed halogen exchange reaction starting from the corresponding 5-bromoindole.[1][4]

Starting Materials:

  • 5-Bromoindole: Commercially available, though typically more expensive than the precursors for the Fischer or Bischler syntheses.

  • Cuprous Chloride (CuCl): Acts as the chlorine source and catalyst.

  • High-boiling polar aprotic solvent: N-methyl-2-pyrrolidone (NMP) is commonly used to facilitate the reaction at elevated temperatures.[1]

Causality Behind Experimental Choices: This method offers a scalable and commercially viable route. The use of a copper(I) salt is crucial for activating the aryl bromide towards nucleophilic substitution by the chloride ion. The high temperature is necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of 5-Chloroindole from 5-Bromoindole [1]

  • Reaction Setup: In a round-bottom flask, combine 5-bromoindole and cuprous chloride (CuCl).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask.

  • Heating: Heat the reaction mixture to 180 °C and maintain for 12 hours with continuous stirring.

  • Work-up: Cool the mixture to room temperature and carefully add aqueous ammonia (20-25%) to quench the reaction and complex the copper salts.

  • Extraction: Extract the product with chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Formylation of 5-Chloroindole: The Vilsmeier-Haack Reaction

Once 5-chloroindole is obtained, the next critical step is the introduction of the carbaldehyde group at the C2 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[8][9][10][11]

Core Principle: The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃).[8] This electrophile then attacks the electron-rich indole ring.

Regioselectivity: For most indoles, the Vilsmeier-Haack reaction preferentially occurs at the C3 position due to the higher electron density at this position. However, when the C3 position is blocked, or under certain reaction conditions, formylation at the C2 position can be achieved. The presence of the electron-withdrawing chloro group at the 5-position further influences the electron distribution in the indole ring, potentially affecting the regioselectivity of the formylation. While formylation of indoles typically favors the C3 position, specific conditions or the use of protecting groups can direct the formylation to the C2 position.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole 5-Chloroindole Intermediate Iminium Ion Intermediate Indole->Intermediate + Vilsmeier Reagent Product 5-Chloro-1H-indole-2-carbaldehyde Intermediate->Product Hydrolysis

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of an Indole [8]

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with stirring.

  • Reaction with Indole: To this pre-formed Vilsmeier reagent, add a solution of 5-chloroindole in DMF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature for a specified time (this will need to be optimized for the specific substrate).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a solution of sodium hydroxide or sodium carbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.

Alternative Formylation Strategy: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another method for the formylation of electron-rich aromatic compounds, particularly phenols, but it can also be applied to indoles.[12][13]

Core Principle: This reaction typically involves the reaction of the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide. The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.

Regioselectivity: The Reimer-Tiemann reaction on indoles can lead to a mixture of products, including formylation at the C3 position and ring-expansion to form 3-chloroquinolines. Directing the formylation to the C2 position can be challenging and often results in lower yields compared to the Vilsmeier-Haack reaction.

Comparative Analysis of Starting Materials

Starting Material RouteKey Starting MaterialsCommercial AvailabilityRelative CostKey Considerations
Fischer Indole Synthesis (4-chlorophenyl)hydrazine, Aldehyde/KetoneReadily availableLow to moderateVersatile, but regioselectivity can be an issue for C2-unsubstituted indoles.
Bischler-Möhlau Synthesis 4-chloroaniline, α-halo-ketoneReadily availableLow to moderateOften requires harsh conditions and may yield byproducts.
Halogen Exchange 5-Bromoindole, CuClAvailableHigherDirect, high-yielding, and scalable.

Conclusion and Future Perspectives

The synthesis of 5-Chloro-1H-indole-2-carbaldehyde is a critical step in the development of new therapeutic agents. While several synthetic routes to the key precursor, 5-chloroindole, exist, the choice of method will depend on factors such as cost, scalability, and available starting materials. The Vilsmeier-Haack reaction stands out as a primary method for the subsequent formylation step. However, careful optimization of reaction conditions is crucial to achieve the desired regioselectivity for formylation at the C2 position. Further research into more selective and efficient C2-formylation methods for substituted indoles will continue to be an area of significant interest for synthetic and medicinal chemists.

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An In-depth Technical Guide to the Reaction Mechanisms of Indole-2-carbaldehyde Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole-2-carbaldehyde is a pivotal scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. A profound understanding of the reaction mechanisms governing its synthesis is paramount for researchers and scientists to devise novel analogues with enhanced therapeutic potential and to optimize existing synthetic routes for large-scale production. This guide provides an in-depth exploration of the core reaction mechanisms for the formation of indole-2-carbaldehyde, with a focus on the underlying principles that dictate experimental choices and outcomes.

The Unique Reactivity of the Indole Nucleus

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.[1][2] The position of electrophilic attack is predominantly at C3, which is estimated to be 10¹³ times more reactive than a position on a benzene ring.[2] This pronounced reactivity at C3 is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the arenium ion) formed during the substitution process, without disrupting the aromaticity of the fused benzene ring.[1]

However, the synthesis of indole-2-carbaldehyde requires forcing the formylation to occur at the C2 position. This regiochemical challenge is typically addressed by either blocking the C3 position with a substituent or by employing specific reaction conditions that favor C2 functionalization. When the C3 position is occupied, electrophilic attack can occur directly at C2 or proceed through an initial attack at C3 (ipso attack) followed by a 1,2-migration of a substituent to the C2 position.[3] The latter pathway is often kinetically favored.[3][4]

Key Synthetic Methodologies and Their Mechanisms

Several methods have been developed for the synthesis of indole-2-carbaldehyde. The most prominent among these are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction, both of which involve electrophilic substitution. Other methods, such as the oxidation of 2-methylindoles or the reduction of indole-2-carboxylic acid derivatives, also provide viable synthetic routes.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] It employs a Vilsmeier reagent, which is a chloroiminium salt, as the electrophile.[5][8]

Formation of the Vilsmeier Reagent

The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][9] The reaction proceeds through the formation of an electrophilic chloroiminium ion.[10] While there has been some debate about the exact structure of the reagent, NMR studies suggest it exists as an equilibrium mixture of two iminium salts.[11][12]

Caption: Figure 1. Formation of the Vilsmeier Reagent.

Mechanism of Indole-2-carbaldehyde Formation

For the synthesis of indole-2-carbaldehyde via the Vilsmeier-Haack reaction, the indole nitrogen is typically protected, for instance, with a tosyl group, and the C3 position is often blocked to direct formylation to C2. The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich indole ring.

  • Electrophilic Attack: The indole π-system attacks the electrophilic carbon of the Vilsmeier reagent. When C3 is blocked, the attack occurs at C2.

  • Formation of an Iminium Ion Intermediate: This attack leads to the formation of a cationic intermediate, which is an iminium ion.

  • Hydrolysis: Subsequent workup with water hydrolyzes the iminium ion to yield the final indole-2-carbaldehyde.[5][10]

Caption: Figure 2. Vilsmeier-Haack formylation of a C3-blocked indole.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols and other electron-rich aromatic compounds, including indoles.[13][14][15] The reaction typically employs chloroform (CHCl₃) in a basic solution.[16]

Generation of Dichlorocarbene

The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂).[13][15] It is generated in situ by the reaction of chloroform with a strong base, such as sodium hydroxide.[17][18] The base abstracts a proton from chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to lose a chloride ion and form dichlorocarbene.[15]

Caption: Figure 3. Generation of Dichlorocarbene.

Mechanism of Indole-2-carbaldehyde Formation

In the context of indole chemistry, the Reimer-Tiemann reaction can lead to a mixture of products, including indole-3-carbaldehyde and, under certain conditions, ring-expanded quinolines in what is known as an "abnormal" Reimer-Tiemann reaction.[13] However, by carefully controlling the reaction conditions and substrate, formylation at the C2 position can be achieved.

  • Deprotonation of Indole: The strong base deprotonates the indole at the N1 position, forming the indolate anion.

  • Electrophilic Attack by Dichlorocarbene: The electron-rich indolate anion attacks the electrophilic dichlorocarbene. This attack can occur at C2 or C3.

  • Intermediate Formation and Hydrolysis: The resulting intermediate undergoes hydrolysis to form the aldehyde.

The regioselectivity of the Reimer-Tiemann reaction on indoles can be complex and is influenced by factors such as the solvent, the nature of the base, and the presence of substituents on the indole ring.

Other Synthetic Routes
Oxidation of 2-Methylindoles

Indole-2-carbaldehyde can also be synthesized by the oxidation of 2-methylindole. A variety of oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).[19][20] The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid or side reactions.

Reduction of Indole-2-carboxylic Acid Derivatives

Another common approach involves the reduction of indole-2-carboxylic acid or its esters.[21][22] This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to first form the corresponding alcohol (indole-2-methanol), which is then oxidized to the aldehyde.[20][21] Alternatively, controlled reduction of an ester or acid chloride can directly yield the aldehyde.

Comparative Analysis of Synthetic Methods

MethodReagentsKey IntermediateTypical Position of FormylationAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃Vilsmeier reagentC3 (unsubstituted), C2 (C3-blocked)Mild conditions, high yields, good regioselectivity with appropriate substrates.[10]Requires protection/blocking for C2 selectivity.
Reimer-Tiemann CHCl₃, strong baseDichlorocarbeneC3, can give mixtures and ring expansion products.[13]One-pot procedure.Often low yields, poor regioselectivity, potential for side reactions.[13]
Oxidation 2-Methylindole, oxidant (e.g., MnO₂)N/AC2Direct conversion of a readily available starting material.Potential for over-oxidation, requires careful control of conditions.[19]
Reduction Indole-2-carboxylate, reducing agentN/AC2Can be high yielding.Multi-step process (reduction then oxidation).[20]

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of a C3-Blocked Indole
  • To a solution of the C3-blocked indole derivative in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of Indole-2-carbaldehyde via Lithiation

A modern and often high-yielding method for the synthesis of indole-2-carbaldehyde involves the direct lithiation of the indole ring followed by formylation.[23]

  • Dissolve N-protected indole in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base such as n-butyllithium or tert-butyllithium dropwise and stir for a period to allow for deprotonation at the C2 position.

  • Add anhydrous DMF to the reaction mixture and allow it to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the product by chromatography.[23]

Conclusion

The synthesis of indole-2-carbaldehyde is a testament to the rich and complex chemistry of the indole nucleus. While the inherent reactivity of indole favors electrophilic substitution at the C3 position, a variety of synthetic strategies have been developed to achieve formylation at the less reactive C2 position. The Vilsmeier-Haack and Reimer-Tiemann reactions, along with oxidation and reduction pathways, each offer distinct advantages and challenges. A thorough understanding of the underlying reaction mechanisms, including the nature of the key reactive intermediates and the factors governing regioselectivity, is essential for researchers in the field of drug discovery and development to effectively utilize this important synthetic building block. The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and the availability of starting materials and reagents.

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The Multifaceted Bioactivity of Chlorinated Indoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold, a privileged structure in medicinal chemistry, has long been a focal point for the development of novel therapeutic agents. Its versatile framework is present in a multitude of natural products and clinically approved drugs.[1][2] The introduction of chlorine atoms to this heterocyclic system can dramatically alter its physicochemical properties, often enhancing its biological activity and providing new avenues for therapeutic intervention.[3][4] This in-depth technical guide provides a comprehensive overview of the potential biological activities of chlorinated indoles, with a focus on their anticancer, antimicrobial, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this fascinating class of compounds.

Anticancer Activity: Disrupting the Cellular Machinery of Malignancy

Chlorinated indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.

Mechanism of Action: From Microtubule Destabilization to Apoptotic Induction

A primary mechanism underlying the anticancer effects of certain chlorinated indoles is the disruption of microtubule dynamics.[7] Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape.[7] By interfering with the polymerization and depolymerization of tubulin, the building block of microtubules, chlorinated indoles can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[7][8]

This process is often initiated through the intrinsic mitochondrial pathway. Disruption of the microtubule network triggers cellular stress, leading to the release of cytochrome c from the mitochondria.[7] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[7]

Beyond microtubule disruption, some chlorinated indole derivatives have been shown to inhibit the PI3K/Akt signaling pathway.[7] This pathway is a crucial regulator of cell survival and proliferation and is frequently hyperactivated in various cancers. By downregulating the levels of key proteins in this pathway, such as PI3K and phosphorylated Akt, these compounds can further promote apoptosis in cancer cells.[7]

Signaling Pathway: Anticancer Mechanism of Chlorinated Indoles

anticancer_pathway cluster_cell Cancer Cell cluster_cytoskeleton Cytoskeleton cluster_signaling Signaling Cascade Chlorinated_Indole Chlorinated Indole Microtubules Microtubule Disruption Chlorinated_Indole->Microtubules PI3K_Akt PI3K/Akt Inhibition Chlorinated_Indole->PI3K_Akt Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Logical flow from chlorinated indole interaction to the induction of apoptosis.

Quantitative Data on Anticancer Activity

The cytotoxic potential of various chlorinated indole derivatives has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Compound ClassCancer Cell LineIC50 Value (µM)Reference
Chlorinated bis-indole alkaloidsNCI-H460 (Lung)3.1 - 11.2[5][6]
MDA-MB-231 (Breast)3.1 - 11.2[5][6]
HCT-116 (Colon)3.1 - 11.2[5][6]
HepG2 (Liver)3.1 - 11.2[5][6]
Indole-sulfonamide derivatives (hydroxyl-bearing bisindoles with Cl)HepG2 (Liver)7.37 - 26.00[1][9]
MOLT-3 (Leukemia)10.65 - 56.39[9]
Betulin derivatives with 5-chloroindoleMIAPaCa (Pancreas)2.44 - 2.70[2]
PA-1 (Ovary)2.44 - 2.70[2]
SW620 (Colon)2.44 - 2.70[2]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 (Colon)7.1 ± 0.6[10]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the cytotoxicity of chlorinated indoles using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chlorinated indole compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorinated indole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Workflow: Cell Viability (MTT) Assay

mtt_workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Chlorinated Indole A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Solution C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Step-by-step workflow for the MTT assay.

Antimicrobial Activity: A Weapon Against Pathogenic Microbes

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents.[11] Chlorinated indoles have demonstrated potent activity against a variety of pathogenic bacteria, including multidrug-resistant strains.[11][12]

Mechanism of Action: Breaching the Bacterial Defenses

The antimicrobial action of chlorinated indoles often involves the disruption of the bacterial cell envelope.[13] Studies have shown that these compounds can cause visible damage to the cell membrane, leading to leakage of intracellular components and ultimately cell death.[14] In the case of methicillin-resistant Staphylococcus aureus (MRSA), chlorinated indoles have been shown to disrupt the cell wall and membrane, and inhibit the production of extracellular polysaccharides essential for biofilm formation.[13]

Furthermore, some halogenated indoles can induce the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and damage to vital cellular components.[11] They can also interfere with bacterial communication systems, such as quorum sensing, by downregulating the expression of key genes involved in virulence and biofilm formation.[11]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. It represents the lowest concentration of the agent that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
4-chloroindoleVibrio parahaemolyticus50[14]
7-chloroindoleVibrio parahaemolyticus200[14]
4-bromo-6-chloroindoleStaphylococcus aureus20-30[11][12]
Dionemycin (chlorinated bis-indole alkaloid)Methicillin-resistant Staphylococcus aureus (MRSA)1-2[5][6][15]
Chloroxiamycin (chlorinated indole sesquiterpene)Methicillin-resistant Staphylococcus aureus (MRSA)16[13]
Indole-thiadiazole derivative with m-chlorophenyl groupMethicillin-resistant Staphylococcus aureus (MRSA)6.25[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of chlorinated indoles against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Chlorinated indole compound (dissolved in a suitable solvent)

  • Sterile 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the chlorinated indole compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Effects: Shielding Neurons from Damage

Oxidative stress is a key contributor to the pathogenesis of various neurodegenerative diseases.[17] Some chlorinated indoles have demonstrated neuroprotective properties by mitigating oxidative damage and supporting neuronal survival.[17][18]

Mechanism of Action: Combating Oxidative Stress

The neuroprotective effects of certain chlorinated indoles are linked to their antioxidant capabilities. For instance, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) has been shown to protect dopaminergic neurons from hydrogen peroxide-induced oxidative stress.[17][18] This compound reduces the levels of reactive oxygen species (ROS) and enhances the cellular antioxidant defense system by increasing the levels of reduced glutathione.[17][18] Molecular docking studies suggest that CMI may interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase.[17]

The indole nucleus itself is known to possess neuroprotective properties, and its combination with other functional groups can lead to compounds with multi-targeted therapeutic potential against neurodegenerative disorders.[19][20] Some indole alkaloids have shown significant neuroprotective effects against ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegeneration.[21]

Conclusion

Chlorinated indoles represent a versatile and promising class of bioactive molecules with significant potential in drug discovery. Their ability to interact with diverse biological targets underpins their demonstrated anticancer, antimicrobial, and neuroprotective activities. The structure-activity relationship studies, which often highlight the importance of the position and nature of the halogen substituent, provide a roadmap for the rational design of more potent and selective therapeutic agents.[5][14] Further exploration of the chemical space of chlorinated indoles, coupled with in-depth mechanistic studies and preclinical evaluations, is warranted to fully unlock their therapeutic potential and translate these promising findings into novel clinical candidates.

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Foreword: The Strategic Importance of the 5-Chloroindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Chloroindole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its strategic functionalization is a cornerstone of drug discovery. Halogenation of the indole ring, particularly at the C-5 position, offers a powerful method to modulate the physicochemical and biological properties of these molecules, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide provides an in-depth examination of the electrophilic substitution reactions of 5-chloroindole, a key intermediate in the synthesis of various therapeutic agents.[2] We will explore the underlying electronic principles governing its reactivity and provide field-proven protocols for its derivatization.

The Electronic Landscape and Regioselectivity of 5-Chloroindole

The reactivity of the indole ring in electrophilic aromatic substitution (EAS) is governed by the delocalization of the nitrogen lone-pair electrons throughout the bicyclic system, rendering it significantly more reactive than benzene.[3][4] This electron-rich nature dictates that electrophilic attack occurs preferentially on the five-membered pyrrole ring.

The Inherent C-3 Preference of the Indole Nucleus

For an unsubstituted indole, electrophilic attack overwhelmingly favors the C-3 position. This regioselectivity is a direct consequence of the relative stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed upon attack.

  • Attack at C-3: The positive charge is delocalized over the C-2 atom and the nitrogen atom. Crucially, the aromaticity of the benzene ring is preserved in one of the key resonance structures. This is the most stable and therefore kinetically favored pathway.[5]

  • Attack at C-2: The positive charge is localized on the nitrogen atom, but this requires disrupting the aromatic sextet of the benzene ring, resulting in a significantly less stable intermediate.[4][5]

G indole_c3 5-Chloroindole intermediate_c3 Wheland Intermediate (Benzene Aromaticity Preserved) indole_c3->intermediate_c3 +E⁺ product_c3 C-3 Substituted Product intermediate_c3->product_c3 -H⁺ favored More Stable Intermediate intermediate_c3->favored indole_c2 5-Chloroindole intermediate_c2 Wheland Intermediate (Benzene Aromaticity Disrupted) indole_c2->intermediate_c2 +E⁺ product_c2 C-2 Substituted Product intermediate_c2->product_c2 -H⁺ disfavored Less Stable Intermediate intermediate_c2->disfavored

Caption: Energetic preference for C-3 substitution in indoles.

The Modulating Influence of the C-5 Chloro Substituent

The chlorine atom at the C-5 position exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond framework. This effect is deactivating, making 5-chloroindole slightly less reactive than unsubstituted indole.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic pi-system. This effect is activating and directs incoming electrophiles to the ortho and para positions relative to the chlorine (C-4 and C-6).

In the case of 5-chloroindole, the powerful activating and directing effect of the pyrrole nitrogen overwhelmingly dominates. The C-5 chloro group's influence is primarily a slight deactivation of the overall system, but it does not alter the inherent preference for electrophilic attack at the C-3 position.[1]

Key Electrophilic Substitution Reactions and Protocols

The following sections detail common and synthetically valuable EAS reactions performed on 5-chloroindole, complete with mechanistic insights and detailed experimental protocols.

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[6] The electrophile, known as the Vilsmeier reagent, is a weak electrophile, making the reaction highly selective for activated systems like indoles.[7][8]

Mechanism: The reaction proceeds via the in situ formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The C-3 position of 5-chloroindole attacks this reagent, and the resulting iminium intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.[9][10]

G DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Formation Attack Nucleophilic Attack (from C-3) Vilsmeier->Attack Indole 5-Chloroindole Indole->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Workup (e.g., NaOAc/H₂O) Intermediate->Hydrolysis Product 5-Chloro-1H-indole-3-carbaldehyde Hydrolysis->Product

Caption: Workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 5-chloroindole (1.0 eq) to anhydrous N,N-dimethylformamide (DMF, ~10 mL per gram of indole).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly add a solution of sodium acetate (5.0 eq) in water. An exothermic reaction will occur. Stir for 30 minutes.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

ParameterValueReference
Substrate 5-Chloroindole[7]
Reagents DMF, POCl₃[6][7]
Temperature 0 °C to Room Temp.[7]
Typical Yield ~75-85%[7]
Friedel-Crafts Acylation

Direct acylation of the indole nucleus can be challenging with traditional Lewis acids like AlCl₃, which can lead to complexation with the nitrogen and polymerisation.[11] Milder conditions using dialkylaluminum chlorides offer a highly efficient and general method for the C-3 acylation of indoles without the need for N-H protection.[11]

Mechanism: Diethylaluminum chloride (Et₂AlCl) acts as a Lewis acid, activating the acyl chloride to generate a highly reactive acylium ion electrophile. This is then attacked by the nucleophilic C-3 position of 5-chloroindole to form the 3-acylindole product after workup.[11]

Experimental Protocol: 3-Acetylation of 5-Chloroindole

  • Setup: To a solution of 5-chloroindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 eq, typically 1.0 M in hexanes) at room temperature.

  • Acylation: Stir the mixture for 10-15 minutes. Then, add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography on silica gel.

ParameterValueReference
Substrate 5-Chloroindole[11]
Lewis Acid Diethylaluminum chloride (Et₂AlCl)[11]
Acyl Source Acetyl Chloride[11]
Solvent Dichloromethane (CH₂Cl₂)[11]
Typical Yield >85%[11]
Sulfonation

Sulfonation introduces a sulfonyl group, a valuable functional handle for further synthetic transformations. The reaction of 5-chloroindole with chlorosulfonic acid provides a direct route to 5-chloro-1H-indole-3-sulfonyl chloride, a key building block in medicinal chemistry.[12]

Mechanism: Chlorosulfonic acid exists in equilibrium with several species, including the highly electrophilic sulfur dioxide chloride cation (SO₂Cl⁺).[12] The C-3 position of 5-chloroindole attacks this electrophile, leading to the formation of the corresponding sulfonyl chloride.[12]

G Reagent Chlorosulfonic Acid (ClSO₃H) Electrophile Electrophile Generation (SO₂Cl⁺) Reagent->Electrophile Attack C-3 Attack on Electrophile Electrophile->Attack Indole 5-Chloroindole Indole->Attack Product 5-Chloro-1H-indole-3-sulfonyl chloride Attack->Product Quench

Caption: Mechanistic overview of C-3 sulfonation.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-sulfonyl chloride

  • Setup: Cool a flask containing chlorosulfonic acid (ClSO₃H, 3.0 eq) to 0 °C.

  • Addition: Add solid 5-chloroindole (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The solid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

ParameterValueReference
Substrate 5-Chloroindole[12]
Reagent Chlorosulfonic Acid (ClSO₃H)[12]
Temperature 0-5 °C[12]
Key Feature Direct formation of sulfonyl chloride[12]
Nitration

The introduction of a nitro group at the C-3 position is a key transformation, as the nitro group can be reduced to an amine or used in other functional group interconversions. Classical nitration conditions (e.g., HNO₃/H₂SO₄) can be too harsh for the sensitive indole ring. Milder, non-acidic methods are preferred.[13]

Mechanism: A modern approach involves the in situ generation of trifluoroacetyl nitrate (CF₃COONO₂) from tetramethylammonium nitrate and trifluoroacetic anhydride. This reagent serves as a source for the electrophilic nitronium ion (NO₂⁺), which is then attacked by C-3 of the N-protected indole.[13]

Experimental Protocol: 3-Nitration of N-Boc-5-chloroindole

Note: N-protection (e.g., with a Boc group) is often advisable for nitration to prevent side reactions at the nitrogen.

  • Reagent Preparation: In a dry flask under nitrogen, suspend tetramethylammonium nitrate (1.5 eq) in anhydrous acetonitrile. Cool to 0 °C.

  • Electrophile Generation: Add trifluoroacetic anhydride (1.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to generate the nitrating agent.

  • Nitration: Add a solution of N-Boc-5-chloroindole (1.0 eq) in acetonitrile to the mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

ParameterValueReference
Substrate N-Boc-5-chloroindole[13]
Reagents (CH₃)₄NNO₃, (CF₃CO)₂O[13]
Key Feature Mild, non-acidic conditions[13]
Typical Yield Good to excellent[13]

Conclusion and Synthetic Outlook

The electrophilic substitution of 5-chloroindole is a robust and predictable process, overwhelmingly favoring functionalization at the C-3 position. While the C-5 chloro substituent slightly attenuates the reactivity of the indole nucleus through its inductive electron withdrawal, it does not override the powerful directing effect of the pyrrole nitrogen. The methodologies presented herein—from the classic Vilsmeier-Haack reaction to modern, mild acylation and nitration protocols—provide researchers with a reliable toolkit for the synthesis of complex 5-chloroindole derivatives. These derivatives continue to be vital intermediates in the development of new pharmaceuticals and advanced materials, underscoring the enduring importance of understanding and controlling the fundamental reactivity of this versatile heterocyclic scaffold.

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An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-indole-2-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and drug development. As a substituted indole, it is a precursor for a wide array of complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[1] The presence of a reactive carbaldehyde group at the C2 position and a chloro-substituent on the benzene ring imparts unique chemical properties that are crucial for its synthetic utility, but also introduce specific stability challenges.

This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage conditions for 5-Chloro-1H-indole-2-carbaldehyde. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this important chemical intermediate throughout its lifecycle in a research and development setting.

Physicochemical Properties and Inherent Stability

Understanding the fundamental properties of 5-Chloro-1H-indole-2-carbaldehyde is the first step in appreciating its stability profile. The molecule consists of a bicyclic indole ring system, which is aromatic and electron-rich, an electron-withdrawing aldehyde group, and a halogen substituent.

PropertyValueSource
Molecular Formula C₉H₆ClNO[2]
Molecular Weight 179.60 g/mol [2]
Appearance White to off-white or yellow solid[3]
Melting Point 138-142 °C[4]
CAS Number 53590-49-1[2]

The indole nucleus itself is thermally stable but can undergo decomposition at very high temperatures (above 1050 K), primarily through isomerization and fragmentation.[5] The presence of the chloro-substituent can influence the molecule's crystal packing and intermolecular interactions, which in turn affects its physical stability and melting point.[6] Halogen substituents are electron-withdrawing through an inductive effect, which can influence the reactivity of the indole ring.[7][8]

Key Factors Influencing Chemical Stability and Degradation Pathways

The stability of 5-Chloro-1H-indole-2-carbaldehyde is primarily influenced by its susceptibility to oxidation, light, and extremes of pH. These factors can lead to the formation of impurities that may compromise the outcome of synthetic reactions and the purity of final products.

Oxidative Degradation

The aldehyde functional group is inherently susceptible to oxidation, which can convert it to the corresponding carboxylic acid, 5-chloro-1H-indole-2-carboxylic acid. This is one of the most common degradation pathways for aromatic aldehydes. The indole ring itself can also undergo oxidation. The C2-C3 double bond is particularly electron-rich and can be a target for oxidative cleavage.[9] Common intermediates in the oxidative degradation of indoles include isatin and anthranilate derivatives.[10]

Causality Insight: The recommendation for storage under an inert atmosphere (e.g., nitrogen or argon) stems directly from this susceptibility to oxidation. Oxygen from the air can act as the oxidizing agent, leading to the formation of the carboxylic acid impurity over time.

Oxidation_Pathway cluster_main Oxidative Degradation 5-Chloro-1H-indole-2-carbaldehyde 5-Chloro-1H-indole-2-carbaldehyde 5-Chloro-1H-indole-2-carboxylic_acid 5-Chloro-1H-indole- 2-carboxylic acid 5-Chloro-1H-indole-2-carbaldehyde->5-Chloro-1H-indole-2-carboxylic_acid [O] (Air) Oxidized_Ring_Products Further Oxidized Ring-Opened Products 5-Chloro-1H-indole-2-carbaldehyde->Oxidized_Ring_Products [O] (Ring Oxidation)

Caption: Plausible oxidative degradation pathways for 5-Chloro-1H-indole-2-carbaldehyde.

Photodegradation

Aromatic aldehydes and indole derivatives can be sensitive to light, particularly in the UV spectrum. Aromatic aldehydes can act as photoinitiators, undergoing reactions such as hydrogen atom abstraction upon photoexcitation.[11] This can lead to the formation of radical species and subsequent dimerization or polymerization, resulting in discoloration (often a darkening or yellowing) and the formation of complex impurities. The indole ring itself can also participate in photochemical reactions.

Causality Insight: The common instruction to "keep in a dark place" is a direct consequence of the compound's photosensitivity.[6] Exposure to ambient laboratory light, especially over long periods, can initiate degradation. Amber vials or storage in light-proof containers are essential.

Hydrolytic Degradation (pH Sensitivity)

While the aldehyde group is generally stable to neutral water, the indole ring system can exhibit pH-dependent stability. Although specific data for this compound is limited, related indole derivatives, such as indole-3-acetic acid esters, have been shown to be susceptible to hydrolysis under mildly alkaline conditions (pH ≥ 9).[12][13] While not a direct hydrolysis of the aldehyde, exposure to strong acidic or basic conditions should be avoided as it can catalyze other reactions or degradation of the indole ring.

Causality Insight: It is prudent to store the compound in a dry state and avoid contact with strong acids or bases. Buffering of solutions containing this compound may be necessary to maintain a neutral pH and prevent potential degradation.

Recommended Storage and Handling Conditions

Based on the chemical nature of 5-Chloro-1H-indole-2-carbaldehyde, the following storage conditions are recommended to ensure its long-term stability and purity.

ParameterRecommendationRationale
Temperature 2-8°C or Room Temperature (controlled)Refrigeration slows down potential degradation reactions. Some suppliers recommend room temperature, which is acceptable for short-term storage if other conditions are met.[6][12][14]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation of the aldehyde group and indole ring.[12]
Light Protect from lightPrevents photochemical degradation and discoloration. Store in amber vials or in the dark.[6]
Moisture Store in a dry, well-sealed containerMinimizes potential hydrolysis and other moisture-mediated reactions. Keep container tightly closed.[6][9][15]
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses) as the compound is an irritant.[7][9][15]Ensures personnel safety.

Experimental Protocol: Forced Degradation Study

To experimentally validate the stability of 5-Chloro-1H-indole-2-carbaldehyde and identify potential degradants, a forced degradation (stress testing) study can be performed. This is a critical step in the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[16][17][18] The goal is to achieve 5-20% degradation of the parent compound.[1]

Objective

To investigate the degradation of 5-Chloro-1H-indole-2-carbaldehyde under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating analytical method.

Materials and Equipment
  • 5-Chloro-1H-indole-2-carbaldehyde

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 5-Chloro-1H-indole-2-carbaldehyde in Acetonitrile Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (80°C, Solid State) Prep->Thermal Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by HPLC-UV/PDA Dilute->HPLC Data Evaluate Chromatograms: - % Degradation - Peak Purity - Formation of New Peaks HPLC->Data

Caption: Workflow for a forced degradation study of 5-Chloro-1H-indole-2-carbaldehyde.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of 5-Chloro-1H-indole-2-carbaldehyde (e.g., 1 mg/mL) in HPLC grade acetonitrile.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C.

    • At various time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve it in acetonitrile to the stock concentration, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • Prior to injection, dilute all stressed samples to a suitable working concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples, including a non-stressed control, by a suitable reverse-phase HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Conclusion

5-Chloro-1H-indole-2-carbaldehyde is a stable compound when stored under appropriate conditions. Its primary liabilities are oxidation, photodegradation, and potential instability at pH extremes. By understanding the causality behind these degradation pathways, researchers can implement effective handling and storage protocols to maintain the compound's integrity. Adherence to the recommended conditions—storage at cool to room temperature, under an inert atmosphere, and protected from light and moisture—is paramount for ensuring its quality and the success of subsequent synthetic applications. The provided forced degradation protocol serves as a robust framework for experimentally verifying stability and developing validated analytical methods for this key synthetic intermediate.

References

  • Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]

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A-Z Guide to Theoretical Yield Calculation for 5-Chloro-1H-indole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of 5-Chloro-1H-indole-2-carbaldehyde, a significant heterocyclic compound in medicinal chemistry.[1][2] It offers an in-depth analysis of the Vilsmeier-Haack reaction, a cornerstone method for the formylation of electron-rich aromatic rings, which is pivotal for this synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, presenting not only the synthetic protocols but also the fundamental principles of theoretical yield calculation. By elucidating the causality behind experimental choices and emphasizing scientific integrity, this document serves as a self-validating system for laboratory application.

Introduction: The Significance of 5-Chloro-1H-indole-2-carbaldehyde

The indole scaffold is a privileged structure in a vast array of biologically active compounds and natural products.[1] The introduction of a chlorine atom at the 5-position can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Further functionalization, such as the introduction of a carbaldehyde group at the 2-position, provides a versatile handle for the construction of more complex molecules. 5-Chloro-1H-indole-2-carbaldehyde, therefore, represents a key intermediate in the synthesis of numerous pharmaceutical agents, including but not limited to, potent EGFR inhibitors for cancer therapy.[2]

Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][5]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of a highly electrophilic chloromethyleneiminium salt, known as the Vilsmeier reagent.[3][5] The electron-rich indole ring of 5-chloro-1H-indole then acts as a nucleophile, attacking the Vilsmeier reagent.[5] Subsequent elimination and hydrolysis steps lead to the formation of the desired aldehyde. The regioselectivity of the formylation at the 2-position of the indole ring is a topic of mechanistic discussion, with electron density and steric factors playing crucial roles.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-2-carbaldehyde

This section provides a detailed, step-by-step methodology for the synthesis of 5-Chloro-1H-indole-2-carbaldehyde via the Vilsmeier-Haack reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )
5-Chloro-1H-indole151.59[6]
Phosphorus oxychloride (POCl₃)153.33
N,N-Dimethylformamide (DMF)73.09
Sodium Hydroxide (NaOH)40.00
Ethyl acetate-
Hexane-
Water-
Step-by-Step Procedure
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • Reaction with 5-Chloro-1H-indole: Dissolve 5-Chloro-1H-indole in a minimal amount of DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2.5 hours), monitoring the reaction's progress by thin-layer chromatography (TLC).

  • Quenching and Workup: After completion, carefully quench the reaction by slowly adding a solution of sodium hydroxide (NaOH) until the mixture is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure 5-Chloro-1H-indole-2-carbaldehyde.

Theoretical Yield Calculation: A Foundational Principle

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. This calculation is crucial for evaluating the efficiency of a chemical reaction.

The Concept of the Limiting Reagent

In most chemical reactions, reactants are not used in exact stoichiometric proportions. The limiting reagent is the reactant that is completely consumed first, thereby limiting the amount of product that can be formed.[7]

Step-by-Step Calculation of Theoretical Yield

To calculate the theoretical yield of 5-Chloro-1H-indole-2-carhaldehyde, follow these steps:

  • Write the Balanced Chemical Equation: C₈H₆ClN + C₃H₇NO + POCl₃ → C₉H₆ClNO + ... (byproducts) (5-Chloro-1H-indole + DMF + POCl₃ → 5-Chloro-1H-indole-2-carbaldehyde) Note: For the Vilsmeier-Haack reaction, the stoichiometry between the indole substrate and the Vilsmeier reagent (formed from DMF and POCl₃) is typically 1:1.

  • Calculate the Moles of Each Reactant: Moles = Mass (g) / Molar Mass ( g/mol )[8]

  • Identify the Limiting Reagent: Determine which reactant will be consumed first based on the stoichiometry of the balanced equation.

  • Calculate the Theoretical Moles of Product: Use the mole ratio from the balanced equation to determine the maximum number of moles of product that can be formed from the limiting reagent.

  • Calculate the Theoretical Yield in Grams: Theoretical Yield (g) = Moles of Product × Molar Mass of Product[9]

Sample Calculation

Let's assume the following starting amounts:

  • 5-Chloro-1H-indole: 5.00 g

  • Phosphorus oxychloride (POCl₃): 6.00 mL (density = 1.645 g/mL)

  • N,N-Dimethylformamide (DMF): 15.0 mL (density = 0.944 g/mL)

Step 1: Moles of Reactants

  • Moles of 5-Chloro-1H-indole = 5.00 g / 151.59 g/mol = 0.0330 mol

  • Mass of POCl₃ = 6.00 mL * 1.645 g/mL = 9.87 g

  • Moles of POCl₃ = 9.87 g / 153.33 g/mol = 0.0644 mol

  • Note: DMF is often used in excess as a solvent and reagent.

Step 2: Identify the Limiting Reagent

  • The stoichiometric ratio between 5-Chloro-1H-indole and the Vilsmeier reagent (formed from POCl₃ and DMF) is 1:1.

  • Since we have 0.0330 moles of 5-Chloro-1H-indole and 0.0644 moles of POCl₃, 5-Chloro-1H-indole is the limiting reagent.

Step 3: Theoretical Moles of Product

  • Based on the 1:1 stoichiometry, the maximum moles of 5-Chloro-1H-indole-2-carbaldehyde that can be formed is 0.0330 mol.

Step 4: Theoretical Yield in Grams

  • Molar Mass of 5-Chloro-1H-indole-2-carbaldehyde (C₉H₆ClNO) = 179.60 g/mol [10]

  • Theoretical Yield = 0.0330 mol * 179.60 g/mol = 5.93 g

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-Chloro-1H-indole-2-carbaldehyde.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactant1 5-Chloro-1H-indole Vilsmeier Vilsmeier-Haack Formylation Reactant1->Vilsmeier Reactant2 POCl3 + DMF Reactant2->Vilsmeier Quench Quenching (NaOH aq.) Vilsmeier->Quench Reaction Mixture Extract Extraction (Ethyl Acetate) Quench->Extract Purify Column Chromatography Extract->Purify Crude Product Product 5-Chloro-1H-indole- 2-carbaldehyde Purify->Product Pure Product

Caption: Synthetic workflow for 5-Chloro-1H-indole-2-carbaldehyde.

Practical Considerations and Troubleshooting

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent reaction with the indole should be carried out at low temperatures (0 °C) to minimize side reactions.[11]

  • Side Reactions: Over-formylation or polymerization of the indole can occur. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired product.[11]

  • Purification: The polarity of the eluent for column chromatography should be carefully optimized to achieve good separation of the product from any unreacted starting material and byproducts.

Conclusion

This guide has provided a comprehensive overview of the synthesis of 5-Chloro-1H-indole-2-carbaldehyde, with a particular focus on the robust and widely applicable Vilsmeier-Haack reaction. A clear, step-by-step methodology for calculating the theoretical yield has been presented, empowering researchers to accurately assess the efficiency of their synthetic endeavors. By understanding the underlying chemical principles and adhering to best practices in the laboratory, the successful synthesis of this valuable chemical intermediate can be reliably achieved.

References

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The Emergence of a Core Heterocycle: A Technical Guide to the Discovery and History of Indole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carbaldehyde, a seemingly simple aromatic aldehyde, stands as a cornerstone in the edifice of modern medicinal chemistry and natural product synthesis. Its strategic placement of a reactive formyl group at the 2-position of the indole nucleus unlocks a myriad of synthetic transformations, making it an invaluable synthon for the construction of complex molecular architectures. This in-depth technical guide navigates the historical currents of its discovery, charting the evolution of its synthesis from early, often low-yielding methods to more refined and versatile protocols. We will dissect the key chemical reactions that defined its accessibility, providing a causal understanding of the experimental choices made by pioneering chemists. This guide serves as a comprehensive resource for researchers, offering not only a historical perspective but also a practical understanding of the foundational chemistry of this pivotal heterocyclic building block.

The Dawn of an Essential Synthon: Early Synthetic Endeavors

The precise moment of the "discovery" of indole-2-carbaldehyde is not marked by a singular event but rather by a gradual emergence through the development of synthetic methodologies aimed at functionalizing the indole ring. Early forays into the synthesis of 2-substituted indoles laid the groundwork for the eventual isolation and characterization of this crucial aldehyde.

A significant early report on the synthesis of indole-2-carbaldehyde came from Taylor , who described its preparation through the oxidation of 2-hydroxymethylindole using potassium permanganate in acetone.[1] This method, while foundational, was hampered by poor yields, a common challenge in early heterocyclic chemistry where the delicate nature of the indole nucleus was often at odds with harsh reaction conditions.

A notable advancement was later reported by Harley-Mason and Pavri . Their improved method utilized activated manganese dioxide for the oxidation of 2-hydroxymethylindole, offering a milder and more efficient route to the desired aldehyde.[1] This work represented a significant step forward in making indole-2-carbaldehyde more accessible to the wider chemical community.

Another key contribution from this era was the work of Dambal and Siddappa , who reported the synthesis of various indole-2-carbaldehydes from the corresponding 2-ethoxycarbonylindoles via the McFadyen and Stevens procedure .[1] This method involves the conversion of the ester to a hydrazide, followed by tosylation and subsequent decomposition in the presence of a base to yield the aldehyde. While a multi-step process, it provided a valuable alternative for accessing this class of compounds.

These early methods, summarized in the table below, highlight the initial challenges and the ingenuity of chemists in devising pathways to this important molecule.

MethodPrecursorReagentsKey TransformationReported YieldReference
Taylor2-HydroxymethylindolePotassium permanganate, AcetoneOxidationPoor[1]
Harley-Mason & Pavri2-HydroxymethylindoleActivated manganese dioxideOxidationImproved[1]
Dambal & Siddappa2-Ethoxycarbonylindole1. Hydrazine 2. TsCl 3. Na2CO3McFadyen-Stevens reactionModerate[1]

Foundational Indirect Routes: The Reissert Synthesis

While direct formylation of the indole-2-position proved challenging, a landmark achievement in indole chemistry provided a reliable, albeit indirect, route to precursors of indole-2-carbaldehydes. In 1897, Arnold Reissert reported a novel synthesis of indole-2-carboxylic acids starting from o-nitrotoluene and diethyl oxalate.[2][3][4][5] This reaction, now famously known as the Reissert indole synthesis , became a cornerstone for accessing a wide range of 2-substituted indoles.

The Reissert synthesis involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative to yield the indole-2-carboxylic acid.[3][5] This carboxylic acid could then be converted to the corresponding aldehyde through various established methods, such as reduction to the alcohol followed by oxidation.

Figure 2: Regioselectivity of the Vilsmeier-Haack reaction on the indole nucleus.

While direct C2-formylation of the parent indole via the Vilsmeier-Haack reaction is not feasible, modifications to the substrate, such as the use of N-protected indoles, can sometimes influence the regioselectivity of electrophilic substitution. However, for the practical synthesis of indole-2-carbaldehyde, other methods have historically been and continue to be more effective.

Indole-2-carbaldehyde as a Linchpin in Drug Discovery and Natural Products

The strategic importance of indole-2-carbaldehyde lies in its utility as a versatile building block for the synthesis of more complex molecules with significant biological activity. [6][7]The aldehyde functionality serves as a handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic rings.

Historically, the availability of indole-2-carbaldehyde, even in limited quantities, spurred its use in the synthesis of novel compounds for biological evaluation. While specific early examples are not always well-documented in readily accessible literature, the indole scaffold itself is a well-known "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. [6][8] More recent research has solidified the role of indole-2-carboxamide derivatives, which can be synthesized from indole-2-carbaldehyde, as having potential therapeutic applications, including as anti-trypanosomal agents. [9]Furthermore, indole-2-carboxylic acid derivatives, readily prepared from the corresponding aldehyde, have been investigated as novel HIV-1 integrase strand transfer inhibitors. [10][11] The indole-2-carbaldehyde moiety is also found in some natural products, often as part of a larger, more complex structure. For instance, certain marine natural products contain indole carbaldehyde derivatives that exhibit interesting biological activities. [12]The presence of this functional group in natural products underscores its importance in the biosynthesis of bioactive compounds and provides inspiration for the design of new synthetic targets.

Conclusion: A Legacy of Innovation

The history of indole-2-carbaldehyde is a testament to the persistent efforts of organic chemists to unlock the synthetic potential of the indole nucleus. From the early, challenging oxidation reactions to the more systematic approaches building upon foundational named reactions, the journey to access this key synthon has been one of continuous innovation. Understanding this historical context provides not only an appreciation for the pioneers in the field but also a deeper understanding of the chemical principles that govern the reactivity of this important heterocyclic compound. Today, indole-2-carbaldehyde remains a vital tool in the arsenal of the synthetic chemist, enabling the construction of a diverse array of molecules that continue to impact the fields of medicine, materials science, and beyond.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and organic synthesis, the utility of a chemical intermediate is often matched by its potential hazards. 5-Chloro-1H-indole-2-carbaldehyde, a key building block in the development of novel therapeutics, is no exception. This guide, intended for experienced researchers and scientists, moves beyond standard safety data sheets to provide a deeper understanding of the causality behind safe handling protocols, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile: More Than Just Labels

5-Chloro-1H-indole-2-carbaldehyde is classified as a hazardous substance, and a thorough understanding of its intrinsic properties is the foundation of safe handling. The primary hazards are well-documented: it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation[1][2][3][4]. However, a senior application scientist recognizes that these warnings are not just procedural hurdles but are rooted in the compound's chemical nature.

Table 1: Physicochemical and Hazard Properties of 5-Chloro-1H-indole-2-carbaldehyde

PropertyValueSource
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.60 g/mol [1]
Appearance White to off-white solid[4]
GHS Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[3][4]

The aldehyde functional group, while synthetically versatile, is a known irritant. Its electrophilic nature can lead to reactions with biological nucleophiles, such as amino acid residues in proteins, which is a likely mechanism for its irritant effects on the skin, eyes, and respiratory tract. The chlorinated indole core, while providing a scaffold for diverse chemical modifications, also contributes to the compound's overall toxicological profile.

Engineering a Safe Workspace: Proactive Measures for Hazard Mitigation

A self-validating safety system is one where the experimental environment is engineered to minimize exposure by default. For 5-Chloro-1H-indole-2-carbaldehyde, this involves a multi-layered approach.

Ventilation and Containment

Given the risk of respiratory irritation from airborne particles, all handling of solid 5-Chloro-1H-indole-2-carbaldehyde should be conducted in a certified chemical fume hood.[4] The causality here is straightforward: the fume hood provides a contained workspace that prevents the inhalation of fine powders or dusts that may be generated during weighing or transfer. For procedures that may generate aerosols, such as dissolution in volatile solvents, the use of a fume hood is non-negotiable.

Personal Protective Equipment (PPE): A Last Line of Defense, Not an Afterthought

The selection of PPE should be a deliberate process based on a risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against accidental splashes or dust.[4] A face shield should be worn in situations with a higher risk of splashing, such as when working with larger quantities or during vigorous reactions.

  • Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[4] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact. A lab coat or other protective work clothing should always be worn.

  • Respiratory Protection: For most routine handling within a fume hood, additional respiratory protection is not required. However, in the event of a spill or a failure of engineering controls, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be readily available.

In the Laboratory: Step-by-Step Protocols for Safe Handling

The following protocols are designed to be self-validating, with each step contributing to a safer experimental workflow.

Weighing and Transfer of Solid Compound
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing: Use a tared weigh boat or glassine paper on an analytical balance inside the fume hood. Handle the container of 5-Chloro-1H-indole-2-carbaldehyde with care to avoid generating dust. Use a spatula to carefully transfer the desired amount.

  • Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weigh boat or paper. If dissolving the solid, add the solvent to the reaction vessel first, and then add the solid in portions to control the dissolution rate and minimize splashing.

  • Cleanup: Immediately after use, clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent. Dispose of contaminated weigh boats or paper in a designated solid waste container.

In-Reaction and Work-up Procedures

5-Chloro-1H-indole-2-carbaldehyde is a common starting material in multi-step syntheses.[5][6] During these reactions, the principles of safe handling must be maintained.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7] The rationale behind this is the potential for vigorous, exothermic reactions.

  • Thermal Decomposition: While specific data for this compound is limited, heating indole derivatives can lead to the release of hazardous decomposition products, including carbon oxides, hydrogen chloride, and nitrogen oxides.[5] Therefore, reactions should be conducted at the lowest effective temperature, and any heating should be done in a well-ventilated fume hood.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure the fume hood is operating at maximum capacity.

  • Containment: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust during this process. For a solution spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: All contaminated materials, including PPE, should be disposed of as hazardous waste according to institutional and local regulations.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent safety protocols, accidents can happen. A clear and well-rehearsed emergency plan is essential.

Table 2: First Aid Measures for 5-Chloro-1H-indole-2-carbaldehyde

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Storage and Disposal: The Lifecycle of a Chemical

Proper storage and disposal are critical components of laboratory safety.

  • Storage: Store 5-Chloro-1H-indole-2-carbaldehyde in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Disposal: Dispose of unused or waste material as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Visualizing the Workflow: A Logical Approach to Safety

The following diagram illustrates the logical flow of a safe handling procedure for 5-Chloro-1H-indole-2-carbaldehyde in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Risk Assessment & SOP Review PPE Don Appropriate PPE Prep->PPE FumeHood Verify Fume Hood Function PPE->FumeHood Weigh Weighing in Fume Hood FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Conduct Reaction Transfer->Reaction Decon Decontaminate Workspace Reaction->Decon Waste Segregate & Dispose of Waste Decon->Waste Spill Spill Response FirstAid First Aid

Safe Handling Workflow for 5-Chloro-1H-indole-2-carbaldehyde

Conclusion: A Culture of Safety

The safe handling of 5-Chloro-1H-indole-2-carbaldehyde, and indeed any chemical, is not merely about following a set of rules. It is about fostering a deep-seated culture of safety that is grounded in a scientific understanding of the risks involved. By understanding the "why" behind each precaution, researchers can move from rote compliance to an intuitive and proactive approach to laboratory safety, thereby protecting themselves, their colleagues, and the integrity of their scientific endeavors.

References

  • PubChem. 5-Chloro-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • PubChem. 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of medicinal chemistry, 36(9), 1291–1294. [Link]

  • Singh, S., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS infectious diseases, 8(10), 2055–2069. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC medicinal chemistry, 15(3), 823–834. [Link]

  • Gasselin, M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules (Basel, Switzerland), 27(16), 5240. [Link]

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Methodological & Application

Synthesis of 5-Chloro-1H-indole-2-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Halogenated Indole Scaffold

5-Chloro-1H-indole-2-carbaldehyde is a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. The indole core is a privileged scaffold, present in a vast array of bioactive natural products and pharmaceuticals. The introduction of a chlorine atom at the 5-position and a formyl group at the 2-position provides synthetic handles for further molecular elaboration, enabling the construction of complex molecular architectures. This specific substitution pattern allows for the fine-tuning of electronic properties and steric profiles, which is paramount in the rational design of novel therapeutic agents and functional materials. This document provides a detailed, field-proven protocol for the synthesis of this valuable intermediate, grounded in the principles of the Vilsmeier-Haack reaction.

Synthetic Strategy: The Vilsmeier-Haack Formylation

The most direct and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic system like indole is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, which is generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃).[2] The resulting electrophilic iminium salt, often called the Vilsmeier reagent, then undergoes an electrophilic aromatic substitution with the electron-rich indole nucleus.[3] Subsequent hydrolysis of the iminium intermediate furnishes the desired aldehyde.[2]

The regioselectivity of the formylation on the indole ring is a critical consideration. Due to the electron-donating nature of the nitrogen atom, the C3 position is the most electron-rich and typically the most reactive towards electrophiles. However, formylation at the C2 position can be achieved, and in the context of the Vilsmeier-Haack reaction, the conditions can be tuned to favor the formation of the 2-carbaldehyde isomer. For 5-chloroindole, the electron-withdrawing nature of the chlorine atom deactivates the benzene portion of the molecule, further directing the electrophilic attack to the pyrrole ring.

Reaction Mechanism Overview

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, the active Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich C2 position of the 5-chloroindole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the indole ring.[4]

  • Rearomatization: A base (such as another molecule of DMF or the displaced chloride ion) abstracts the proton from the C2 position, restoring the aromaticity of the indole ring and forming a new iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine and loss of a proton yields the final product, 5-Chloro-1H-indole-2-carbaldehyde.[2]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
5-Chloroindole17422-32-1151.595.0 g33.0Starting material
N,N-Dimethylformamide (DMF)68-12-273.0925 mL-Anhydrous, reaction solvent
Phosphorus oxychloride (POCl₃)10025-87-3153.333.5 mL38.0Reagent, handle with extreme care
Dichloromethane (DCM)75-09-284.93100 mL-For extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution--100 mL-For work-up
Brine (Saturated NaCl solution)--50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-Drying agent
Silica Gel (230-400 mesh)--~50 g-For column chromatography
Hexane110-54-386.18As needed-Eluent for chromatography
Ethyl Acetate141-78-688.11As needed-Eluent for chromatography
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Vilsmeier Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Isolation cluster_4 Purification A Dissolve 5-Chloroindole in anhydrous DMF B Cool to 0-5 °C (Ice Bath) A->B C Add POCl₃ dropwise under N₂ atmosphere B->C D Maintain temperature below 10 °C C->D E Stir at 0-5 °C for 30 min D->E F Warm to room temperature and stir for 2-4 hours E->F G Heat to 40-50 °C for 1 hour F->G H Cool and pour onto ice/water mixture G->H I Neutralize with sat. NaHCO₃ solution H->I J Extract with DCM I->J K Wash with brine, dry over Na₂SO₄, and concentrate J->K L Purify by silica gel column chromatography K->L M Elute with Hexane/ Ethyl Acetate gradient L->M N Isolate pure product M->N

Caption: Experimental workflow for the synthesis of 5-Chloro-1H-indole-2-carbaldehyde.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer, add 5-chloroindole (5.0 g, 33.0 mmol).

  • Dissolution: Add anhydrous N,N-dimethylformamide (25 mL) to the flask and stir until the 5-chloroindole is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Vilsmeier Reagent Formation and Addition: Slowly add phosphorus oxychloride (3.5 mL, 38.0 mmol) dropwise to the stirred solution via the dropping funnel over a period of 20-30 minutes. Maintain the internal temperature below 10 °C during the addition. The formation of the Vilsmeier reagent is exothermic.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for a further 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Completion: Gently heat the reaction mixture to 40-50 °C and maintain this temperature for 1 hour to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and water (approx. 200 g). This step hydrolyzes the intermediate iminium salt.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.[5] A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity) is recommended.[6]

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford 5-Chloro-1H-indole-2-carbaldehyde as a solid.

Product Characterization

A successful synthesis should yield a product with the following characteristics:

  • Appearance: Off-white to pale yellow solid.

  • Yield: While yields can vary, a typical yield for this reaction is in the range of 70-85%.

  • Melting Point: The melting point for the isomeric 5-chloroindole-3-carboxaldehyde is reported as 213-216 °C.[7] The melting point of the 2-carbaldehyde isomer is expected to be in a similar range. The melting point of the parent indole-2-carboxaldehyde is 138-142 °C.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the indole protons. The aldehyde proton will appear as a singlet far downfield (typically δ 9.5-10.0 ppm). The indole N-H proton will be a broad singlet, also downfield (δ 8.0-12.0 ppm), and the aromatic protons will appear in the region of δ 7.0-8.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon around δ 180-185 ppm. The signals for the carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm).

Safety Precautions and Troubleshooting

Safety is paramount when performing this synthesis.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[8] It must be handled in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[1] Have a neutralizing agent (such as sodium bicarbonate) readily available in case of spills.

  • N,N-Dimethylformamide (DMF): DMF is a potential skin irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Troubleshooting:

  • Low Yield: Incomplete reaction is a common issue. Ensure all reagents are anhydrous, as moisture will quench the Vilsmeier reagent. The reaction time and temperature can be optimized. If the starting material is not fully consumed, consider extending the heating period.

  • Purification Difficulties: If the product is difficult to separate from impurities, ensure the silica gel column is packed correctly and consider using a shallower solvent gradient during chromatography.

  • Reaction does not start: Ensure the quality of the POCl₃. Old or improperly stored POCl₃ may be partially hydrolyzed and less reactive.

Conclusion

The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of 5-Chloro-1H-indole-2-carbaldehyde. By following this detailed protocol and adhering to the necessary safety precautions, researchers can confidently prepare this valuable synthetic intermediate in good yield. The versatility of the chloro and formyl functional groups makes the title compound a cornerstone for the development of a wide range of complex molecules with potential applications in drug discovery and materials science.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Acta Chimica Slovenica, 60(3), 633-641.
  • Sharma, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27415-27441.
  • University of Rochester Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]

  • Max Planck Institute. (2004). Supporting Information for Angew. Chem. Int. Ed. 2004, 43, 6069-6072. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Singh, P. P., & Singh, S. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(7), 1531-1535.
  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. 2004, 43, 6069-6072. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • Wiley-VCH. (2008). Supporting Information. Available at: [Link]

  • PubChem. Indole-5-carboxaldehyde. Available at: [Link]

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The Versatile Scaffold: 5-Chloro-1H-indole-2-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its halogenated derivatives, in particular, have garnered significant attention for their modulated electronic properties and enhanced biological activities. Among these, the 5-chloro-indole moiety has emerged as a privileged scaffold, notably in the development of novel therapeutic agents.[3] This guide provides an in-depth exploration of the synthetic utility of a key building block, 5-Chloro-1H-indole-2-carbaldehyde , offering detailed application notes and protocols for researchers and drug development professionals.

Physicochemical Properties and Reactivity Profile

5-Chloro-1H-indole-2-carbaldehyde is a crystalline solid with the molecular formula C₉H₆ClNO. Its structure features an electron-rich indole core, with the electron-withdrawing chlorine atom at the 5-position and an electrophilic aldehyde group at the 2-position. This unique electronic arrangement dictates its reactivity, making it a versatile precursor for a wide array of chemical transformations.

PropertyValue
Molecular FormulaC₉H₆ClNO
Molecular Weight179.60 g/mol
AppearanceOff-white to yellow crystalline powder
Melting Point138-142 °C
SolubilitySoluble in DMF, DMSO, and hot ethanol

The aldehyde functionality is a prime site for nucleophilic attack, enabling chain extensions and the introduction of diverse functional groups. The indole nitrogen can be readily alkylated or acylated, and the aromatic ring is amenable to further substitution, although the existing chloro- and aldehyde groups influence the regioselectivity of such reactions.

Synthetic Accessibility: The Vilsmeier-Haack Approach

A common and efficient method for the synthesis of indole-2-carboxaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[4][5] For the preparation of 5-Chloro-1H-indole-2-carbaldehyde, 5-chloroindole serves as the starting material.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate 5-Chloroindole 5-Chloroindole 5-Chloroindole->Intermediate Electrophilic Attack Product 5-Chloro-1H-indole-2-carbaldehyde Intermediate->Product Hydrolysis Indole_Carboxamide_Synthesis Aldehyde 5-Chloro-1H-indole- 2-carbaldehyde Carboxylic_Acid 5-Chloro-1H-indole- 2-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO4) Amide 5-Chloro-1H-indole- 2-carboxamide Derivative Carboxylic_Acid->Amide Amide Coupling (e.g., EDC, HOBt) Amine R-NH2 Amine->Amide

Figure 2: Synthesis of indole-2-carboxamides.
Protocol 2: Synthesis of a 5-Chloro-1H-indole-2-carboxamide Derivative

Part A: Oxidation to 5-Chloro-1H-indole-2-carboxylic acid

Materials:

  • 5-Chloro-1H-indole-2-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve 5-Chloro-1H-indole-2-carbaldehyde (1.0 eq) in acetone in a round-bottom flask.

  • Prepare a solution of potassium permanganate (1.5 eq) in a mixture of acetone and water (1:1).

  • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic, so maintain the temperature below 30 °C.

  • Stir the mixture for 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution with 1 M HCl to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Amide Coupling

Materials:

  • 5-Chloro-1H-indole-2-carboxylic acid

  • A primary or secondary amine (e.g., aniline, benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-Chloro-1H-indole-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The formation of the amide should be confirmed by the appearance of a characteristic amide N-H signal in the ¹H NMR spectrum (for primary amine coupling) and the corresponding carbonyl signal in the ¹³C NMR spectrum. Mass spectrometry will confirm the molecular weight of the final product.

Compound ClassBiological ActivityTarget Examples
Indole-2-carboxamidesAnticancer, Antiviral, AntiplasmodialEGFR, HIV Reverse Transcriptase, PfATP4
Indole-derived ChalconesAntimicrobial, Anti-inflammatoryVarious microbial enzymes
Tetrahydro-β-carbolinesNeuroprotective, MAO inhibitorsMonoamine Oxidase
Antimicrobial Agents: Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound. [6][7]This reaction can be used to synthesize indole-based chalcone-like structures, which have been reported to possess antimicrobial and antifungal activities. [3]

Protocol 3: Knoevenagel Condensation with Malononitrile

Materials:

  • 5-Chloro-1H-indole-2-carbaldehyde

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-1H-indole-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (a few drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Self-Validation: The product formation can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new vinyl proton signal in the ¹H NMR spectrum.

Neuroprotective Agents: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, a scaffold present in many neuroactive natural products and synthetic compounds. [2][3]This reaction involves the condensation of a tryptamine derivative with an aldehyde. While 5-Chloro-1H-indole-2-carbaldehyde itself is not a tryptamine, it can be used to synthesize precursors for this reaction or can react with β-arylethylamines to form related heterocyclic structures. For the purpose of this guide, we will outline a conceptual Pictet-Spengler reaction to illustrate the potential for creating complex heterocyclic systems.

Pictet_Spengler Tryptamine Tryptamine Iminium_ion Iminium Ion Intermediate Tryptamine->Iminium_ion Aldehyde 5-Chloro-1H-indole- 2-carbaldehyde Aldehyde->Iminium_ion Condensation Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_ion->Cyclization Product Tetrahydro-β-carboline Derivative Cyclization->Product Deprotonation

Figure 3: Conceptual Pictet-Spengler reaction pathway.

Concluding Remarks

5-Chloro-1H-indole-2-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups allow for the construction of a diverse range of heterocyclic compounds with significant therapeutic potential. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this scaffold and to develop novel drug candidates targeting a variety of diseases. The continued exploration of derivatives from this starting material is a promising avenue for the discovery of next-generation therapeutics.

References

  • Knoevenagel Condensation. In: Name Reactions in Organic Chemistry. Cambridge University Press; 2005:262-264.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed January 12, 2026. [Link]

  • PubChem. 5-Chloro-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

  • Patil R, Surana S J. Synthetic and medicinal applications of indole carboxaldehydes. Arabian Journal of Chemistry. 2013;6(4):341-349.
  • El-Sawy ER, Mandour AH, Mahmoud K, Islam I, Abo-Salem HM. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt J Chem. 2017;60(5):723-751.
  • Vilsmeier A, Haack A. Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series). 1927;60(1):119-122.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Accessed January 12, 2026.
  • Abdel-gawad H, Al-karamany GS, George RF, et al. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):2217409.
  • Mohanakrishnan T, Srinivasan PC. Unusual Oxidation of 2 (or 3)-Methylindole Derivatives with Active Manganese Dioxide.
  • Al-Ostoot FH, Al-Ghorbani M, El-Gazzar MG, et al.
  • Pharm D GURU. 27. KNOEVENAGEL REACTION. Accessed January 12, 2026. [Link]

  • Singh UP, Bhat HR, Gahtori P. Synthesis and antimicrobial evaluation of some novel indole derivatives. Der Pharma Chemica. 2011;3(6):448-454.
  • Cihan-Ustundag G, Capan G. An insight into the medicinal perspective of synthetic analogs of indole: A review. Eur J Med Chem. 2019;180:561-584.
  • Pictet A, Spengler T. Über eine neue Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft. 1911;44(3):2030-2036.

Sources

Synthesis of Novel Schiff Bases from 5-Chloro-1H-indole-2-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-Based Schiff Bases in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] When coupled with the versatile azomethine (-C=N-) functionality of a Schiff base, the resulting indole-based Schiff bases emerge as a privileged class of compounds.[2][3] These molecules have garnered significant attention from researchers in drug discovery and development due to their demonstrated potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2] The 5-chloro substitution on the indole ring can further enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved pharmacological profiles.

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel Schiff bases derived from 5-Chloro-1H-indole-2-carbaldehyde. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of Schiff bases is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds via a two-step mechanism involving a nucleophilic addition followed by a dehydration step.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-Chloro-1H-indole-2-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base, characterized by the carbon-nitrogen double bond. This step is often catalyzed by a weak acid, which protonates the hydroxyl group, making it a better leaving group (water).[2]

The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the Schiff base product.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the acid-catalyzed formation of a Schiff base from 5-Chloro-1H-indole-2-carbaldehyde and a primary amine.

SchiffBase_Mechanism Indole 5-Chloro-1H-indole-2-carbaldehyde Carbinolamine Carbinolamine Intermediate Indole->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ SchiffBase Schiff Base Protonated_Carbinolamine->SchiffBase - H2O Workflow Start Start Dissolve Dissolve Reactants (5-Chloro-1H-indole-2-carbaldehyde & Primary Amine) Start->Dissolve React Add Catalyst (Glacial Acetic Acid) Reflux (2-6 hours) Dissolve->React Monitor Monitor Reaction by TLC React->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Product by Filtration Cool->Isolate Purify Purify by Recrystallization Isolate->Purify Characterize Characterize the Product (FT-IR, NMR, Mass Spec) Purify->Characterize End End Characterize->End

Sources

Application Note & Protocol: A Multi-Tiered Approach for Antimicrobial Screening of 5-Chloro-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] Specifically, halogenated indoles, such as those derived from 5-Chloro-1H-indole-2-carbaldehyde, represent a promising avenue for the discovery of novel antimicrobial agents to combat the escalating threat of antibiotic resistance.[3][4] This document provides a comprehensive, multi-tiered protocol for the systematic antimicrobial screening of these derivatives. It is designed to efficiently identify and characterize lead compounds, progressing from a broad primary screen to quantitative assessments of inhibitory and bactericidal activity. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5]

Introduction: The Rationale for Screening Indole Derivatives

Indole and its derivatives are ubiquitous in nature and have been successfully developed into numerous marketed drugs.[1] Their structural versatility allows for modifications that can tune their biological activity. The introduction of a chlorine atom at the C-5 position, as in the 5-Chloro-1H-indole-2-carbaldehyde scaffold, can significantly influence the molecule's electronic properties and lipophilicity, often enhancing its interaction with biological targets and improving its antimicrobial potency.[6] Recent studies have highlighted that synthetic indole derivatives can exhibit potent activity against multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria, acting through various mechanisms, including the disruption of respiratory metabolism and bacterial cell membranes.[7][8]

This guide outlines a logical workflow, beginning with a high-throughput qualitative assay to identify "hits," followed by robust quantitative methods to determine the precise potency of these selected compounds.

Screening Workflow Overview

The proposed screening protocol follows a three-tiered approach designed to maximize efficiency and resource allocation. This workflow ensures that only the most promising derivatives from a library are advanced to more labor-intensive and detailed characterization assays.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Quantitative Potency cluster_2 Tier 3: Cidal vs. Static Activity cluster_3 Outcome start Compound Library (5-Chloro-1H-indole-2-carbaldehyde Derivatives) tier1 Disk Diffusion Assay (Qualitative Screen for Activity) start->tier1 tier2 Broth Microdilution Assay (Determine MIC) tier1->tier2 Active 'Hits' (Zone of Inhibition > threshold) tier3 MBC Assay (Determine MBC) tier2->tier3 Potent 'Hits' (Low MIC Values) end Identify Lead Compounds (Potent, Bactericidal/Bacteriostatic Profile) tier3->end Characterized Leads

Caption: High-level workflow for antimicrobial screening of indole derivatives.

Tier 1 Protocol: Agar Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a cost-effective and straightforward method for the preliminary screening of a large number of compounds. It relies on the diffusion of the test compound from a paper disk into an agar medium uniformly inoculated with a test bacterium, creating a concentration gradient.[9] The presence of a clear "zone of inhibition" around the disk indicates antimicrobial activity.

Principle & Scientific Rationale

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. The size of the inhibition zone is influenced by the compound's potency, its diffusion rate through the agar, and the susceptibility of the microorganism.[10] For this reason, it is a screening tool, and zone diameters from novel compounds do not directly correlate to MIC values without extensive validation. Mueller-Hinton Agar (MHA) is the recommended medium as it supports the growth of most common pathogens and has minimal inhibitors that might interfere with the antimicrobial agent.[9][11]

Required Materials
  • Test Compounds: 5-Chloro-1H-indole-2-carbaldehyde derivatives dissolved in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO) to a known stock concentration (e.g., 1 mg/mL).

  • Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains.

  • Media: Mueller-Hinton Agar (MHA) plates (150 mm), Tryptic Soy Broth (TSB) or other suitable broth.

  • Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.

  • Consumables: Sterile paper disks (6 mm diameter), sterile cotton swabs, sterile forceps, micropipettes.

  • Controls:

    • Positive Control: Disks with a known antibiotic (e.g., Ciprofloxacin, Gentamicin).

    • Negative (Solvent) Control: Disks impregnated with the same volume of the solvent (e.g., DMSO) used to dissolve the test compounds.

Step-by-Step Protocol
  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-4 morphologically similar colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[12] This corresponds to a concentration of approximately 1.5 x 10⁸ CFU/mL.[13]

  • Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of an MHA plate uniformly in three directions (rotating the plate approximately 60 degrees between each swabbing) to ensure confluent growth. c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application: a. Impregnate sterile paper disks with a fixed volume (e.g., 10 µL) of each test compound solution. Allow the solvent to evaporate completely in a sterile environment. b. Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface, ensuring they are evenly spaced.[9] c. Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has been placed.[9]

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (including the disk) for each compound in millimeters (mm). b. A zone of inhibition indicates that the compound has antimicrobial activity. The solvent control should show no zone. c. Compounds demonstrating a significant zone of inhibition (e.g., >10 mm, though this threshold should be determined empirically) are considered "hits" and are prioritized for Tier 2 testing.

Tier 2 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] It is the gold standard for quantitative susceptibility testing. This protocol is based on the CLSI M07 guidelines.[5]

Principle & Scientific Rationale

This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium.[14] The test is performed in 96-well microtiter plates, allowing for efficient testing of multiple compounds and concentrations simultaneously. The MIC value is a critical parameter in drug discovery, providing a quantitative measure of a compound's potency.

Required Materials
  • Test Compounds: "Hits" from Tier 1 screening, dissolved in a suitable solvent.

  • Bacterial Strains: Same strains as used in Tier 1.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagents: Sterile saline, 0.5 McFarland turbidity standard.

  • Consumables: Sterile 96-well, U-bottom microtiter plates.

  • Controls:

    • Growth Control: Wells containing medium and inoculum, but no compound.

    • Sterility Control: Wells containing medium only.

    • Positive Control: A known antibiotic with an expected MIC range for the QC strains.

    • Solvent Control: The highest concentration of the solvent used in the assay.

Step-by-Step Protocol
  • Plate Preparation (Serial Dilution): a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a 2X working stock of your test compound in CAMHB. Add 100 µL of this 2X stock to well 1. This well now contains the highest concentration of the compound. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.[15] e. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 2.3.1. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. A common method is to dilute the 0.5 McFarland suspension 1:100 in broth, which yields ~1.5 x 10⁶ CFU/mL, and then add 50 µL of this to the 50 µL of drug solution in the wells.

  • Plate Inoculation: a. Within 15 minutes of preparation, add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 100 µL. This step dilutes the compound concentration by half, achieving the final desired test concentrations.

  • Incubation: a. Cover the plate with a lid or an adhesive seal to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours.[13]

  • Result Interpretation: a. After incubation, read the plate visually. The growth control (well 11) should be distinctly turbid, and the sterility control (well 12) should be clear. b. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[14]

Caption: Example layout for a broth microdilution MIC assay in a 96-well plate.

Tier 3 Protocol: Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, which is crucial for therapeutic development. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[18]

Principle & Scientific Rationale

The MBC determination is a direct extension of the MIC assay.[18] Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto agar plates that do not contain any antimicrobial agent. After incubation, the number of surviving colonies is counted. The absence of growth indicates that the bacteria in the corresponding MIC well were killed, not just inhibited.

Step-by-Step Protocol
  • Selection of Wells: Following the determination of the MIC, select the well corresponding to the MIC value and all wells with higher concentrations (i.e., all clear wells).

  • Sub-culturing: a. Mix the contents of each selected well thoroughly. b. Using a calibrated loop or pipette, withdraw a fixed volume (e.g., 10 µL) from each of these wells. c. Spot-plate or streak the aliquot onto a fresh MHA plate. Be sure to label each spot or sector of the plate with the corresponding compound concentration from the MIC plate.

  • Incubation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: a. After incubation, count the number of colonies (CFU) for each concentration plated. b. The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU compared to the initial inoculum count (which was ~5 x 10⁵ CFU/mL, so a 10 µL spot would have ~5,000 CFU). A 99.9% reduction would mean ≤5 colonies from a 10 µL spot.[16][17]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and against control antibiotics.

Table 1: Example Antimicrobial Screening Data for 5-Chloro-1H-indole-2-carbaldehyde Derivatives

Compound IDTest OrganismTier 1: Zone of Inhibition (mm)Tier 2: MIC (µg/mL)Tier 3: MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A S. aureus18482Bactericidal
E. coli1216>128>8Bacteriostatic
Derivative B S. aureus22242Bactericidal
E. coli198162Bactericidal
Ciprofloxacin S. aureus250.512Bactericidal
E. coli300.250.52Bactericidal
Solvent (DMSO) S. aureus0>128N/AN/AInactive
E. coli0>128N/AN/AInactive

Interpreting the MBC/MIC Ratio:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Conclusion

This multi-tiered protocol provides a systematic and robust framework for the antimicrobial screening of novel 5-Chloro-1H-indole-2-carbaldehyde derivatives. By progressing from a broad qualitative screen to precise quantitative assessments, this approach enables the efficient identification and characterization of promising lead compounds. Adherence to standardized methodologies, such as those outlined by CLSI, and the diligent use of controls are paramount for generating reliable and reproducible data essential for advancing drug discovery programs. Further investigation into the structure-activity relationships (SAR) and mechanism of action of the most potent derivatives will be critical next steps.[19]

References

  • BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. BenchChem.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.
  • BenchChem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. BenchChem.
  • ACS Publications. (n.d.). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry.
  • Bentham Science. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science.
  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. NIH.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC.
  • National Center for Biotechnology Information (PMC). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. NIH.
  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Health and Digital Executive Agency.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.
  • PubMed. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. National Library of Medicine.
  • SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. SEAFDEC.
  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
  • National Center for Biotechnology Information (PMC). (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
  • ResearchGate. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 1H-Indol-3-ol Derivatives. BenchChem.
  • Frontiers. (n.d.). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology.
  • MDPI. (n.d.). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI.

Sources

Application of 5-Chloro-1H-indole-2-carbaldehyde in Anticancer Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. Its presence in pivotal anticancer agents like vinblastine and vincristine underscores its significance in oncology drug discovery. Among the vast array of indole derivatives, 5-Chloro-1H-indole-2-carbaldehyde emerges as a particularly valuable starting material for the synthesis of novel anticancer candidates. The strategic placement of the chlorine atom at the 5-position can enhance lipophilicity and modulate electronic properties, often leading to improved pharmacological activity. The aldehyde functionality at the 2-position provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

This technical guide provides an in-depth exploration of the application of 5-Chloro-1H-indole-2-carbaldehyde in the design and synthesis of potential anticancer agents. We will delve into key mechanisms of action, present detailed protocols for synthesis and biological evaluation, and showcase representative data to guide researchers in this promising field.

Key Mechanistic Insights: Targeting the Engines of Cancer Proliferation

Derivatives of 5-Chloro-1H-indole-2-carbaldehyde have been shown to exert their anticancer effects through various mechanisms, primarily by targeting cellular components crucial for cancer cell growth and division. Two of the most prominent targets are tubulin and protein kinases.

Disruption of Microtubule Dynamics by Tubulin Inhibition

Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[1] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for proper chromosome segregation. Small molecules that interfere with this process can halt the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[2]

Indole derivatives, particularly chalcones and Schiff bases synthesized from indole-2-carbaldehydes, have been identified as potent tubulin polymerization inhibitors. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[3][4] The 5-chloro-indole scaffold can enhance this binding affinity, contributing to potent antiproliferative activity.

Indole_Derivative 5-Chloro-Indole-2-Carbaldehyde Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole_Derivative->Tubulin Binds to Polymerization Microtubule Polymerization Indole_Derivative->Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Polymerization->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibition.

Modulation of Kinase Activity in Cancer Signaling

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6]

The indole scaffold is a key feature in several approved kinase inhibitors.[4] Derivatives of 5-chloro-indole have shown significant inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[7][8] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell proliferation.[7] By blocking the ATP-binding site of the kinase domain, these indole derivatives can shut down downstream signaling pathways, thereby inhibiting cancer cell growth.

Data Presentation: In Vitro Efficacy of Indole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative indole derivatives against various cancer cell lines, demonstrating the potential of this chemical class.

Compound ClassCancer Cell LineTarget/MechanismIC50Reference
Indole-ChalconeA549 (Lung)Tubulin Inhibition3-9 nM[2]
Indole-ChalconeHCT-116 (Colon)Tubulin Inhibition3-9 nM[2]
5-Chloro-indole-2-carboxamideA549 (Lung)EGFR Inhibition29-47 nM[7]
5-Chloro-indole-2-carboxamideMCF-7 (Breast)EGFR Inhibition29-47 nM[7]
Indole Schiff BaseAMJ13 (Breast)CytotoxicityLow µg/ml[1]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of anticancer agents derived from 5-Chloro-1H-indole-2-carbaldehyde.

Protocol 1: Synthesis of a Representative 5-Chloro-Indole-Chalcone Derivative

This protocol details the synthesis of a chalcone derivative via a Claisen-Schmidt condensation reaction.

Rationale: The aldehyde group of 5-Chloro-1H-indole-2-carbaldehyde readily undergoes condensation with a ketone (in this case, a substituted acetophenone) in the presence of a base to form the α,β-unsaturated ketone characteristic of chalcones. This reaction is a robust and widely used method for generating this class of compounds.[9]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 5-Chloro-1H-indole-2-carbaldehyde and 1.1 equivalents of a substituted acetophenone in ethanol.

  • Catalyst Addition: Cool the solution in an ice bath and add a catalytic amount of a strong base, such as aqueous sodium hydroxide, dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The chalcone product will precipitate out of solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Start Start Reactants Dissolve 5-Chloro-1H-indole- 2-carbaldehyde & Acetophenone in Ethanol Start->Reactants Catalyst Add NaOH (aq) dropwise in an ice bath Reactants->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Precipitation Pour into ice-water to precipitate product TLC->Precipitation Complete Filtration Collect precipitate by vacuum filtration Precipitation->Filtration Purification Recrystallize from Ethanol/Water Filtration->Purification Characterization Characterize by NMR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Experimental workflow for chalcone synthesis.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivative in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

5-Chloro-1H-indole-2-carbaldehyde stands out as a promising and versatile starting material in the quest for novel anticancer therapeutics. Its utility in the synthesis of potent tubulin inhibitors and kinase modulators highlights its importance in medicinal chemistry. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore the full potential of this valuable chemical entity in the development of the next generation of cancer treatments.

References

  • Hassan, A. S. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1), 169-181. [Link]

  • Pelkey, E. T., et al. (2023). Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones. Bioorganic & Medicinal Chemistry Letters, 88, 129347. [Link]

  • Xia, Y., et al. (2018). An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. Acta Pharmaceutica Sinica B, 8(4), 586-595. [Link]

  • Romagnoli, R., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(21), 5039. [Link]

  • Sangani, C. B., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(12), 3645. [Link]

  • Wang, L., et al. (2019). Studies on the synthesis and anticancer activity of Schiff bases of 2-indolaldehyde. Chinese Journal of New Drugs, 28(1), 63-67. [Link]

  • Youssif, B. G. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • Abdel-Gawad, H., et al. (2021). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 26(16), 4945. [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5288. [Link]

  • Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14820. [Link]

  • Madarakhandi, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances, 15(1), 1-15. [Link]

Sources

The Vilsmeier-Haack Reaction of Indoles: A Detailed Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Indole-3-carboxaldehydes

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole ring is therefore a critical endeavor in synthetic organic chemistry. Among the various methods for introducing a carbon substituent, the Vilsmeier-Haack reaction stands as a classic and highly efficient protocol for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Specifically for indoles, this reaction provides a direct and high-yielding route to indole-3-carboxaldehydes, which are pivotal intermediates in the synthesis of a multitude of biologically active molecules, including tryptophan derivatives, alkaloids, and various drug candidates.[3][4]

This comprehensive guide provides a detailed exploration of the Vilsmeier-Haack reaction as applied to indoles. We will delve into the mechanistic intricacies, provide a robust and validated experimental protocol, discuss potential side reactions and troubleshooting strategies, and present the information in a clear and accessible format for researchers, scientists, and drug development professionals.

Reaction Mechanism: A Stepwise Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction of indole proceeds through a well-established electrophilic aromatic substitution mechanism. The overall transformation can be conceptually divided into two key stages: the formation of the active electrophile, the Vilsmeier reagent, and the subsequent reaction with the indole nucleus followed by hydrolysis.[5][6]

Part 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent, typically phosphorus oxychloride (POCl₃).[7][8] The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an adduct. This intermediate then eliminates a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl(chloro)iminium ion, also known as the Vilsmeier reagent.[5][9]

Vilsmeier_Reagent_Formation cluster_reactants Reactants cluster_products Products DMF DMF Adduct Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier - [PO₂Cl₂]⁻ Dichlorophosphate Dichlorophosphate anion

Figure 1: Formation of the Vilsmeier Reagent.

Part 2: Electrophilic Attack and Hydrolysis

The indole ring, being an electron-rich heterocycle, readily undergoes electrophilic substitution. The C3 position is the most nucleophilic and sterically accessible site, leading to a highly regioselective attack on the Vilsmeier reagent.[10] This attack forms a cationic intermediate, which is stabilized by resonance. Aromatization is restored through the loss of a proton, yielding an iminium salt intermediate.[9] The final step of the reaction is the hydrolysis of this iminium salt during aqueous workup. The addition of water followed by the elimination of dimethylamine furnishes the desired indole-3-carboxaldehyde.[11]

Vilsmeier_Indole_Reaction cluster_reaction Reaction with Indole Indole Indole Cationic_Intermediate Cationic Intermediate Indole->Cationic_Intermediate + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent Iminium_Salt Iminium Salt Cationic_Intermediate->Iminium_Salt - H⁺ Product Indole-3-carboxaldehyde Iminium_Salt->Product + H₂O - (CH₃)₂NH

Figure 2: Reaction of Indole with the Vilsmeier Reagent.

Experimental Protocol: A Validated Procedure for the Synthesis of Indole-3-carboxaldehyde

This protocol provides a reliable method for the gram-scale synthesis of indole-3-carboxaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
IndoleReagentStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierStore over molecular sieves.
Phosphorus oxychloride (POCl₃)ReagentStandard SupplierHandle in a fume hood with care.
Ethyl acetateACS GradeStandard Supplier
Saturated sodium bicarbonate solutionPrepared in-house
Saturated sodium chloride solution (brine)Prepared in-house
Anhydrous sodium sulfateReagentStandard Supplier
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a yellowish, sometimes solid, complex indicates the formation of the Vilsmeier reagent.[12]

  • Reaction with Indole: Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Quenching: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and water. This step is exothermic and should be performed with caution.[13]

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the pH is neutral (pH 7-8). This step hydrolyzes the iminium salt and neutralizes the acidic byproducts. The product, indole-3-carboxaldehyde, will precipitate out of the solution.[4]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to afford the pure indole-3-carboxaldehyde as a crystalline solid. Dry the purified product under vacuum.

Troubleshooting and Side Reactions

While the Vilsmeier-Haack reaction of indoles is generally high-yielding, certain side reactions can occur, impacting the purity and yield of the desired product.

  • Formation of Bis(indolyl)methanes: A common side product is the formation of a bis(indolyl)methane derivative. This occurs when the newly formed indole-3-carboxaldehyde reacts with another molecule of the starting indole under the acidic reaction conditions. To minimize this, it is crucial to maintain a low reaction temperature and to quench the reaction promptly after the starting material has been consumed.[14]

  • Diformylation: Under forcing conditions or with a large excess of the Vilsmeier reagent, diformylation can occur at other positions on the indole ring. Careful control of stoichiometry is essential to prevent this side reaction.[14]

  • Reaction with Substituted Indoles: The presence of electron-donating or electron-withdrawing groups on the indole ring can influence the regioselectivity and reactivity. For instance, indoles with electron-donating groups at the 5-position generally react smoothly at the 3-position. Conversely, indoles with strong electron-withdrawing groups may require more forcing conditions.

Data Summary: Typical Reaction Parameters

The following table provides a general overview of typical reaction parameters for the Vilsmeier-Haack formylation of indole.

ParameterValue/Condition
Stoichiometry (Indole:POCl₃:DMF)1 : 1.1 : 3 (excess DMF as solvent)
Temperature (Reagent Formation)0 - 10 °C
Temperature (Reaction with Indole)0 °C to Room Temperature
Reaction Time2 - 4 hours
WorkupAqueous quench and neutralization
Typical Yield80 - 95%

Conclusion

The Vilsmeier-Haack reaction is a powerful and indispensable tool for the synthesis of indole-3-carboxaldehydes. Its operational simplicity, high yields, and predictable regioselectivity make it a favored method in both academic and industrial settings. By understanding the underlying mechanism and adhering to optimized experimental protocols, researchers can effectively utilize this reaction to access a wide range of valuable indole-based building blocks for the development of novel therapeutics and other functional molecules.

References

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • SYNTHETIC UTILITY OF THE VILSMEIER–HAACK REAGENT IN ORGANIC SYNTHESIS. (2023). Thiagarajar College of Engineering. [Link]

  • Synthesis of Vilsmeier reagent - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-11. [Link]

  • Method for preparing vilsmeier reagent. (2020).
  • Vilsmeier reagent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). Organic Syntheses. [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2025). ResearchGate. [Link]

  • Vilsmeier–Haack reaction of indole. (2025). YouTube. [Link]

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry. [Link]

  • H reactive species with DMF POCl3. (n.d.). ResearchGate. [Link]

  • Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019). Progress in Chemical and Biochemical Research. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025). J&K Scientific LLC. [Link]

  • (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2025). ResearchGate. [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). ACS Publications. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. (n.d.). Journal of the Heterocyclic Chemistry. [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. (2025). ResearchGate. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2024). ChemRxiv. [Link]

  • Synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives 6(p–t)... (n.d.). ResearchGate. [Link]

  • INDOLE-3-ALDEHYDE. (n.d.). Organic Syntheses. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). National Institutes of Health. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2024). Cambridge Open Engage. [Link]

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purification of 5-Chloro-1H-indole-2-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 5-Chloro-1H-indole-2-carbaldehyde

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Chloro-1H-indole-2-carbaldehyde using silica gel column chromatography. This heterocyclic aldehyde is a key intermediate in pharmaceutical synthesis, often prepared via the Vilsmeier-Haack reaction, which can result in a crude mixture containing residual reagents and side-products.[1][2][3] The methodology herein is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducible, high-purity outcomes. The protocol covers preliminary analysis by Thin-Layer Chromatography (TLC) for solvent system optimization, detailed column preparation, elution, and post-purification analysis.

Introduction and Scientific Principle

5-Chloro-1H-indole-2-carbaldehyde (MW: 179.60 g/mol ) is a moderately polar aromatic compound.[4] Its structure, featuring an indole nitrogen (a hydrogen bond donor), an aldehyde carbonyl group (a hydrogen bond acceptor), and a chlorinated aromatic ring, dictates its interaction with chromatographic media. The purification challenge typically involves separating the desired product from less polar starting materials (e.g., 5-chloroindole) and highly polar impurities, such as residual N,N-Dimethylformamide (DMF) from a Vilsmeier-Haack synthesis.[5][6]

Column chromatography is the method of choice for this purification on a laboratory scale.[7] The technique relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[7] For this application, we utilize silica gel, a slightly acidic and highly polar stationary phase, which effectively adsorbs polar molecules through hydrogen bonding and dipole-dipole interactions.[7][8] The mobile phase, or eluent, is a solvent mixture of lower polarity that competes for adsorption sites, carrying components down the column at different rates based on their affinity for the silica.[7] Compounds with higher polarity, like our target aldehyde, adsorb more strongly to the silica and thus elute later than non-polar impurities when using a non-polar mobile phase.

Pre-Purification: TLC for Solvent System Optimization

Before committing the bulk of the crude material to a column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). This analytical step is the cornerstone of a successful separation, preventing wasted time and material.

Causality of Choice: The goal of TLC analysis is to identify a solvent system that provides a Retention Factor (Rf) of approximately 0.2-0.3 for 5-Chloro-1H-indole-2-carbaldehyde.[8] An Rf in this range ensures the compound will migrate through the column at a practical rate while maximizing its separation from impurities.

  • If Rf is too high (>0.5): The compound will elute too quickly, co-eluting with less polar impurities.

  • If Rf is too low (<0.1): The compound will remain strongly adsorbed to the top of the column, leading to long elution times and significant band broadening, which diminishes resolution.

Protocol: TLC Analysis

  • Prepare several developing chambers with different ratios of Hexane and Ethyl Acetate (a standard and effective solvent system for indole derivatives).[9] Suggested starting ratios: 9:1, 8:2, 7:3, and 6:4 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). The indole ring is UV-active.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that gives the target compound an Rf of 0.2-0.3 and shows the best separation from other visible spots.

Purification Workflow Diagram

The following diagram illustrates the logical flow of the entire purification process, from the crude starting material to the final, validated product.

Purification_Workflow cluster_prep Preparation & Optimization cluster_execution Execution cluster_analysis Analysis & Finalization Crude Crude Product (Post-Vilsmeier Reaction) TLC TLC Solvent Scouting (Target Rf = 0.2-0.3) Crude->TLC Analyze ColumnPrep Column Preparation (Silica Slurry Packing) TLC->ColumnPrep Inform Load Sample Loading (Minimal Solvent / Dry Load) ColumnPrep->Load Elute Elution & Fraction Collection (Isocratic Mobile Phase) Load->Elute FractionTLC Fraction Analysis via TLC Elute->FractionTLC Monitor Pool Pool Pure Fractions FractionTLC->Pool Evap Solvent Removal (Rotary Evaporation) Pool->Evap Pure Pure Product (5-Chloro-1H-indole-2-carbaldehyde) Evap->Pure

Caption: Workflow for the purification of 5-Chloro-1H-indole-2-carbaldehyde.

Detailed Purification Protocol

This protocol assumes a laboratory scale purification of 1-5 grams of crude material. Adjust quantities accordingly.

Materials & Reagents
ItemSpecification
Stationary Phase Silica Gel, Standard Grade (60 Å, 230-400 mesh)
Crude Material 1.0 g 5-Chloro-1H-indole-2-carbaldehyde
Mobile Phase Solvents ACS Grade n-Hexane and Ethyl Acetate (EtOAc)
Other Solvents Dichloromethane (DCM)
Glassware Chromatography column, flasks, test tubes
Apparatus Rotary evaporator, UV lamp (254 nm)
Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Rationale: Slurry packing is superior to dry packing as it minimizes the risk of air bubbles and cracks in the stationary phase, which cause channeling and lead to poor separation.[10]

  • For 1.0 g of crude material, measure approximately 50 g of silica gel (a 1:50 crude-to-silica ratio is a good starting point for achieving high purity).

  • In a beaker, prepare a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). The consistency should be pourable but not overly dilute.

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed and place a small plug of glass wool and a thin layer of sand at the bottom.

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing of the silica bed.

  • Continuously add slurry until the desired column height is reached. Never let the top of the silica bed run dry.

  • Once packed, add a thin protective layer of sand on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 2: Sample Loading

  • Rationale: Applying the sample in a concentrated, narrow band is crucial for obtaining good separation. A diffuse starting band will result in diffuse, overlapping elution bands.[10]

  • Dissolve the 1.0 g of crude 5-Chloro-1H-indole-2-carbaldehyde in a minimal volume of DCM or the chosen mobile phase (e.g., 1-2 mL).

  • Using a pipette, carefully apply the dissolved sample solution evenly to the top of the sand layer.

  • Open the stopcock and allow the sample to absorb completely into the silica bed.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is absorbed. Drain this wash into the silica bed. Repeat once more.

Step 3: Elution and Fraction Collection

  • Rationale: Isocratic elution (using a constant solvent composition) is often sufficient if TLC shows good separation. Collecting numerous small fractions allows for the precise isolation of the pure compound, discarding fractions that contain mixtures of impurities.[10]

  • Carefully fill the column with the mobile phase determined from the TLC analysis (e.g., 7:3 Hexane:EtOAc).

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., 5-10 cm/min).

  • Begin collecting fractions in test tubes (e.g., 10-15 mL per fraction).

  • Systematically label each fraction.

Step 4: Monitoring and Pooling Fractions

  • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture as a reference.

  • Develop the TLC plate in the same mobile phase used for the column.

  • Under UV light, identify the fractions containing only the spot corresponding to the pure product (with an Rf of ~0.2-0.3).

  • Combine all pure fractions into a single, clean round-bottom flask.

Step 5: Solvent Removal

  • Remove the solvent from the pooled fractions using a rotary evaporator.[10]

  • Once the solvent is removed, the purified 5-Chloro-1H-indole-2-carbaldehyde should be obtained as a solid.

  • Determine the final mass and calculate the yield. Assess purity via analytical methods like NMR spectroscopy or melting point determination.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound does not elute Mobile phase polarity is too low.Gradually increase the polarity of the mobile phase (e.g., switch from 7:3 to 6:4 Hexane:EtOAc).
Poor separation / Co-elution Mobile phase polarity is too high; column overloaded.Re-run the column with a less polar solvent system. Ensure the crude-to-silica ratio is at least 1:30.
Cracked or channeled silica bed Column ran dry; improper packing.The column is likely compromised. Repack the column using the slurry method, ensuring it never runs dry.
Streaking of spots on TLC Sample is too concentrated; compound is acidic/basic.Dilute the sample for TLC. Add a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12203318, 5-Chloro-1H-indole-2-carbaldehyde. PubChem. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Bhat, L. S., & Tilve, S. G. (2002). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][4]-Aryl Shift. Journal of Organic Chemistry. [Link]

  • University of Alberta Department of Chemistry. Column chromatography. University of Alberta. [Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2795374, 5-chloro-1H-indole-3-carbaldehyde. PubChem. [Link]

  • Rajput, S. S., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]

  • National Center for Biotechnology Information (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-indole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. As a substituted indole, its derivatives are integral to the development of pharmaceuticals and agrochemicals.[1] The precise substitution pattern and purity of this compound are paramount, as even minor impurities can significantly alter biological activity and lead to inconsistent research outcomes or downstream synthetic failures.

This guide provides a comprehensive overview and detailed protocols for the analytical characterization of 5-Chloro-1H-indole-2-carbaldehyde. We will explore a suite of orthogonal analytical techniques designed to confirm the molecule's identity, structure, and purity. The causality behind experimental choices is emphasized to empower researchers to not only execute these methods but also to interpret the resulting data with confidence.

Compound Profile

A foundational understanding of the target analyte's properties is critical for selecting and optimizing analytical methods.

PropertyValueSource
IUPAC Name 5-chloro-1H-indole-2-carbaldehydePubChem[2]
Molecular Formula C₉H₆ClNOPubChem[2]
Molecular Weight 179.60 g/mol PubChem[2]
CAS Number 53590-49-1PubChem[2]
Structure

Analytical Strategy: A Workflow for Confidence

A robust characterization relies on combining data from multiple techniques. Spectroscopic methods provide structural confirmation, while chromatographic methods assess purity. This multi-faceted approach ensures a comprehensive and reliable evaluation of the compound's quality.

Analytical_Workflow cluster_0 Initial Sample cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Verification Sample Bulk Sample of 5-Chloro-1H-indole-2-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity MS Mass Spectrometry (EI/ESI) Sample->MS Identity IR FTIR Spectroscopy Sample->IR Identity HPLC RP-HPLC-UV Sample->HPLC Purity TLC Thin-Layer Chromatography Sample->TLC Purity Report Certificate of Analysis (CoA) NMR->Report Data Consolidation MS->Report Data Consolidation IR->Report Data Consolidation HPLC->Report Data Consolidation

Caption: Overall analytical workflow for compound characterization.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of chemical identification. The combination of NMR, Mass Spectrometry, and Infrared Spectroscopy provides unambiguous evidence for the structure of 5-Chloro-1H-indole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

  • Expertise & Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. It is an excellent solvent for many indole derivatives and, being aprotic, allows for the clear observation of the N-H proton, which provides a key diagnostic signal.

Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):

  • ~12.5 ppm (broad singlet, 1H): This signal corresponds to the indole N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • ~9.8 ppm (singlet, 1H): The aldehyde proton (-CHO) is highly deshielded and appears as a sharp singlet.

  • ~7.5-8.0 ppm (multiplets, 4H): These signals belong to the protons on the indole ring system. The specific splitting patterns (coupling constants) are crucial for confirming the substitution pattern. We expect a singlet for the H3 proton, a doublet for the H4 proton, a doublet of doublets for the H6 proton, and a doublet for the H7 proton, confirming the 5-chloro substitution.

Expected ¹³C NMR Signals (in DMSO-d₆, 101 MHz):

  • ~185 ppm: Aldehyde carbonyl carbon (C=O).

  • ~110-140 ppm: Aromatic and indole ring carbons. The carbon attached to the chlorine atom (C5) will be shifted, and its specific chemical shift helps confirm the isomer.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Expertise & Rationale: Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable. ESI is a softer ionization technique that will likely yield a strong protonated molecular ion peak [M+H]⁺, confirming the molecular weight. EI, a harder technique, will provide valuable fragmentation data. The presence of chlorine is easily identified by the characteristic M+2 isotopic pattern, where the peak at [M+2]⁺ is approximately one-third the intensity of the molecular ion peak [M]⁺ due to the natural abundance of the ³⁷Cl isotope.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 179

  • Isotope Peak (M+2)⁺: m/z = 181 (approx. 33% intensity of m/z 179)

  • Protonated Molecule [M+H]⁺ (ESI): m/z = 180

  • Key Fragments (EI): Loss of -CHO (m/z = 150), and other fragments characteristic of the indole ring.

Structural_Elucidation_Logic cluster_data NMR_Data NMR Data - N-H, CHO, Aromatic Protons - Carbonyl & Aromatic Carbons Structure Confirmed Structure: 5-Chloro-1H-indole-2-carbaldehyde NMR_Data->Structure Confirms Connectivity & Substitution Pattern MS_Data MS Data - m/z = 179/181 (M/M+2) - Confirms C₉H₆ClNO MS_Data->Structure Confirms Molecular Formula & Elemental Composition (Cl) IR_Data IR Data - N-H stretch (~3300 cm⁻¹) - C=O stretch (~1660 cm⁻¹) IR_Data->Structure Confirms Functional Groups (Aldehyde, N-H)

Caption: Logic diagram for combining spectroscopic data.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3]

  • Expertise & Rationale: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The key is to identify the characteristic stretching frequencies for the N-H bond of the indole and the C=O bond of the aldehyde.

Expected IR Absorption Bands:

  • ~3300 cm⁻¹ (sharp to medium): N-H stretch of the indole ring.

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretches.

  • ~1660 cm⁻¹ (strong, sharp): C=O stretch of the conjugated aldehyde. This is a highly diagnostic peak.

  • ~1500-1600 cm⁻¹ (variable): C=C stretches within the aromatic and indole rings.

  • ~800-850 cm⁻¹ (strong): C-Cl stretch.

Chromatographic Techniques for Purity Assessment

While spectroscopy confirms identity, chromatography is essential for determining purity.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for quantifying the purity of substituted indoles due to its high resolution and sensitivity.[4]

  • Expertise & Rationale: A C18 stationary phase is ideal as it separates compounds based on hydrophobicity. 5-Chloro-1H-indole-2-carbaldehyde is a moderately polar compound, so a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is appropriate. UV detection is highly effective because the indole ring system is a strong chromophore. A wavelength of ~254 nm or ~310 nm should provide excellent sensitivity.

Detailed Experimental Protocols

Safety Note: 5-Chloro-1H-indole-2-carbaldehyde may cause skin, eye, and respiratory irritation.[2][5] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup: Insert the tube into the NMR spectrometer.

  • Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a ¹H NMR spectrum with at least 16 scans.

    • Acquire a ¹³C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate peaks and assign them to the molecular structure.

Protocol 2: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup: Set up the mass spectrometer in positive ion ESI mode.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis: Identify the protonated molecular ion at m/z 180 and its corresponding chlorine isotope peak at m/z 182.

Protocol 3: FTIR-ATR Analysis
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the key vibrational bands corresponding to the N-H, C=O, and aromatic C-H functional groups.

Protocol 4: RP-HPLC Purity Analysis
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.

  • Method:

    • Equilibrate the column with the starting conditions (e.g., 70% A, 30% B) for at least 15 minutes.

    • Inject 10 µL of the sample.

    • Run a gradient elution: e.g., start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

Summary of Expected Analytical Data

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (ppm)~12.5 (br s, 1H, NH), ~9.8 (s, 1H, CHO), ~7.5-8.0 (m, 4H, Ar-H)
¹³C NMR Chemical Shifts (ppm)~185 (C=O), ~110-140 (Ar-C)
MS (ESI+) Protonated Ion [M+H]⁺m/z 180
MS (EI) Molecular Ion [M]⁺ / [M+2]⁺m/z 179 / 181 (Ratio ~3:1)
IR (ATR) Key Peaks (cm⁻¹)~3300 (N-H), ~1660 (C=O), ~820 (C-Cl)
HPLC Purity≥98% (typical for commercial grade)

References

  • Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • PubChem. 5-Chloro-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

  • PubChem. 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

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Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives represent a vast and promising class of heterocyclic compounds with significant therapeutic potential, including potent antioxidant properties.[1][2][3] The indole nucleus, a key structural motif in many biologically active molecules like melatonin and tryptophan, confers the ability to scavenge deleterious reactive oxygen species (ROS), thereby mitigating oxidative stress implicated in a range of pathologies from neurodegenerative diseases to cancer.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the robust assessment of the antioxidant activity of novel and known indole derivatives. We delve into the mechanistic underpinnings of their antioxidant action and provide field-proven, step-by-step protocols for the most common and reliable in vitro and cell-based assays.

Introduction: The Antioxidant Potential of Indole Derivatives

Oxidative stress arises from an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. Indole derivatives have emerged as powerful antioxidants due to the electron-rich nature of the indole ring, which can readily donate a hydrogen atom or an electron to neutralize free radicals.[1][4] The antioxidant mechanism of indole derivatives can proceed through two primary pathways:

  • Hydrogen Atom Transfer (HAT): The indole derivative (I-NH) donates a hydrogen atom to a radical (R•), effectively neutralizing it and forming a stable indole radical (I-N•). The stability of this resulting radical is crucial to the antioxidant efficacy.[1]

  • Single Electron Transfer (SET): The indole derivative transfers an electron to the radical, forming a radical cation (I-NH•+) and an anion of the radical. The indole radical cation can be stabilized through resonance.[1][5]

The specific mechanism and overall antioxidant capacity are highly dependent on the substitution pattern of the indole ring.[1] Therefore, a comprehensive evaluation using a panel of assays operating via different mechanisms is essential for a thorough characterization of a compound's antioxidant profile.[6]

Essential Pre-Assay Considerations: Sample Preparation

The accurate assessment of antioxidant activity begins with proper sample preparation. The solubility of the indole derivative is a critical factor that dictates the choice of solvent and the validity of the assay results.

Protocol for Preparation of Indole Derivative Stock Solutions:

  • Solvent Selection:

    • Begin by assessing the solubility of the indole derivative in common solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.

    • For most in vitro assays, an organic solvent is acceptable for the stock solution, which will be further diluted in the assay medium.

    • For cell-based assays, it is crucial to use a solvent that is non-toxic to the cells at the final working concentration. DMSO is widely used, but its final concentration should typically not exceed 0.1-0.5% to avoid cytotoxicity.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the indole derivative using an analytical balance.

    • Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Store the stock solution in amber vials at -20°C or -80°C to prevent degradation from light and temperature fluctuations.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution and prepare fresh serial dilutions in the appropriate assay buffer or cell culture medium.

    • It is critical to ensure that the indole derivative remains soluble upon dilution in the aqueous assay environment. If precipitation occurs, the solvent system may need to be optimized.

In Vitro Antioxidant Capacity Assays

In vitro assays are rapid and cost-effective methods for screening and ranking the antioxidant potential of indole derivatives. A combination of assays is recommended to provide a comprehensive understanding of the compound's activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used SET-based method to assess the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[2][7] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[2]

Experimental Rationale: The choice of a stable radical like DPPH allows for a simple and reproducible measurement of radical scavenging. The decrease in absorbance at a specific wavelength is directly proportional to the amount of radical scavenged by the antioxidant.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent autoxidation.[5][7]

    • Indole Derivative Solutions: Prepare a series of concentrations of the indole derivative in the same solvent used for the DPPH solution.

    • Standard: Prepare a range of concentrations of a standard antioxidant such as Ascorbic Acid or Trolox (a water-soluble vitamin E analog).[2][5]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the indole derivative solution or standard to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[5]

    • For the blank (control), add 100 µL of the solvent instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the indole derivative to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

    • The results can also be expressed as Trolox Equivalents (TE) by comparing the antioxidant activity of the sample to that of the Trolox standard curve.

Workflow for DPPH Assay

DPPH_Assay prep_reagents Prepare Reagents (DPPH, Sample, Standard) plate_setup Pipette into 96-well Plate (100µL Sample/Standard) prep_reagents->plate_setup add_dpph Add 100µL DPPH Solution plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read_abs Measure Absorbance (517 nm) incubate->read_abs analyze Calculate % Inhibition & IC50 read_abs->analyze

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay, another SET-based method, measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+).[8][9] The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic compounds.[3]

Experimental Rationale: The ABTS radical is soluble in both aqueous and organic solvents, making this assay versatile for a wider range of compounds. The radical is generated by oxidation of ABTS, and its subsequent reduction by an antioxidant provides a measure of its scavenging capacity.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.

    • Dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the indole derivative solution or standard.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value or express the results as Trolox Equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is monitored spectrophotometrically. This assay measures the total reducing power of a sample.

Experimental Rationale: This assay directly measures the electron-donating capacity of a compound. The reduction of the Fe(III) complex is a direct indication of the antioxidant's ability to participate in single electron transfer reactions.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate trihydrate in 100 mL of deionized water and adjust the pH to 3.6 with acetic acid.

    • TPZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the indole derivative solution, standard (e.g., FeSO₄ or Trolox), or blank (solvent).

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • The antioxidant capacity of the indole derivative is expressed as Fe²⁺ equivalents (µM) or Trolox Equivalents (TE).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10][11] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[12]

Experimental Rationale: This assay mimics the in vivo action of antioxidants against peroxyl radicals, a common type of ROS. The protection of the fluorescent probe over time provides a kinetic measure of antioxidant activity.

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4). Store at 4°C in the dark.[11]

    • AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).[11]

    • Trolox Standard Solutions: Prepare a series of concentrations in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the indole derivative solution, Trolox standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[12]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Express the ORAC values of the indole derivatives as Trolox Equivalents (TE).

Comparison of In Vitro Antioxidant Assays

AssayPrincipleRadical/OxidantMeasurementStandard
DPPH SET/HATDPPH•Colorimetric (517 nm)Ascorbic Acid, Trolox
ABTS SET/HATABTS•+Colorimetric (734 nm)Trolox
FRAP SETFe³⁺-TPZColorimetric (593 nm)FeSO₄, Trolox
ORAC HATPeroxyl radicalFluorometric (Ex/Em: 485/520 nm)Trolox

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the compound.[13][14]

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of a compound to inhibit intracellular ROS production. The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Rationale: This assay provides a direct measure of a compound's ability to counteract intracellular oxidative stress. The reduction in fluorescence intensity in the presence of the indole derivative indicates its cellular antioxidant activity.

Protocol:

  • Cell Culture and Seeding:

    • Select an appropriate cell line (e.g., human neuroblastoma SH-SY5Y cells for neuroprotective studies).

    • Culture the cells in a suitable medium and seed them in a black, clear-bottom 96-well plate at an appropriate density to achieve confluence on the day of the assay.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with the indole derivative at various concentrations for a predetermined time (e.g., 1-24 hours) to allow for cellular uptake.

    • Remove the treatment medium and load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Induce oxidative stress by adding a ROS generator, such as H₂O₂ (e.g., 500 µM) or AAPH.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of ROS inhibition for each concentration of the indole derivative compared to the control (cells treated with the ROS generator alone).

    • Determine the IC50 value for the cellular antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay Workflow

CAA_Assay cell_seeding Seed Cells in 96-well Plate treat_compound Treat with Indole Derivative cell_seeding->treat_compound load_probe Load with DCFH-DA treat_compound->load_probe induce_stress Induce Oxidative Stress (e.g., H₂O₂) load_probe->induce_stress measure_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) induce_stress->measure_fluorescence analyze_data Calculate ROS Inhibition & IC50 measure_fluorescence->analyze_data

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates Inaccurate pipetting; Instability of reagents (e.g., DPPH, ABTS•+); Temperature fluctuations.Use calibrated pipettes; Prepare fresh reagents for each experiment; Maintain consistent temperature during incubation.
Low or no antioxidant activity Poor solubility of the indole derivative; Compound has low intrinsic activity; Insufficient incubation time.Optimize the solvent system; Test a wider concentration range; Perform a kinetic study to determine the optimal reaction time.
Absorbance/Fluorescence out of range Incorrect concentration of reagents or sample; Instrument settings are not optimized.Adjust the concentrations of the radical/probe and the sample; Optimize the gain settings of the plate reader.
Interference in the assay The indole derivative absorbs light at the same wavelength as the assay; The compound is autofluorescent.Run a sample blank (sample without the radical/probe) to correct for background absorbance/fluorescence.

Conclusion

The comprehensive assessment of the antioxidant activity of indole derivatives requires a multi-faceted approach. By combining a panel of in vitro assays that probe different antioxidant mechanisms (DPPH, ABTS, FRAP, and ORAC) with more biologically relevant cell-based assays, researchers can obtain a robust and reliable characterization of their compounds of interest. The detailed protocols and troubleshooting guidance provided in this document serve as a valuable resource for scientists in the field of drug discovery and development, enabling the confident identification and advancement of promising new antioxidant therapies.

References

  • Jasiewicz, B., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 1-14. [Link]

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The Versatility of 5-Chloro-1H-indole-2-carbaldehyde: A Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone of innovation. Its inherent biological activity and synthetic tractability have cemented its status as a privileged structure. Within this esteemed class of heterocyples, 5-Chloro-1H-indole-2-carbaldehyde emerges as a particularly valuable and versatile building block. The presence of a chlorine atom at the 5-position offers a strategic handle for further functionalization and modulates the electronic properties of the indole ring, while the aldehyde at the 2-position provides a reactive center for a myriad of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the synthetic utility of 5-Chloro-1H-indole-2-carbaldehyde, offering detailed protocols and mechanistic insights for the construction of diverse and complex heterocyclic architectures.

I. Synthesis of the Core Building Block: 5-Chloro-1H-indole-2-carbaldehyde

The most common and efficient method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole. The process involves the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the indole.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring, followed by hydrolysis.

Vilsmeier_Haack DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Iminium Cation) Intermediate1->Vilsmeier_Reagent Elimination of PO2Cl2- Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Indole 5-Chloroindole Indole->Sigma_Complex Electrophilic Attack Iminium_Adduct Iminium Adduct Sigma_Complex->Iminium_Adduct Deprotonation Hydrolysis Hydrolysis (H2O) Iminium_Adduct->Hydrolysis Product 5-Chloro-1H-indole-2-carbaldehyde Hydrolysis->Product Knoevenagel_Workflow Start Start Reactants 5-Chloro-1H-indole-2-carbaldehyde + Active Methylene Compound Start->Reactants Reaction Reaction at RT or Reflux Reactants->Reaction Solvent_Catalyst Solvent (e.g., Ethanol) + Base Catalyst (e.g., Piperidine) Solvent_Catalyst->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Product Purified α,β-Unsaturated Product Workup->Product End End Product->End Pyridoindole_Synthesis Start 5-Chloro-3-formyl-indole-2-carboxylate Step1 Wittig Reaction Start->Step1 Intermediate1 Vinyl Ether Intermediate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 Carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Intermediate3 Indole-2-carboxamide Step3->Intermediate3 Step4 Intramolecular Cyclization Intermediate3->Step4 Product Pyrido[3,4-b]indol-1-one Step4->Product

Sources

Application Note & Protocol: A Scalable and Optimized Vilsmeier-Haack Approach for the Production of 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1H-indole-2-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. Its efficient and scalable production is paramount for advancing drug discovery and development pipelines. This document provides a comprehensive guide for the synthesis of 5-Chloro-1H-indole-2-carbaldehyde via the Vilsmeier-Haack reaction, a robust and widely adopted method for the formylation of electron-rich heterocycles.[1] We present a detailed, step-by-step protocol optimized for scalability, focusing on reaction parameter control, safety, and purification. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and high-yield manufacturing process for this key building block.

Introduction and Scientific Principle

The formylation of indoles is a fundamental transformation in organic synthesis. While several methods exist, the Vilsmeier-Haack reaction stands out for its efficiency, use of relatively inexpensive reagents, and applicability to a broad range of substrates.[1] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid halide, most commonly phosphorus oxychloride (POCl₃).[2][3]

The core of the reaction is an electrophilic aromatic substitution.[4][5] The indole nucleus, being an electron-rich heteroaromatic system, readily attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired aldehyde.[3] For 5-chloroindole, formylation preferentially occurs at the C2 position due to the electronic nature of the indole ring system.

Reaction Mechanism

The process unfolds in three key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ in an exothermic process to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2]

  • Electrophilic Attack: The electron-rich C2-C3 double bond of the 5-chloroindole ring performs a nucleophilic attack on the Vilsmeier reagent.

  • Hydrolysis: The intermediate iminium salt is hydrolyzed during the aqueous work-up phase to liberate the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5-Chloroindole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Final_Product 5-Chloro-1H-indole- 2-carbaldehyde Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: High-level overview of the Vilsmeier-Haack reaction stages.

Scalable Production Workflow

Scaling up a chemical synthesis requires careful consideration of heat management, reagent addition rates, and material handling. The following workflow is designed for a safe and efficient scale-up process.

G start Start reagent_prep 1. Vilsmeier Reagent Preparation (In Situ) start->reagent_prep reaction 2. Formylation Reaction (Substrate Addition) reagent_prep->reaction Controlled Temp. quench 3. Reaction Quenching (Ice Water / Base) reaction->quench Monitor by TLC extraction 4. Product Extraction (Organic Solvent) quench->extraction purification 5. Purification (Recrystallization) extraction->purification analysis 6. Analytical Characterization (TLC, NMR, MP) purification->analysis end Final Product analysis->end

Caption: Process workflow for scalable synthesis.

Materials and Equipment

  • Reagents: 5-Chloroindole, Phosphorus oxychloride (POCl₃, freshly distilled or from a new bottle recommended), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Sodium acetate (or Sodium bicarbonate), Ethyl acetate, Hexanes, Deionized water, Ice.

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet; Addition funnel; Condenser; Buchner funnel and filtration flask; Rotary evaporator; Beakers, flasks, and other standard laboratory glassware; pH meter or pH paper.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat, respirator (recommended when handling POCl₃). All operations must be conducted in a well-ventilated fume hood.[2]

Detailed Experimental Protocol

This protocol is designed for a ~10-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Step 1: Vilsmeier Reagent Preparation

Rationale: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic and moisture-sensitive.[2][6] Performing this step at a low temperature (0-5 °C) and under an inert atmosphere is critical to prevent reagent decomposition and control the reaction rate.[2] Using a co-solvent like DCM can help prevent the reagent salt from precipitating, which can be an issue at high concentrations.[7]

  • Set up a jacketed reactor equipped with an overhead stirrer, thermocouple, and a nitrogen inlet. Ensure the system is dry.

  • Charge the reactor with anhydrous DMF (e.g., 30 mL) and anhydrous DCM (e.g., 50 mL).

  • Begin stirring and cool the mixture to 0 °C using a circulating chiller.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents relative to the substrate) dropwise via an addition funnel over 30-45 minutes.[7] CRITICAL: Maintain the internal temperature below 5 °C throughout the addition.[7]

  • Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation of 5-Chloroindole

Rationale: The substrate is added to the pre-formed reagent. The reaction temperature is a key parameter that depends on the substrate's reactivity; for many indoles, the reaction can proceed at room temperature or with gentle heating.[7]

  • Dissolve 5-chloroindole (1.0 equivalent, e.g., 10g) in a minimal amount of anhydrous DCM (e.g., 50 mL).

  • Add the 5-chloroindole solution dropwise to the cold Vilsmeier reagent in the reactor over 30 minutes.

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature.

  • The reaction can then be gently heated (e.g., 40-50 °C) to drive it to completion.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[2]

Step 3: Reaction Quenching and Work-up

Rationale: The reaction must be carefully quenched by pouring it into ice water to hydrolyze the iminium intermediate and neutralize excess reagents.[7] This process is also exothermic and must be done slowly.[2] Adjusting the pH is crucial for product stability and isolation.

  • In a separate large vessel, prepare a vigorously stirred mixture of crushed ice and water (approx. 500 mL).

  • Slowly and carefully pour the reaction mixture from the reactor into the ice-water slurry.

  • Once the addition is complete, begin neutralizing the acidic solution by adding a saturated solution of sodium acetate or sodium bicarbonate until the pH reaches 6-7.

  • The crude product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation.

Step 4: Product Isolation and Purification

Rationale: The crude product is isolated by filtration and then purified. Recrystallization is an effective method for obtaining high-purity crystalline solids on a large scale.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the crude product under vacuum.

  • For purification, recrystallize the crude solid from a suitable solvent system, such as an ethyl acetate/hexanes mixture. Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the pure crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Process Optimization and Scale-Up Parameters

When scaling this reaction, careful control over key parameters is essential for safety, yield, and purity.

ParameterLaboratory Scale (10g)Pilot/Production ScaleRationale & Key Considerations
Reagent Stoichiometry 1.5 eq. POCl₃1.2 - 1.5 eq. POCl₃An excess of Vilsmeier reagent ensures complete conversion but can complicate work-up. Optimize to find the sweet spot.[7]
Temperature Control Ice bath (0-5 °C)Jacketed reactor with chillerThe Vilsmeier reagent formation is highly exothermic. Runaway reactions are a significant hazard.[6][8] Precise temperature control is non-negotiable.
Addition Rate 30-45 min (dropwise)Controlled feed via pumpSlow addition is crucial to manage the exotherm during reagent formation and substrate addition.[7]
Mixing Magnetic/Overhead stirrerBaffled reactor with optimized impellerEfficient mixing is vital for heat dissipation and ensuring reaction homogeneity. Inefficient stirring can lead to localized hot spots.[7]
Quenching Pour into ice waterSlow reverse-addition into waterOn a large scale, it is often safer to add the reaction mixture to the quenching solution rather than the other way around to maintain better temperature control.
Reaction Monitoring TLCTLC, HPLCReal-time monitoring ensures the reaction is stopped at the optimal point, preventing byproduct formation from over-reaction.

Analytical Characterization

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 213-216 °C (literature value).[9]

  • TLC: Use a mobile phase of 30% ethyl acetate in hexanes. The product spot should be well-separated from the starting material.

  • ¹H NMR: Confirm the structure by comparing the obtained spectrum with reference data. The presence of the aldehyde proton signal (~9.8 ppm) is a key indicator.

Safety Precautions

The Vilsmeier-Haack reaction involves hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.[2] It is toxic and can cause severe burns. Always handle in a fume hood with appropriate PPE, including a face shield and acid-resistant gloves.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching step are highly exothermic.[6] Failure to control the temperature can lead to a thermal runaway. Ensure adequate cooling capacity and slow addition rates.

  • Waste Disposal: Neutralize acidic waste streams before disposal according to institutional guidelines.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Poor quality/wet reagents (DMF, POCl₃).- Reagent decomposition due to poor temp. control.- Incomplete reaction.- Use fresh, anhydrous reagents.[7] - Ensure strict temperature control (<5 °C) during reagent prep.[7]- Extend reaction time or increase temperature slightly (e.g., to 60 °C) and monitor by TLC.[7]
Formation of Precipitate during Reagent Prep - High concentration of reagents.- Inefficient cooling leading to localized heating.- Add a co-solvent like DCM or DCE to keep the reagent in solution.[7]- Ensure vigorous stirring and slow, controlled addition of POCl₃.[7]
Difficult Work-up / Emulsion Formation - Incomplete hydrolysis of the iminium intermediate.- Emulsion formation during extraction.- Ensure pH is properly adjusted and the mixture is stirred sufficiently after quenching.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion and reduce the product's solubility in water.[2]
Product is Dark/Impure - Quenching at too high a temperature.- Side reactions from impurities.- Ensure quenching is performed slowly into a large volume of ice.- Purify the starting material if necessary. Ensure effective recrystallization.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)methylene malonaldehyde and its reactions. Growing Science Ltd.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Sigma-Aldrich. (n.d.). 5-Chloroindole-3-carboxaldehyde 98.

Sources

Application Notes and Protocols for the Derivatization of 5-Chloro-1H-indole-2-carbaldehyde for Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly modulate the biological activity of these molecules, often enhancing their therapeutic potential.[2] This document provides a comprehensive guide for the derivatization of 5-Chloro-1H-indole-2-carbaldehyde, a versatile intermediate for the synthesis of novel compounds for biological evaluation. We present detailed protocols for the synthesis of Schiff bases and hydrazones, two classes of derivatives known for their broad spectrum of bioactivities, including anticancer and antimicrobial effects.[3][4] Furthermore, we outline standard methodologies for the subsequent biological screening of these newly synthesized compounds. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, providing a robust framework for the exploration of 5-Chloro-1H-indole-2-carbaldehyde as a scaffold for novel therapeutic agents.

Introduction: The Significance of the 5-Chloro-Indole Scaffold

The indole ring system is a cornerstone in drug discovery, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Halogenation of the indole nucleus is a common strategy to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles. The 5-chloro substitution, in particular, has been identified as a key feature in a number of potent biological agents.[2]

5-Chloro-1H-indole-2-carbaldehyde is an attractive starting material for several reasons:

  • The Aldehyde Functionality: The formyl group at the 2-position is a versatile chemical handle that can readily undergo a variety of chemical transformations, including condensation reactions to form Schiff bases and hydrazones, and carbon-carbon bond-forming reactions like the Knoevenagel condensation.[3][5]

  • The 5-Chloro Substituent: This group can enhance the binding affinity of the molecule to biological targets through halogen bonding and can also block metabolic degradation at this position.

  • The Indole NH Group: The nitrogen atom of the indole ring can act as a hydrogen bond donor, contributing to target binding.

Derivatives of 5-chloro-indole have shown particular promise as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][6] By synthesizing a library of derivatives from 5-Chloro-1H-indole-2-carbaldehyde, researchers can explore the structure-activity relationships (SAR) and identify novel compounds with potent and selective biological activities.

Derivatization Strategies for 5-Chloro-1H-indole-2-carbaldehyde

The aldehyde group of 5-Chloro-1H-indole-2-carbaldehyde is the primary site for derivatization. Here, we focus on two robust and widely applicable reaction types: Schiff base formation and hydrazone synthesis.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate.[3] The resulting C=N double bond is a key pharmacophoric feature in many biologically active compounds.

Diagram 1: General Scheme for Schiff Base Formation

G A 5-Chloro-1H-indole-2-carbaldehyde C Schiff Base Derivative A->C + B Primary Amine (R-NH2) B->C D [H+], Solvent (e.g., Ethanol) Reflux D->C

Caption: General workflow for the synthesis of Schiff base derivatives.

Hydrazone Synthesis

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. Similar to Schiff base formation, this is a condensation reaction. Hydrazones are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[4][7]

Diagram 2: General Scheme for Hydrazone Formation

G A 5-Chloro-1H-indole-2-carbaldehyde C Hydrazone Derivative A->C + B Hydrazine Derivative (R-NH-NH2) B->C D Solvent (e.g., Ethanol) Reflux D->C

Caption: General workflow for the synthesis of hydrazone derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative Schiff base and hydrazone derivatives of 5-Chloro-1H-indole-2-carbaldehyde.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of (E)-1-((5-chloro-1H-indol-2-yl)methylene)aniline, a representative Schiff base.

Materials:

  • 5-Chloro-1H-indole-2-carbaldehyde

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for workup and filtration

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-Chloro-1H-indole-2-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add aniline (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of a Hydrazone Derivative

This protocol details the synthesis of (E)-2-((5-chloro-1H-indol-2-yl)methylene)hydrazine-1-carboxamide, a semicarbazone derivative.

Materials:

  • 5-Chloro-1H-indole-2-carbaldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol/Water mixture

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for workup and filtration

Procedure:

  • In a 50 mL round-bottom flask, prepare a solution of semicarbazide hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in a mixture of ethanol and water (1:1, 20 mL).

  • To this solution, add a solution of 5-Chloro-1H-indole-2-carbaldehyde (1.0 mmol) in ethanol (10 mL).

  • Heat the reaction mixture to reflux with stirring for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the synthesized hydrazone derivative under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest. Given the known activities of indole derivatives, anticancer and antimicrobial screenings are logical starting points.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
Derivative 1 (Schiff Base) Example DataExample DataExample DataExample DataExample Data
Derivative 2 (Hydrazone) Example DataExample DataExample DataExample DataExample Data
Doxorubicin Example DataExample DataExample DataExample DataExample Data
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized indole derivatives (dissolved in DMSO)

  • 96-well plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 (Schiff Base) Example DataExample DataExample Data
Derivative 2 (Hydrazone) Example DataExample DataExample Data
Ciprofloxacin Example DataExample DataN/A
Fluconazole N/AN/AExample Data

Conclusion

5-Chloro-1H-indole-2-carbaldehyde is a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant potential for biological activity. The protocols outlined in this application note provide a solid foundation for the synthesis of Schiff bases and hydrazones, as well as for their subsequent evaluation as anticancer and antimicrobial agents. By systematically exploring the derivatization of this scaffold, researchers can contribute to the discovery of novel therapeutic leads to address unmet medical needs.

References

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1307. Available at: [Link]

  • Mohamed, F. A. M., et al. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 112, 104960. Available at: [Link]

  • Al-Masoudi, W. A. S., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1), 169-181. Available at: [Link]

  • Mubassir, M., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2018). Biological Activities of Hydrazone Derivatives. Molecules, 23(6), 1325. Available at: [Link]

  • Biradar, J. S., & Sasidhar, B. S. (2011). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry, 46(12), 6112-6118. Available at: [Link]

  • Khan, I., et al. (2022). A review exploring biological activities of hydrazones. Journal of Pharmaceutical Negative Results, 13(3), 395-404. Available at: [Link]

  • Shekhawat, A. S., et al. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 13(1), 192-196. Available at: [Link]

  • Yadav, P., et al. (2024). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry-Section A, 7(1), 1-10. Available at: [Link]

  • Chem-Impex. (n.d.). 1H-Indole-2-carbaldehyde. Available at: [Link]

  • Journal of Chemical Research. (2017). Synthesis and Antimicrobial Activity Evaluation of Some Novel Hydrazone, Pyrazolone, Chromenone, 2-Pyridone and 2-Pyrone Derivatives. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Chloro-1H-indole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious agents.[1][2] 5-Chloro-1H-indole-2-carbaldehyde, in particular, serves as a versatile synthetic intermediate for generating diverse libraries of analogs with potential therapeutic value.[1][3] Recent studies have highlighted the potential of substituted indoles as potent inhibitors of various enzymes and protein-protein interactions, making them attractive candidates for high-throughput screening (HTS) campaigns.[2][4]

This guide provides a comprehensive framework for designing and executing a high-throughput screening cascade to identify and validate bioactive analogs of 5-Chloro-1H-indole-2-carbaldehyde. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for robust and reproducible assays, and outline a clear path for hit validation and prioritization.

Section 1: Strategic HTS Campaign Design

A successful HTS campaign is more than just running a large number of compounds through an assay; it requires a carefully considered strategy that maximizes the chances of identifying high-quality hits while minimizing false positives and negatives.[5][6] The choice between a biochemical (target-based) and a cell-based (phenotypic) primary screen is a critical first decision.[7][8][9]

  • Biochemical Assays: These assays directly measure the interaction of a compound with a purified target protein (e.g., an enzyme or receptor).[7][8] They are generally simpler to develop, have lower variability, and provide direct evidence of target engagement.[9] Fluorescence-based methods are particularly well-suited for HTS due to their sensitivity, speed, and amenability to miniaturization.[10][11][12]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process or phenotype, such as cell viability, gene expression, or signaling pathway activation.[13][14][15] They offer the advantage of assessing compound activity in a more physiologically relevant context, taking into account factors like cell permeability and metabolism.[9][16]

For screening 5-Chloro-1H-indole-2-carbaldehyde analogs, a dual approach is often most effective. A primary biochemical screen can rapidly identify direct binders to a specific target, followed by a secondary cell-based assay to confirm cellular activity and filter out compounds with poor permeability or off-target toxicity.

Visualizing the HTS Workflow

The following diagram illustrates a typical HTS workflow for screening a library of 5-Chloro-1H-indole-2-carbaldehyde analogs.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays Compound_Library Compound Library (5-Chloro-1H-indole-2-carbaldehyde Analogs) Primary_Assay Primary HTS Assay (e.g., Fluorescence-Based Enzyme Inhibition) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., AlphaScreen) Counter_Screen->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) Orthogonal_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Compounds Validated Lead Compounds SAR_Analysis->Lead_Compounds

Caption: A generalized workflow for a high-throughput screening campaign.

Section 2: Primary Screening Protocol: Fluorescence-Based Enzyme Inhibition Assay

This protocol details a fluorescence-based assay to screen for inhibitors of a hypothetical target enzyme, "Indole-Target Kinase 1" (ITK1). Fluorescence assays are a popular choice for HTS due to their high sensitivity and compatibility with automated liquid handling systems.[10][11][12][17]

Assay Principle

The assay measures the inhibition of ITK1 activity by monitoring the decrease in the production of a fluorescent product. A non-fluorescent substrate is converted by ITK1 into a highly fluorescent molecule. The presence of an inhibitor will reduce the rate of this conversion, resulting in a lower fluorescence signal.

Materials and Reagents
ReagentSupplierCatalog #Storage
ITK1 Enzyme (recombinant)In-house/VendorN/A-80°C
ITK1 Substrate (non-fluorescent)In-house/VendorN/A-20°C
ATPSigma-AldrichA7699-20°C
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)In-houseN/A4°C
384-well, low-volume, black platesCorning3573RT
5-Chloro-1H-indole-2-carbaldehyde analog libraryIn-house/VendorN/A-20°C
Positive Control (Staurosporine)Sigma-AldrichS4400-20°C
DMSOSigma-AldrichD2650RT
Step-by-Step Protocol

Day 1: Assay Plate Preparation

  • Compound Plating: Using an automated liquid handler, pin 50 nL of each compound from the 5-Chloro-1H-indole-2-carbaldehyde analog library (10 mM stock in DMSO) into the wells of a 384-well assay plate.

  • Control Wells:

    • Negative Controls (0% Inhibition): Add 50 nL of DMSO to 16 wells (e.g., columns 23 and 24).

    • Positive Controls (100% Inhibition): Add 50 nL of a known inhibitor (e.g., 10 µM Staurosporine in DMSO) to 16 wells (e.g., columns 1 and 2).

Day 2: Assay Execution

  • Enzyme Preparation: Thaw the ITK1 enzyme on ice. Prepare the enzyme solution by diluting the stock enzyme in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Enzyme Addition: Add 10 µL of the prepared enzyme solution to all wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Mix Preparation: Prepare the substrate mix containing the ITK1 substrate and ATP in assay buffer (e.g., 2X the final assay concentration).

  • Reaction Initiation: Add 10 µL of the substrate mix to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission) using a plate reader.

Data Analysis and Quality Control

The quality of an HTS assay is paramount for reliable hit identification.[18] The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, and a value greater than 0.5 is considered excellent for HTS.[19][20][21][22]

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

Hit Identification:

Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50%) are considered initial "hits."

Percent Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

Section 3: Hit Confirmation and Validation

A significant challenge in HTS is the high rate of false positives.[5][23] Therefore, a rigorous hit validation cascade is essential to confirm the activity of initial hits and eliminate artifacts.[5][24]

Dose-Response Confirmation

All initial hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 value).[25] This involves a serial dilution of the hit compound and re-running the primary assay. A classic sigmoidal dose-response curve provides strong evidence of true inhibitory activity.

Counter-Screening for Assay Interference

Some compounds can interfere with the assay technology itself, leading to false-positive results.[5] For fluorescence-based assays, common interference mechanisms include autofluorescence or quenching of the fluorescent signal. A counter-screen can be performed by adding the compound to the assay after the enzymatic reaction has been stopped. A significant change in the signal in the absence of enzyme activity indicates assay interference.

Orthogonal Assay Validation

To further increase confidence in the identified hits, it is crucial to confirm their activity in an orthogonal assay that utilizes a different detection technology.[24] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is an excellent choice for an orthogonal assay as it is bead-based and relies on chemiluminescence, making it less susceptible to interference from fluorescent compounds.[26][27][28]

3.3.1 AlphaScreen Assay Principle

The AlphaScreen assay involves two types of beads: a donor bead and an acceptor bead.[26][27] In a competition assay format, a biotinylated ligand binds to streptavidin-coated donor beads, and the target protein is captured on antibody-coated acceptor beads. When the ligand and target interact, the beads are brought into close proximity, resulting in an energy transfer from the donor to the acceptor bead and the generation of a luminescent signal.[28][29] An inhibitor will disrupt this interaction, leading to a decrease in the signal.

AlphaScreen_Principle cluster_0 No Interaction cluster_1 Interaction Donor Bead Donor Bead Acceptor Bead Acceptor Bead label_no_interaction No Signal Donor Bead_2 Donor Bead_2 Ligand Biotinylated Ligand Donor Bead_2->Ligand Acceptor Bead_2 Acceptor Bead_2 Target Target Protein Target->Acceptor Bead_2 Ligand->Target label_interaction Signal Generation

Sources

Synthesis of Novel Indole-Based Fluorescent Probes from 5-Chloro-1H-indole-2-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and potential applications of novel fluorescent probes derived from 5-Chloro-1H-indole-2-carbaldehyde. For researchers in cellular biology, drug discovery, and materials science, the indole scaffold represents a privileged structure, offering significant environmental sensitivity and tunable photophysical properties.[1] The introduction of a chloro-substituent at the 5-position and an aldehyde at the 2-position of the indole ring provides a versatile starting point for the synthesis of a diverse range of fluorescent molecules. This document details the synthetic protocols, explains the underlying chemical principles, and presents potential applications in cellular imaging.

I. Strategic Synthesis of Indole-Based Fluorophores

The primary synthetic route to transform the non-fluorescent 5-Chloro-1H-indole-2-carbaldehyde into a highly fluorescent probe is the Knoevenagel condensation.[2] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[3] The resulting extended π-conjugated system is the basis for the molecule's fluorescent properties.

Causality in Experimental Design: The Knoevenagel Condensation

The choice of the active methylene compound is critical as it directly influences the photophysical properties of the final probe. Two common and effective active methylene compounds for this synthesis are malononitrile and ethyl cyanoacetate.[4]

  • Malononitrile: The two electron-withdrawing nitrile groups significantly increase the acidity of the methylene protons, facilitating the reaction. Probes derived from malononitrile often exhibit strong fluorescence and can act as rotors, where their fluorescence is sensitive to the viscosity of the local environment.

  • Ethyl Cyanoacetate: This reagent also possesses an acidic methylene group and leads to the formation of α,β-unsaturated cyanoacrylates. These products are valuable intermediates and can be further functionalized.[5]

The choice of catalyst and reaction conditions also plays a pivotal role. While traditional methods often employ piperidine in refluxing ethanol, modern, greener approaches utilize milder catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or even solvent-free conditions to achieve high yields in shorter reaction times.[6][7]

II. Detailed Synthesis Protocols

The following protocols are based on well-established procedures for the Knoevenagel condensation and have been adapted for the specific substrate, 5-Chloro-1H-indole-2-carbaldehyde.

Protocol 1: Synthesis of 2-((5-chloro-1H-indol-2-yl)methylene)malononitrile

This protocol describes a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • 5-Chloro-1H-indole-2-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 5-Chloro-1H-indole-2-carbaldehyde in 20 mL of absolute ethanol.

  • Add 1.1 equivalents of malononitrile to the solution.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified product under vacuum. The resulting compound is 2-((5-chloro-1H-indol-2-yl)methylene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-chloro-1H-indol-2-yl)acrylate

This protocol utilizes DABCO as a milder and efficient catalyst.

Materials:

  • 5-Chloro-1H-indole-2-carbaldehyde

  • Ethyl cyanoacetate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of 5-Chloro-1H-indole-2-carbaldehyde, 1.2 equivalents of ethyl cyanoacetate, and a catalytic amount of DABCO (0.1 equivalents) in 30 mL of toluene.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is generally complete within 3-6 hours.

  • Once the reaction is complete, wash the organic layer with 1 M HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 2-cyano-3-(5-chloro-1H-indol-2-yl)acrylate.[5]

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 5-Chloro-1H-indole-2-carbaldehyde Reaction Knoevenagel Condensation Start->Reaction ActiveMethylene Active Methylene (Malononitrile or Ethyl Cyanoacetate) ActiveMethylene->Reaction Catalyst Base Catalyst (Piperidine or DABCO) Catalyst->Reaction Product Fluorescent Probe Reaction->Product ImagingWorkflow cluster_workflow Live-Cell Imaging Protocol A Prepare Probe Solution B Incubate with Live Cells A->B C Wash to Remove Unbound Probe B->C D Image with Fluorescence Microscope C->D

Caption: Step-by-step workflow for live-cell imaging.

V. Conclusion and Future Directions

The synthesis of fluorescent probes from 5-Chloro-1H-indole-2-carbaldehyde via the Knoevenagel condensation offers a straightforward and versatile approach to generating novel imaging agents. The resulting probes are expected to possess favorable photophysical properties, including environmental sensitivity, making them valuable tools for studying cellular microenvironments. Further research should focus on the detailed characterization of these novel probes, including the precise determination of their photophysical parameters and the exploration of their applications in various biological systems and for the detection of specific analytes.

VI. References

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. [Link]

  • Couto, A. G., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(13), e2309721. [Link]

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 527-531. [Link]

  • IOSR Journals. (2014). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 7(12), 52-56. [Link]

  • MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 798. [Link]

  • MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. National Institutes of Health. [Link]

  • MDPI. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules, 12(5), 965-978. [Link]

  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30179-30184. [Link]

  • ResearchGate. (2011). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]

  • Royal Society of Chemistry. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Advances, 13(24), 16369-16376. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The primary method for this transformation is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocycles like 5-chloroindole.[1][2][3][4] This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure successful and reproducible outcomes in your laboratory.

Understanding the Vilsmeier-Haack Reaction for 5-Chloroindole

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][5][6][7] The reaction proceeds through the formation of a chloroiminium salt, the Vilsmeier reagent, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the 5-chloroindole.[2][6] The indole nucleus is highly reactive towards electrophilic substitution, with a strong preference for the C3 position. However, in the case of indole-2-carbaldehyde synthesis, the reaction is directed to the C2 position.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5-Chloro-1H-indole-2-carbaldehyde via the Vilsmeier-Haack reaction.

Q1: My reaction has a low yield or shows a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a frequent issue and can be attributed to several factors related to the Vilsmeier reagent and reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.[5] Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled POCl₃.[5]

  • Insufficient Reagent: A common pitfall is using an inadequate amount of the Vilsmeier reagent. A slight excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) is often necessary to drive the reaction to completion.[8][9]

  • Suboptimal Temperature: The reaction temperature is critical and substrate-dependent.[10] For the formylation of 5-chloroindole, the reaction may require heating.[9] If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 60-80 °C.[9]

  • Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If starting material is still present, extend the reaction time. Some Vilsmeier-Haack reactions may require several hours or even overnight reflux to achieve completion.[8][11]

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion of 5-Chloroindole check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents increase_reagent Increase Vilsmeier Reagent Stoichiometry (1.5-3 eq) check_reagents->increase_reagent Reagents OK increase_temp Increase Reaction Temperature (e.g., 60-80°C) increase_reagent->increase_temp Still low conversion extend_time Extend Reaction Time (Monitor by TLC) increase_temp->extend_time Still low conversion success Improved Yield extend_time->success Reaction complete

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am observing the formation of a significant byproduct. What could it be and how can I minimize its formation?

A2: The formation of byproducts is a common challenge in indole chemistry. In the context of the Vilsmeier-Haack reaction, two primary side reactions are often observed:

  • Diformylation: Under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formyl group can be introduced onto the indole ring.[9][12] To mitigate this, use a stoichiometric amount of the Vilsmeier reagent closer to 1:1 and maintain a lower reaction temperature.[12]

  • Bis(indolyl)methane Formation: The desired aldehyde product can react with another molecule of the starting 5-chloroindole under the acidic reaction conditions to form a bis(indolyl)methane derivative.[12] This can be minimized by:

    • Controlling Stoichiometry: Use a minimal excess of the Vilsmeier reagent.[12]

    • Maintaining Low Temperature: Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.[12]

    • Order of Addition: Add the 5-chloroindole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This ensures the indole reacts with the formylating agent rather than the newly formed aldehyde.[12]

Side ProductProbable CauseRecommended Solution
Diformylated IndoleExcess Vilsmeier reagent, high temperatureUse closer to 1:1 stoichiometry, lower reaction temperature[12]
Bis(indolyl)methaneReaction of product with starting materialUse minimal excess of Vilsmeier reagent, maintain low temperature, add indole to reagent[12]
Q3: I am having difficulty isolating my product during the work-up. What are some common issues and solutions?

A3: The work-up of a Vilsmeier-Haack reaction can be challenging due to the need to hydrolyze the iminium intermediate and handle potential emulsions.

  • Incomplete Hydrolysis: The initial product of the reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[6] This is typically achieved by quenching the reaction mixture with ice water or a basic solution.[5][8] Ensure the hydrolysis is complete by stirring for an adequate amount of time.

  • Emulsion Formation: The presence of DMF and various salts can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.[5] To break emulsions, you can add brine (saturated NaCl solution) to increase the polarity of the aqueous phase and drive the organic product into the organic layer.[5]

  • Product Solubility: The product, 5-Chloro-1H-indole-2-carbaldehyde, may have some solubility in the aqueous layer. To maximize recovery, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[5]

Optimized Work-up Procedure:

workup_procedure start Reaction Mixture quench Slowly pour into ice-cold water/base start->quench hydrolyze Stir to ensure complete hydrolysis quench->hydrolyze extract Extract with organic solvent (e.g., Ethyl Acetate) hydrolyze->extract wash Wash organic layer with brine extract->wash If emulsion forms, add more brine dry Dry over anhydrous Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Caption: Recommended work-up and purification workflow.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for the Vilsmeier-Haack reaction of 5-chloroindole?

A: N,N-Dimethylformamide (DMF) typically serves as both the reagent and the solvent in the Vilsmeier-Haack reaction.[1] In some cases, a co-solvent such as chloroform, dichloromethane, or benzene can be used.[1][11] However, for most applications involving indole formylation, using an excess of DMF is standard practice.

Q: What are the key safety precautions to consider when performing a Vilsmeier-Haack reaction?

A: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[5] The Vilsmeier reagent itself is also moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] The quenching step with ice should be performed slowly and carefully to control the exothermic reaction.[5]

Q: Can I use other formylating agents besides DMF/POCl₃?

A: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃.[10] However, POCl₃ is generally preferred for its reliability and effectiveness.

Q: How can I confirm the formation of the desired 5-Chloro-1H-indole-2-carbaldehyde?

A: The structure of the final product should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed information about the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic carbonyl (C=O) stretch of the aldehyde functional group.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-2-carbaldehyde

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 5-Chloroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (used in excess as solvent).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.[8]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to pinkish complex, should be observed.[13]

  • Formylation Reaction:

    • Dissolve 5-chloroindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the 5-chloroindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 40-80 °C) depending on the substrate's reactivity.[8] Monitor the reaction's progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice.[8]

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 5-Chloro-1H-indole-2-carbaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.

References

  • ResearchGate. (2022). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Springer. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.

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common side reactions in the Vilsmeier-Haack formylation of indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in mechanistic insights to help you overcome common challenges and optimize your reaction outcomes.

Introduction: The Vilsmeier-Haack Reaction on Indoles

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic reagent preferentially attacks the electron-rich C3 position of the indole nucleus, leading to the formation of indole-3-carboxaldehyde after aqueous workup.[6]

While seemingly straightforward, the reaction is sensitive to substrate electronics, stoichiometry, and reaction conditions, often leading to undesired side products. This guide aims to provide a comprehensive resource for identifying, understanding, and mitigating these common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of indoles in a practical question-and-answer format.

Q1: My reaction mixture turned into a dark, tarry mess with a low yield of the desired indole-3-carboxaldehyde. What went wrong?

A1: The formation of a dark-colored, insoluble tar is a common issue and often indicates polymerization or degradation of the starting material or product. Several factors can contribute to this:

  • Excessive Heat: Elevated temperatures can accelerate side reactions, leading to the formation of polymeric byproducts.[7] It is crucial to maintain a low temperature, typically between 0 °C and room temperature, especially during the addition of the indole to the pre-formed Vilsmeier reagent.[7]

  • Highly Reactive Indole Substrates: Electron-rich indoles are particularly susceptible to polymerization under the acidic conditions of the reaction. For these substrates, even stricter temperature control and shorter reaction times are necessary.

  • Impurities in Reagents: The presence of impurities in DMF or POCl₃ can lead to a darkening of the Vilsmeier reagent itself, which can carry over to the reaction mixture.[8] Using freshly distilled or high-purity reagents is recommended.

Troubleshooting Workflow:

G start Dark Tar Formation check_temp Review Temperature Control Was the reaction maintained at low temperature (0 °C)? start->check_temp check_reagents Assess Reagent Quality Were fresh, anhydrous DMF and POCl₃ used? check_temp->check_reagents No check_temp->check_reagents Yes solution1 Optimize Temperature | Maintain strict temperature control (e.g., -10 to 0 °C). check_temp->solution1 No check_time Evaluate Reaction Time Was the reaction monitored by TLC and quenched promptly? check_reagents->check_time No check_reagents->check_time Yes solution2 Purify Reagents | Use freshly distilled DMF and POCl₃. check_reagents->solution2 No solution3 Reduce Reaction Time | Monitor closely and quench as soon as starting material is consumed. check_time->solution3 No Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Indole Indole Indole->Iminium_Intermediate + Vilsmeier Reagent Product Indole-3-carboxaldehyde Iminium_Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (e.g., NaOAc(aq))

Sources

Technical Support Center: Troubleshooting Low Yield in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of these powerful synthetic transformations.

Part 1: Frequently Asked Questions (FAQs) - General Issues

This section addresses high-level questions applicable across various indole synthesis methods.

Q1: My indole synthesis is resulting in a low yield. What are the most common contributing factors?

Low yields in indole synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1] Key areas to investigate are the purity of your starting materials, the choice and concentration of the catalyst, reaction temperature, and the potential for unwanted side reactions.[1][2]

Q2: How critical is the purity of my starting materials?

Extremely critical. Impurities in arylhydrazines or carbonyl compounds can lead to a host of unwanted side reactions, consuming your reagents and complicating purification.[1] For instance, residual acids or bases can interfere with the catalyst, while other carbonyl-containing impurities can compete in the initial condensation step. It is always recommended to purify starting materials via distillation, recrystallization, or chromatography if their purity is questionable.

Q3: I'm observing a significant amount of tar or polymeric byproducts. What's causing this?

Tar and polymer formation is a common issue, particularly in syntheses that require harsh conditions like high temperatures and strong acids (e.g., Fischer or Bischler-Möhlau).[2][3] This often indicates decomposition of the starting material, intermediates, or the final indole product itself. The solution is typically to use the mildest possible reaction conditions that still allow the reaction to proceed at a reasonable rate.[2]

Q4: My crude product is difficult to purify. What are some effective methods?

Purification of indole derivatives can be challenging due to the presence of closely related impurities.[1]

  • Column Chromatography: This is the most common method. The choice of solvent system is critical; aprotic solvents or gradient elutions often provide better separation.[1]

  • Recrystallization: This can be highly effective for obtaining high-purity indoles, though it may result in lower recovery.[1] A mixed solvent system, such as methanol and water, can sometimes be effective.[1]

  • Extraction: For crude products containing organic impurities, dissolving the crude material in a water-immiscible organic solvent and washing with an aqueous phase can help remove impurities, purifying the indole in the organic layer.[4]

Q5: Should I be using a protecting group for the indole nitrogen?

The use of a protecting group on the indole nitrogen can be a crucial strategy to improve yields and prevent unwanted side reactions.[5] The N-H bond of the indole is acidic and the pyrrole ring is electron-rich, making it susceptible to side reactions. Protecting groups like Boc, Tosyl (Ts), or SEM can mitigate these issues.[1][5] The ideal protecting group is one that can be introduced and removed in high yield under mild conditions without affecting other functional groups.[5]

Part 2: In-Depth Troubleshooting Guides by Synthesis Method

This section provides detailed, method-specific troubleshooting in a question-and-answer format.

Guide 1: The Fischer Indole Synthesis

A widely used method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][6]

Q1.1: My Fischer indole synthesis is failing or giving a very low yield. Where should I start troubleshooting?

Low yields are a frequent issue in this synthesis.[2] The most common culprits are an inappropriate acid catalyst, suboptimal temperature, or an unstable hydrazone intermediate.[2]

  • Causality: The reaction proceeds through several acid-catalyzed steps: hydrazone formation, tautomerization to an enamine, a[5][5]-sigmatropic rearrangement, and finally cyclization with the elimination of ammonia.[6][7] Each step has its own energetic requirements and sensitivities. An acid that is too strong can cause decomposition, while one that is too weak will not effectively catalyze the key rearrangement and cyclization steps.[2] Similarly, high temperatures can lead to tar formation, while low temperatures may stall the reaction.[2]

Troubleshooting Workflow: Fischer Indole Synthesis

Fischer_Troubleshooting start Low Yield catalyst Inappropriate Acid Catalyst? start->catalyst temp Suboptimal Temperature? catalyst->temp No sol_catalyst Screen Lewis & Brønsted acids (e.g., ZnCl₂, PPA, TsOH). Optimize concentration. catalyst->sol_catalyst Yes hydrazone Unstable Hydrazone Intermediate? temp->hydrazone No sol_temp Start with milder conditions. Gradually increase temperature. Consider microwave synthesis. temp->sol_temp Yes substituents Problematic Substituents? hydrazone->substituents No sol_hydrazone Perform one-pot synthesis. Generate hydrazone in situ. hydrazone->sol_hydrazone Yes sol_substituents Use milder conditions. Consider alternative synthesis route. substituents->sol_substituents Yes end Yield Improved substituents->end No sol_catalyst->end sol_temp->end sol_hydrazone->end sol_substituents->end

Caption: Troubleshooting decision tree for low yield in Fischer indole synthesis.

Q1.2: I am using an electron-rich arylhydrazine or a carbonyl with electron-donating groups and getting poor results. Why?

This is a known challenge. Electron-donating groups, particularly on the carbonyl component, can over-stabilize a key intermediate.[1] This stabilization can favor a competing side reaction—heterolytic cleavage of the N-N bond—over the desired[5][5]-sigmatropic rearrangement.[2][8] This is a significant issue in the synthesis of 3-aminoindoles, which often proceeds poorly with protic acids.[8][9]

  • Recommended Action: Attempt the reaction under milder conditions (lower temperature, weaker acid). If this fails, an alternative synthetic route that does not rely on the Fischer methodology may be necessary for these specific substrates.

Q1.3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

This occurs because two different enamine intermediates can form, leading to a mixture of indole products.[2]

  • Steric Control: The reaction often favors the formation of the less sterically hindered enamine intermediate. You can leverage this by choosing substrates where one side of the ketone is significantly bulkier.[2]

  • Acidic Medium: In some cases, a weakly acidic medium has been shown to favor indolization toward the more functionalized carbon.[10] However, this is highly substrate-dependent and often requires empirical optimization.

Table 1: Common Acid Catalysts for Fischer Indole Synthesis

Catalyst TypeExamplesTypical Use Case
Brønsted AcidsHCl, H₂SO₄, p-TsOHGeneral purpose, widely used.[6][11]
Lewis AcidsZnCl₂, BF₃·OEt₂, AlCl₃Effective, common alternatives to Brønsted acids.[2][6]
Polyphosphoric Acid (PPA)PPAOften effective for less reactive substrates.[2]
Eaton's ReagentP₂O₅ in MeSO₃HA very strong acid for challenging cyclizations.[2]
Guide 2: The Bischler-Möhlau Indole Synthesis

This method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline, but it is notorious for requiring harsh reaction conditions.[3][12]

Q2.1: My Bischler-Möhlau synthesis is giving a very low yield. What is the most likely cause?

The primary reason for low yields in this classical synthesis is the harsh reaction conditions (often high temperatures) which can lead to substrate and product degradation.[1][3] The reaction is also known for having unpredictable regioselectivity and inconsistent results.[12][13]

  • Causality: The mechanism is surprisingly complex, involving the reaction of the α-bromo-acetophenone with two molecules of aniline to form an intermediate that then undergoes electrophilic cyclization.[3][12] The high energy barrier for this cyclization necessitates high temperatures, which simultaneously promotes decomposition pathways.

Q2.2: How can I improve the yield without degrading my material?

Modern modifications have been developed to allow for milder reaction conditions.

  • Microwave Irradiation: Using microwave synthesis can provide rapid, uniform heating, often leading to higher yields in shorter reaction times and minimizing byproduct formation.[3]

  • Catalysis: The use of lithium bromide (LiBr) as a catalyst has been shown to facilitate the reaction under milder conditions than the traditional thermal method.[3]

Reaction Mechanism: Bischler-Möhlau Synthesis

Bischler_Mechanism sub α-Bromo-acetophenone + 2x Aniline int4 Intermediate 4 sub->int4 + Aniline, - HBr int5 Intermediate 5 (Cyclized) int4->int5 Electrophilic Cyclization (- Aniline) product 2-Aryl-indole int5->product Aromatization & Tautomerization

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.

Guide 3: Palladium-Catalyzed Indole Syntheses (e.g., Larock)

These methods, such as the Larock indole synthesis, are powerful tools for constructing substituted indoles from components like o-haloanilines and alkynes under relatively mild conditions.[14][15]

Q3.1: My Larock indole synthesis is not working with an o-bromoaniline, although it works with the o-iodoaniline. Why?

This is a common issue. The Larock synthesis involves a catalytic cycle where a key step is the oxidative addition of the o-haloaniline to the Pd(0) catalyst.[15] The C-I bond is weaker and more reactive than the C-Br bond, making the oxidative addition step for o-iodoanilines much faster. The poor reactivity of o-bromoanilines under original ligandless conditions is likely due to slow rates of oxidative addition.[16][17]

  • Recommended Action:

    • Introduce a Ligand: The use of electron-donating, sterically demanding phosphine ligands (e.g., P(t-Bu)₃, P(o-tol)₃, or ferrocene-based ligands like dtbpf) can facilitate the oxidative addition of o-bromoanilines and even o-chloroanilines, enabling the reaction to proceed at lower temperatures.[14][16]

    • Solvent Choice: Using a high-boiling, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can also improve yields for less reactive haloanilines.[15]

Q3.2: I'm observing catalyst deactivation or low turnover. What could be the problem?

Palladium catalysts, especially Pd(0) species, can be sensitive to air.[18]

  • Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Impurities in the starting materials or solvent can also act as catalyst poisons.

  • Recommended Action:

    • Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen). Use degassed solvents.

    • Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can improve results, as higher concentrations can lead to side reactions. Conversely, for very challenging substrates, increasing the catalyst loading may be necessary.[16] Optimization is key.

    • Ligand Choice: The ligand not only influences reactivity but also stabilizes the palladium center. A survey of different phosphine ligands may be required to find one that balances reactivity and stability for your specific system.

Table 2: Optimizing the Larock Indole Synthesis

ParameterIssue / SubstrateRecommended Solution
Halide o-Bromo or o-ChloroanilineAdd a bulky phosphine ligand (e.g., P(t-Bu)₃, dtbpf).[14]
Solvent Low reactivityUse a polar aprotic solvent like NMP or DMF.[15]
Base Incomplete reactionK₂CO₃ or Na₂CO₃ are common, but others can be screened.[15]
Additive Slow reaction rateA chloride salt (e.g., LiCl, n-Bu₄NCl) is often used, but excess can inhibit the reaction.[15]
Atmosphere Catalyst deactivationMaintain a strict inert atmosphere (Ar or N₂).[18]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation (Optional - can be done in situ): Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS). The hydrazone can be isolated or the reaction mixture can be taken directly to the next step.[2]

  • Indolization: Add the acid catalyst (e.g., ZnCl₂, PPA, or TsOH) to the hydrazone (or the in situ mixture). Heat the reaction mixture to the required temperature (ranging from 80 °C to reflux, highly substrate-dependent) and monitor its progress by TLC.[2][11]

  • Work-up and Purification: After the reaction is complete, carefully quench the reaction by pouring it onto an ice-water mixture. Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: General Procedure for Larock Indole Synthesis

This protocol is adapted for a typical palladium-catalyzed cross-coupling.

  • Reaction Setup: In a flame-dried Schlenk tube or reaction vial, combine the o-haloaniline (1.0 eq.), the alkyne (1.2-2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (if used, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).[1]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or NMP) via syringe.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired indole.[1]

References

  • Larock indole synthesis. (n.d.). Grokipedia.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025). Benchchem.
  • A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies. (2025). Benchchem.
  • Larock indole synthesis. (n.d.). Wikipedia.
  • Common side reactions in Fischer indole synthesis and how to avoid them. (2025). Benchchem.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016). PMC - NIH.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016). ACS Publications.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikiwand.
  • Why Do Some Fischer Indolizations Fail?. (n.d.). PMC - NIH.
  • Process of preparing purified aqueous indole solution. (1992). Google Patents.
  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances.
  • Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis. (2025). Benchchem.
  • Why Do Some Fischer Indolizations Fail?. (2011). Journal of the American Chemical Society.

Sources

optimization of reaction conditions for 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<__Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-1H-indole-2-carbaldehyde _>

Welcome to the Technical Support Center for the synthesis and optimization of 5-Chloro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic intermediate. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction.

The formylation of indoles, particularly at the C2 position, can be a challenging transformation. While the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich heterocycles, its application to indoles can lead to mixtures of C2 and C3 formylated products, or other side reactions, depending on the substitution pattern and reaction conditions. This guide will focus on providing a comprehensive understanding of the reaction to enable rational optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Chloro-1H-indole-2-carbaldehyde?

The synthesis of indole-2-carbaldehydes can be approached through several methods. The most relevant for this specific target include:

  • Directed Ortho-Metalation (DoM): This is often the most reliable method for achieving C2-formylation of N-protected indoles. The indole nitrogen is first protected, typically with a group that can direct lithiation to the C2 position (e.g., Boc, SEM). The C2-lithiated species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). Subsequent deprotection yields the desired product.

  • Oxidation of 2-Methylindoles: If the corresponding 5-chloro-2-methylindole is available, it can be oxidized to the aldehyde using reagents like selenium dioxide (SeO2) or manganese dioxide (MnO2).[1]

  • Reduction of 2-Carboxylic Acid Derivatives: The corresponding indole-2-carboxylic acid or its ester can be reduced to the aldehyde. This can be a multi-step process involving conversion to an acid chloride or Weinreb amide followed by controlled reduction.[1]

  • Vilsmeier-Haack Reaction: While the Vilsmeier-Haack reaction typically favors formylation at the C3 position of indoles due to the higher electron density, modifications to the substrate (e.g., N-substitution) and reaction conditions can sometimes influence the regioselectivity, though C2-formylation is generally not the major product with this method for simple indoles.[2][3][4][5][6]

Q2: Why is direct C2-formylation of 5-Chloro-1H-indole challenging?

The inherent electronic properties of the indole ring make the C3 position the most nucleophilic and thus the most susceptible to electrophilic attack.[7] The Vilsmeier-Haack reagent, being an electrophile, will preferentially react at C3. To achieve C2-formylation, one must either block the C3 position or employ a strategy that specifically directs the reaction to the C2 position, such as Directed ortho-Metalation.

Q3: What is the Vilsmeier-Haack reaction and how is the reactive species formed?

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][7][8][9] The reactive electrophile, known as the Vilsmeier reagent, is a chloroiminium salt. It is typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl3) or oxalyl chloride.[2][4][6][7][8]

The formation of the Vilsmeier reagent can be visualized as follows:

Vilsmeier_Reagent_Formation DMF DMF Intermediate Intermediate DMF->Intermediate + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Intermediate->Vilsmeier_Reagent - O=P(O)Cl2

Caption: Formation of the Vilsmeier Reagent.

Troubleshooting Guide: Synthesis via Directed Ortho-Metalation

This section focuses on the most common and reliable route to 5-Chloro-1H-indole-2-carbaldehyde.

Scenario 1: Low or No Yield of the Desired Product

Possible Causes & Solutions:

  • Incomplete N-Protection:

    • Why it happens: The acidic N-H proton of the indole will be readily deprotonated by the strong base (e.g., n-BuLi, t-BuLi), consuming the reagent and preventing C2-lithiation.

    • How to fix it: Ensure complete protection of the indole nitrogen. Monitor the protection step by TLC or LC-MS. If necessary, purify the N-protected intermediate before proceeding.

  • Inefficient Lithiation:

    • Why it happens: The choice of base, temperature, and reaction time are critical for efficient C2-lithiation.

    • How to fix it:

      • Base: tert-Butyllithium (t-BuLi) is often more effective than n-butyllithium (n-BuLi) for this transformation.[10]

      • Temperature: The lithiation must be carried out at very low temperatures, typically -78 °C, to prevent side reactions and decomposition.

      • Time: Allow sufficient time for the lithiation to go to completion. This can range from 30 minutes to a few hours. Monitoring the reaction by quenching small aliquots with a deuterated source (e.g., D2O) and analyzing by NMR can help optimize this step.

  • Degraded Reagents:

    • Why it happens: Organolithium reagents are highly reactive and sensitive to moisture and air. DMF should be anhydrous.

    • How to fix it: Use freshly titrated organolithium reagents and anhydrous DMF. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

Scenario 2: Formation of Multiple Products

Possible Causes & Solutions:

  • Competing C3-Lithiation:

    • Why it happens: While a directing protecting group favors C2-lithiation, some lithiation at C3 can still occur, especially if the reaction conditions are not optimal.

    • How to fix it: Lowering the reaction temperature and using a bulkier base like t-BuLi can improve the regioselectivity for the C2 position.

  • Decomposition of the Lithiated Intermediate:

    • Why it happens: The C2-lithiated indole can be unstable, especially at higher temperatures.

    • How to fix it: Maintain a low temperature (-78 °C) throughout the lithiation and the addition of DMF. Add the DMF slowly to control any exotherm.

  • Over-reaction with DMF:

    • Why it happens: The initially formed tetrahedral intermediate from the addition of the lithiated indole to DMF can potentially react further.

    • How to fix it: Use a stoichiometric amount of DMF and add it at a low temperature.

Experimental Protocols

Protocol 1: N-Protection of 5-Chloro-1H-indole (Example with Boc group)
  • To a solution of 5-chloro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Formylation via Directed Ortho-Metalation
  • Dissolve N-Boc-5-chloro-1H-indole (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add tert-butyllithium (t-BuLi, 1.1 eq) dropwise to the solution.

  • Stir the mixture at -78 °C for 1 hour.[10]

  • Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1.5 hours, then allow the reaction to slowly warm to room temperature.[10]

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.[10]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[10]

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 3: N-Deprotection (Boc Group Removal)
  • Dissolve the N-Boc-5-chloro-1H-indole-2-carbaldehyde in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry, and concentrate to obtain the final product.

Data Presentation

ParameterRecommended ConditionRationale
N-Protecting Group Boc, SEMDirects lithiation to C2 and is readily removable.
Lithiation Base tert-ButyllithiumMore effective and regioselective than n-butyllithium.
Lithiation Temp. -78 °CMinimizes side reactions and decomposition of the lithiated species.
Formylating Agent Anhydrous DMFReadily available and effective electrophile.
Deprotection TFA or HClEfficiently removes the Boc protecting group under mild conditions.

Visualizing the Workflow

DoM_Workflow Start 5-Chloro-1H-indole N_Protection N-Protection (e.g., (Boc)2O, NaH) Start->N_Protection N_Protected_Indole N-Boc-5-chloro-1H-indole N_Protection->N_Protected_Indole Lithiation C2-Lithiation (t-BuLi, -78 °C) N_Protected_Indole->Lithiation Lithiated_Intermediate C2-Lithiated Indole Lithiation->Lithiated_Intermediate Formylation Formylation (Anhydrous DMF, -78 °C) Lithiated_Intermediate->Formylation N_Protected_Aldehyde N-Boc-5-chloro-1H-indole-2-carbaldehyde Formylation->N_Protected_Aldehyde Deprotection N-Deprotection (TFA or HCl) N_Protected_Aldehyde->Deprotection Final_Product 5-Chloro-1H-indole-2-carbaldehyde Deprotection->Final_Product

Caption: Directed Ortho-Metalation Workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Formylation Reactions of N-Substituted Indoles.
  • Benchchem. (n.d.). Optimizing reaction conditions for synthesizing 4-Hydroxyindole-3-carboxaldehyde derivatives.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).
  • Rajput, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Benchchem. (n.d.). Synthesis routes of Indole-2-carbaldehyde.
  • Journal of the Chemical Society C: Organic. (n.d.). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles.

Sources

Technical Support Center: Purification of Crude 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Chloro-1H-indole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this key intermediate in high purity. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your purification workflow.

Introduction to the Purification Challenges

5-Chloro-1H-indole-2-carbaldehyde is a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its preparation, most commonly via the Vilsmeier-Haack formylation of 5-chloroindole, often results in a crude product contaminated with unreacted starting materials, over-reacted byproducts, and reagents from the work-up. The inherent properties of the indole nucleus, coupled with the reactivity of the aldehyde functional group, present a unique set of purification challenges. This guide will equip you with the knowledge to diagnose and overcome these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of crude 5-Chloro-1H-indole-2-carbaldehyde.

Q1: What are the most likely impurities in my crude 5-Chloro-1H-indole-2-carbaldehyde synthesized via the Vilsmeier-Haack reaction?

A1: The impurity profile of crude 5-Chloro-1H-indole-2-carbaldehyde from a Vilsmeier-Haack reaction typically includes:

  • Unreacted 5-chloroindole: The starting material may not have fully reacted.

  • N-formylated byproducts: The Vilsmeier reagent can sometimes formylate the indole nitrogen.[1]

  • Over-formylated or other side-reaction products: Depending on the reaction conditions, other positions on the indole ring might undergo formylation, although formylation at the 2-position is generally favored for indoles lacking a substituent at the 3-position.

  • Residual Vilsmeier reagent and its hydrolysis products: Remnants of the phosphorus oxychloride and dimethylformamide (DMF) adduct can persist.

  • Polymeric materials: Indoles can be sensitive to strongly acidic conditions, potentially leading to the formation of colored, tarry byproducts.[2]

Q2: My crude product is a dark, oily residue. How can I best handle this?

A2: A dark, oily crude product often indicates the presence of polymeric impurities. Before attempting recrystallization or column chromatography, it is advisable to perform a preliminary purification. One effective method is to triturate the oil with a non-polar solvent in which the desired product has minimal solubility, such as hexanes or a mixture of hexanes and diethyl ether. This can help to solidify the product and wash away some of the more non-polar impurities and residual solvents.

Q3: I am observing product degradation during purification. What are the likely causes and how can I prevent it?

A3: 5-Chloro-1H-indole-2-carbaldehyde can be sensitive to both strongly acidic and basic conditions, as well as prolonged exposure to heat and light.

  • Acid Sensitivity: The indole ring is susceptible to acid-catalyzed polymerization.[2] Avoid prolonged exposure to strong acids. If an acidic wash is necessary during work-up, it should be performed quickly and at a low temperature.

  • Base Sensitivity: While generally more stable under basic conditions than acidic ones, strong bases can deprotonate the indole nitrogen, potentially leading to side reactions.[2] When regenerating the aldehyde from a bisulfite adduct, use the base cautiously and at a low temperature.

  • Oxidation: Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid, although this is generally less of a concern for aromatic aldehydes compared to aliphatic ones. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is good practice.[3]

  • Light and Heat: Store the purified compound in a cool, dark place to prevent degradation.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Purification Strategy Decision Workflow

Before proceeding with a specific purification method, it is crucial to assess the impurity profile of your crude material, for instance by Thin Layer Chromatography (TLC) or a crude ¹H NMR. The following workflow can guide your decision-making process.

Sources

Technical Support Center: Alternative Catalysts for the Formylation of 5-Chloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 5-chloroindole. This guide is designed for researchers, scientists, and drug development professionals seeking robust and efficient alternatives to traditional formylation methods. We will explore modern catalytic systems, offering detailed protocols, troubleshooting advice, and the scientific rationale behind these advanced methodologies. Our focus is to move beyond the conventional Vilsmeier-Haack reaction, addressing its limitations by introducing milder, more versatile, and environmentally benign catalytic approaches.

Frequently Asked Questions (FAQs)

Q1: What are the primary issues with the Vilsmeier-Haack reaction that necessitate alternatives for 5-chloroindole?

The Vilsmeier-Haack reaction, while a cornerstone of organic synthesis, presents several challenges. It requires the stoichiometric use of phosphorus oxychloride (POCl₃) and a formamide derivative like DMF, which can be harsh and is not environmentally benign.[1][2] The reaction generates a significant amount of waste and the workup can be cumbersome. For substrates with sensitive functional groups, the strongly acidic conditions and high temperatures often required can lead to side reactions, degradation, or low yields.[2] Furthermore, the electrophile in the Vilsmeier-Haack reaction is a relatively weak one, which generally limits its application to electron-rich aromatic compounds.[1]

Q2: What are the leading classes of alternative catalysts for the C-3 formylation of indoles?

Several modern catalytic systems have emerged as powerful alternatives. The most prominent include:

  • Visible-Light Photoredox Catalysis: This transition-metal-free approach uses organic dyes like Eosin Y or Rose Bengal to catalyze the reaction under mild conditions, using air or oxygen as the terminal oxidant.[3][4]

  • Boron-Catalyzed Formylation: A highly efficient method employing boron trifluoride diethyl etherate (BF₃·OEt₂) with trimethyl orthoformate (TMOF) as the formyl source, often proceeding to completion in minutes at room temperature.[5]

  • Metal-Free Decarboxylative Coupling: This method utilizes α-oxoacids as the formyl source precursor, mediated by an oxidant like ammonium persulfate ((NH₄)₂S₂O₈), under mild thermal conditions.[6]

  • Iodine-Catalyzed C-H Activation: A simple and practical method using molecular iodine to catalyze the formylation with hexamethylenetetramine (HMTA) as the carbon source and air as the oxidant.[2]

Q3: My starting material is sensitive to strong acids and high temperatures. Which alternative method is most suitable?

For sensitive substrates, visible-light photoredox catalysis is an excellent choice. These reactions are typically run at room temperature under irradiation from simple blue LEDs, avoiding harsh acidic or basic reagents.[4][7] The conditions are exceptionally mild and show high functional group tolerance. The boron-catalyzed method is also very fast and occurs at ambient temperature, which minimizes the risk of thermal degradation, although a strong Lewis acid is used.[5]

Q4: How can I adopt a "green chemistry" approach for the formylation of 5-chloroindole?

Visible-light photoredox catalysis aligns well with green chemistry principles. It avoids toxic metal catalysts, uses readily available and inexpensive organic dyes, employs air as the ultimate oxidant, and operates under ambient temperature, reducing energy consumption.[3][4] The method using iodine catalysis with HMTA and air is also a strong candidate due to its use of a benign catalyst and oxidant.[2]

Q5: What are the formylating agents in these modern methods, and how do they differ from DMF/POCl₃?

The formyl source is a key differentiator in these alternative methods:

  • In photocatalytic methods, tetramethylethylenediamine (TMEDA) serves as a one-carbon source through a C-N bond cleavage process.[3][4]

  • The boron-catalyzed reaction uses trimethyl orthoformate (TMOF) , an inexpensive and readily available reagent.[5]

  • The Duff reaction and its iodine-catalyzed variants use hexamethylenetetramine (HMTA) .[2][8]

  • Decarboxylative methods use glyoxylic acid or other α-oxoacids, which release a formyl equivalent upon oxidation.[6] These reagents avoid the pre-formation of a reactive, moisture-sensitive species like the Vilsmeier reagent.

Comparative Overview of Alternative Formylation Methods

The table below summarizes key parameters for selected alternative methods, providing a direct comparison to help you choose the most appropriate system for your experimental needs.

Method Catalyst Formyl Source Oxidant Typical Conditions Reported Yield (5-Chloroindole) Advantages Disadvantages
Vilsmeier-Haack Stoichiometric POCl₃DMFN/A0°C to reflux~85-95%[9]High yield, well-establishedHarsh conditions, stoichiometric waste, limited functional group tolerance[2]
Photoredox Eosin Y (organic dye)TMEDAAir / O₂Blue LEDs, rt, MeCN/H₂O73%[4]Mild, green, metal-free, high functional group toleranceRequires photochemical setup, may require longer reaction times
Boron-Catalyzed BF₃·OEt₂Trimethyl OrthoformateN/ANeat, rt, 1-5 minNot specified, but broad scopeExtremely fast, simple, inexpensive reagents, scalableUses a stoichiometric amount of a strong Lewis acid
Iodine-Catalyzed I₂HMTAAir80-100 °C, DioxaneNot specified, but broad scopeSimple, inexpensive catalyst and reagentsRequires elevated temperatures

Detailed Experimental Protocols

Protocol 1: Visible-Light Photoredox Formylation using Eosin Y

This protocol is adapted from the work of Ni and coworkers and provides a metal-free, mild route to 5-chloroindole-3-carboxaldehyde.[4] The causality behind this method lies in the ability of the excited-state photocatalyst to initiate a radical process, leading to the in-situ generation of a formylating agent from TMEDA.

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL reaction vial, add 5-chloroindole (0.5 mmol, 1 equiv.), tetramethylethylenediamine (TMEDA, 1.0 mmol, 2 equiv.), Eosin Y (0.05 mmol, 0.1 equiv.), and potassium iodide (KI, 2.0 mmol, 4 equiv.).

  • Solvent Addition: Add acetonitrile (5 mL) and deionized water (1 mL) to the vial.

  • Reaction Conditions: Place the vial in a position approximately 5-10 cm from two 450 nm blue LED lamps. Stir the reaction mixture vigorously at room temperature under an air atmosphere (e.g., by loosely capping the vial or using a balloon filled with air).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. For 5-chloroindole, this typically takes several hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Purification: Purify the resulting residue by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to isolate the pure 5-chloroindole-3-carboxaldehyde.

Protocol 2: Boron-Catalyzed Formylation with Trimethyl Orthoformate

This protocol, based on the findings of Guntreddi and Singh, offers an exceptionally rapid and efficient formylation under neat conditions.[5] The potent Lewis acidity of BF₃·OEt₂ activates the trimethyl orthoformate, generating a highly electrophilic species that readily reacts with the electron-rich indole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloroindole (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add trimethyl orthoformate (TMOF, 3.0 mmol, 3 equiv.) to the flask.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 mmol, 2 equiv.) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-5 minutes.

  • Monitoring: Monitor the reaction by TLC. A rapid color change is often observed.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Troubleshooting Guides

Issue: Low or no yield in the visible-light photoredox reaction.
  • Question: I've set up the Eosin Y-catalyzed reaction for 5-chloroindole, but after 24 hours, my TLC shows mostly starting material. What could be wrong?

  • Answer:

    • Check Your Light Source: Ensure your blue LEDs are functional and emitting at the correct wavelength (~450 nm). The photon flux is critical; position the reaction vial as close to the light source as is safe and practical.

    • Oxygen Availability: This reaction is an aerobic process that uses molecular oxygen as the terminal oxidant.[3] Ensure the reaction is not under an inert atmosphere. If you sealed the vial tightly, oxygen may have been depleted. Try running the reaction with a balloon of air or by simply covering the vial with a cap that is not airtight.

    • Reagent Quality: The quality of TMEDA can be a factor. If it has an odor of dimethylamine, it may have degraded. Use freshly opened or distilled TMEDA.

    • Solvent Purity: Ensure your acetonitrile is of sufficient purity. While water is a co-solvent, excess moisture from other sources is not ideal.

Issue: The boron-catalyzed reaction is sluggish or incomplete.
  • Question: My formylation with BF₃·OEt₂ and TMOF isn't complete after 10 minutes. Why is it so slow?

  • Answer:

    • Moisture Contamination: BF₃·OEt₂ is extremely sensitive to moisture. Any water present in the reagents or glassware will quench the Lewis acid, rendering it inactive. Ensure your glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents and freshly opened reagents.

    • Reagent Purity: The purity of BF₃·OEt₂ is paramount. Over time, it can hydrolyze. Use a fresh bottle or a recently opened one that has been stored properly.

    • Stoichiometry: While the protocol calls for 2 equivalents of BF₃·OEt₂, some substrates may require slight adjustments. However, the most likely culprit is moisture.

Issue: I am observing the formation of multiple products.
  • Question: My reaction is producing the desired 3-formyl product, but I'm also seeing other spots on my TLC, possibly from over-reaction. How can I improve selectivity?

  • Answer:

    • Controlling Stoichiometry: In many formylation reactions, especially those with highly activated substrates, diformylation can occur.[10] Carefully control the stoichiometry of your formylating agent. For the boron-catalyzed method, try reducing the equivalents of TMOF and BF₃·OEt₂ slightly.

    • Lowering Temperature: If selectivity is an issue, particularly with a very reactive substrate, running the reaction at a lower temperature (e.g., maintaining it at 0 °C) can slow down the rate of the secondary reaction, favoring the mono-formylated product.[10]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time, especially for the rapid boron-catalyzed method. Monitor it closely by TLC and quench it as soon as the starting material is consumed.

Visualizing the Workflow

Decision-Making Workflow for Formylation of 5-Chloroindole

This diagram outlines a logical path for selecting the appropriate alternative formylation method based on common experimental constraints and goals.

Formylation_Decision_Tree Start Start: Formylate 5-Chloroindole Constraint Primary Constraint? Start->Constraint GreenChem Green Chemistry / Mildness Constraint->GreenChem  Sustainability / Sensitive Substrate Speed Reaction Speed / Throughput Constraint->Speed  High Throughput Cost Cost / Simplicity Constraint->Cost  Low Cost / Basic Setup Photocatalysis Visible-Light Photoredox Catalysis (Eosin Y / TMEDA) GreenChem->Photocatalysis Boron Boron-Catalyzed (BF3.OEt2 / TMOF) Speed->Boron Iodine Iodine-Catalyzed (I2 / HMTA) Cost->Iodine

Caption: Decision tree for selecting an alternative formylation method.

Simplified Mechanism of Photocatalytic Formylation

This diagram illustrates the key steps in the Eosin Y-catalyzed formylation of an indole using TMEDA as the carbon source.

Photocatalytic_Mechanism cluster_0 Photocatalytic Cycle cluster_1 Formylation Pathway EY Eosin Y (EY) EY_star EY* EY->EY_star Blue Light (hv) EY_radical EY radical anion EY_star->EY_radical + TMEDA - TMEDA radical cation EY_radical->EY + O2 - O2 radical anion TMEDA_radical TMEDA radical cation Iminium Iminium Ion (Formylating Agent) TMEDA_radical->Iminium C-N Cleavage / Oxidation Product 5-Chloroindole- 3-carboxaldehyde Iminium->Product Electrophilic Attack & Hydrolysis Indole 5-Chloroindole Indole->Product Electrophilic Attack & Hydrolysis

Caption: Simplified mechanism for photocatalytic C-3 indole formylation.

References

  • Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. [Link]

  • (NH4)2S2O8-Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids. The Journal of Organic Chemistry. [Link]

  • Duff reaction. Wikipedia. [Link]

  • Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO2. PubMed. [Link]

  • Strategies Employing Transition‐Metal Free Conditions for C−C Bond Formation in Indoles. ChemistrySelect. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]

  • Duff reaction. chemeurope.com. [Link]

  • Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO 2. ResearchGate. [Link]

  • Duff Reaction. Name Reactions in Organic Synthesis. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst. Chemical Communications. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. ResearchGate. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its versatile utility in the synthesis of novel heterocycles. Acta Chimica Slovenica. [Link]

  • Duff Reaction. Chem-Station. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. Sciencemadness.org. [Link]

  • Vilsmeier-Haack reaction. chemeurope.com. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Arkivoc. [Link]

  • Access to Both Prenylated and Reverse-Prenylated Indolines through Photocatalytic Dearomatization/Rearrangement of Electron-Deficient Indoles. Nature Research. [Link]

  • Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst. ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • New practical synthesis of 5‐formylindole. ResearchGate. [Link]

  • Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. [Link]

  • Photocatalyst-Free and Simple Photooxidative C-3 Formylation of Indoles with Formaldehyde. ResearchGate. [Link]

  • Methanol as a formylating agent in nitrogen heterocycles. RSC Publishing. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]

  • Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Thieme. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Duff醛基化反应. wenxuecity.com. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

Sources

workup procedure to remove impurities from 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and purification of 5-Chloro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Chemistry: The Vilsmeier-Haack Reaction

5-Chloro-1H-indole-2-carbaldehyde is commonly synthesized via the Vilsmeier-Haack formylation of 5-chloroindole. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring.[1][2] The initial product of the reaction is an iminium salt, which is then hydrolyzed during the workup to yield the final aldehyde.[2] Understanding this mechanism is key to anticipating potential impurities and designing an effective purification strategy.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of 5-Chloro-1H-indole-2-carbaldehyde.

Initial Workup

Question 1: My reaction mixture is a thick, dark slurry after the Vilsmeier-Haack reaction. What is the first step in the workup?

Answer: The initial step is to carefully quench the reaction mixture to hydrolyze the intermediate iminium salt and neutralize the acidic reagents.

Recommended Protocol:

  • Prepare a beaker with crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with stirring. This is an exothermic process, so slow addition is crucial.

  • The resulting acidic aqueous solution should then be neutralized. Slowly add a saturated solution of a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), until the pH of the mixture is neutral to slightly basic (pH 7-8).[3]

  • The crude 5-Chloro-1H-indole-2-carbaldehyde will precipitate out of the solution as a solid.

  • Collect the crude solid by vacuum filtration and wash it with cold water to remove most of the inorganic salts.

Causality: The Vilsmeier-Haack reaction is conducted under acidic conditions. The Vilsmeier reagent itself is acidic, and byproducts like phosphoric acid are generated. Neutralization is essential to deprotonate the product and make it less soluble in water, thus facilitating its precipitation.

Question 2: After neutralization, I have a colored precipitate. What are the likely impurities at this stage?

Answer: The colored precipitate is your crude product, which likely contains several impurities:

  • Unreacted 5-chloroindole: The starting material may not have fully reacted.

  • Poly-formylated byproducts: Although formylation at the 2-position is generally favored for indoles, small amounts of diformylated or other isomers might be present.

  • Residual Vilsmeier reagent/hydrolysis products: Incomplete hydrolysis can leave behind colored impurities.

  • Products of side reactions: Depending on the reaction conditions, other chlorinated species could be formed.[4]

Purification Strategies

The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Question 3: How do I choose between recrystallization and column chromatography?

Answer:

  • Recrystallization is generally preferred when you have a relatively pure product with small amounts of impurities, or if the impurities have significantly different solubilities than your product in a particular solvent. It is a more scalable and often quicker method for purification.

  • Column Chromatography is the method of choice when you have a complex mixture of impurities, or when the impurities have similar solubility profiles to your product. It offers much higher resolving power.[5][6]

Below is a decision-making workflow to guide your choice:

Purification_Decision start Crude 5-Chloro-1H-indole-2-carbaldehyde tlc Run a TLC of the crude product start->tlc single_spot Is it predominantly a single spot with minor impurities? tlc->single_spot complex_mixture Is it a complex mixture of spots? single_spot->complex_mixture No recrystallization Attempt Recrystallization single_spot->recrystallization Yes column_chromatography Perform Column Chromatography complex_mixture->column_chromatography Yes pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for purification method selection.

Recrystallization

Question 4: What is a good starting solvent system for the recrystallization of 5-Chloro-1H-indole-2-carbaldehyde?

Answer: While a specific solvent system for this exact compound is not widely published, we can make an educated recommendation based on the properties of similar indole aldehydes. A polar protic solvent is a good starting point.

Recommended Solvent System:

  • Ethanol or Aqueous Ethanol: Indole-2-carbaldehyde can be recrystallized from aqueous methanol.[7] Therefore, ethanol or a mixture of ethanol and water is a logical first choice. The principle is to dissolve the crude product in a minimum amount of the hot solvent and then allow it to cool slowly, causing the pure product to crystallize out while the impurities remain in solution.

Experimental Protocol for Recrystallization from Ethanol:

  • Place the crude 5-Chloro-1H-indole-2-carbaldehyde in an Erlenmeyer flask.

  • Add a small amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle).

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes to decolorize.

  • Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.

Troubleshooting Recrystallization:

  • Oiling out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly.

  • No crystals form: This could be because the solution is not saturated. Try evaporating some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The water decreases the solubility of the organic compound at lower temperatures.
Ethyl Acetate/HexaneA common mixed-solvent system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane until cloudy, then clarify with a few drops of hot ethyl acetate and cool.
Column Chromatography

Question 5: What are the recommended conditions for column chromatography of 5-Chloro-1H-indole-2-carbaldehyde?

Answer: Based on procedures for similar indole aldehydes, a silica gel stationary phase with a non-polar/polar eluent system is effective.

Recommended Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Eluent System: A gradient or isocratic mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting point is a ratio of 80:20 hexanes:ethyl acetate, similar to what is used for the parent indole-2-carbaldehyde.[5] For indole derivatives, a petroleum ether/ethyl acetate mixture (e.g., 5:1) has also been reported to be effective.[6]

Experimental Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in the initial, less polar eluent mixture.

  • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture.

  • Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried silica with the adsorbed product to the top of the column.

  • Begin eluting with the solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 5-Chloro-1H-indole-2-carbaldehyde.

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in minimal solvent start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load_sample Load sample onto column adsorb->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with solvent gradient (e.g., Hexanes/Ethyl Acetate) load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure evaporate Evaporate solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

Troubleshooting Column Chromatography:

  • Poor separation: If the product and impurities elute together, the solvent system may be too polar. Try a less polar eluent mixture. A different solvent system (e.g., dichloromethane/hexanes) might also provide better separation.

  • Product stuck on the column: If the product does not elute, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent.

III. References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. Available at:

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. HETEROCYCLES. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 12203318. PubChem. Available at: [Link]

Sources

Technical Support Center: A Guide to Identifying and Characterizing Unexpected Products in Indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter unexpected challenges in their indole synthesis reactions. The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] However, its synthesis can be fraught with complexities, often leading to a variety of unexpected byproducts, isomers, and rearrangement products.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will delve into the "why" behind these unexpected outcomes, grounding our explanations in reaction mechanisms and providing actionable, field-proven strategies for identification and characterization.

Part 1: General Troubleshooting and FAQs

This section addresses broad issues applicable to most indole synthesis methodologies.

Q1: My indole synthesis is yielding a complex mixture with multiple spots on my TLC plate. What are the most common initial steps to diagnose the problem?

A complex reaction profile is a frequent issue, often stemming from a few key areas. Before delving into advanced analysis, a systematic initial assessment is crucial.

Initial Diagnostic Workflow:

  • Re-evaluate Your Starting Materials: The purity of your starting materials is paramount. Impurities can lead to a cascade of unwanted side reactions.[2]

    • Action: Run a TLC of your starting materials (e.g., arylhydrazine and ketone in a Fischer synthesis). Co-spot your reaction mixture with the starting materials to identify any unreacted components.

    • Pro-Tip: If you suspect impurities, consider re-purifying your starting materials by recrystallization, distillation, or column chromatography.

  • Assess Reaction Conditions: Indole syntheses are often highly sensitive to reaction parameters.

    • Temperature: Excessive heat can lead to thermal decomposition and the formation of tar-like polymers, a common issue in Fischer indole synthesis.[3] Conversely, a temperature that is too low may result in an incomplete reaction.

    • Acid/Base Concentration: The strength and concentration of catalysts are critical. For instance, in the Fischer synthesis, an overly strong acid can promote side reactions or decomposition.[3]

    • Atmosphere: Are your reagents or intermediates sensitive to air or moisture? Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Indole itself can auto-oxidize when exposed to air and light.[4]

  • Preliminary Product Identification:

    • Staining: Use different TLC stains to visualize spots. A potassium permanganate stain, for example, will react with electron-rich moieties like indoles, often appearing as yellow-brown spots. This can help differentiate potential products from non-indole byproducts.

    • Solubility: Perform a simple solubility test on your crude product. Indoles have characteristic solubility profiles that can offer clues to the identity of the major components.

A logical flowchart for these initial troubleshooting steps is presented below.

G Initial Troubleshooting Workflow for Complex Reactions start Complex Mixture on TLC check_sm Step 1: Verify Purity of Starting Materials start->check_sm impure_sm Impure Starting Materials Detected? check_sm->impure_sm check_conditions Step 2: Review Reaction Conditions (Temp, Catalyst, Atm.) suboptimal_conditions Suboptimal Conditions Suspected? check_conditions->suboptimal_conditions prelim_id Step 3: Preliminary Product Identification isolate_unknown Isolate Major Byproduct for Characterization prelim_id->isolate_unknown impure_sm->check_conditions No purify_sm Purify Starting Materials (Recrystallize, Distill, etc.) impure_sm->purify_sm Yes purify_sm->start Re-run Reaction suboptimal_conditions->prelim_id No optimize Systematically Optimize Conditions (e.g., Temperature Gradient, Catalyst Screen) suboptimal_conditions->optimize Yes optimize->start Re-run Reaction G Competing Pathways in Fischer Indole Synthesis intermediate Protonated Ene-hydrazine Intermediate rearrangement [3,3]-Sigmatropic Rearrangement intermediate->rearrangement Favored Pathway cleavage Heterolytic N-N Bond Cleavage intermediate->cleavage Competing Pathway indole Desired Indole Product rearrangement->indole byproducts Aniline + Iminyl Carbocation Byproducts cleavage->byproducts stabilization Stabilized by Electron-Donating Groups (e.g., -NR2) cleavage->stabilization

Sources

Technical Support Center: Strategies to Enhance the Regioselectivity of Indole Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this critical synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Troubleshooting Guide: Common Issues in Indole Formylation

This section addresses specific problems you might encounter in the lab, providing explanations and actionable solutions.

Question 1: My Vilsmeier-Haack formylation is giving me a mixture of C3 and C2 isomers. How can I improve C3 selectivity?

Answer: This is a classic challenge in indole chemistry. The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position due to its higher electron density.[1][2] However, several factors can lead to undesired C2 formylation.

  • Steric Hindrance: If the C3 position is sterically encumbered by a bulky substituent, the Vilsmeier reagent, which is itself bulky, may preferentially attack the more accessible C2 position.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.[3] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often favor the thermodynamically preferred C3 product.

  • Solvent Choice: The polarity of the solvent plays a crucial role in stabilizing the charged intermediates formed during the reaction.[4] For the Vilsmeier-Haack reaction, polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used.[4] DMF can even act as both the solvent and the formylating agent source. In some cases, switching to a less polar solvent might temper reactivity and improve selectivity.

Troubleshooting Steps:

  • Analyze Sterics: Evaluate the size of any substituents on your indole. If C3 is blocked, consider if an alternative synthetic route is necessary.

  • Optimize Temperature: Start your reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that maximizes C3 selectivity.

  • Solvent Screen: If temperature optimization is insufficient, consider screening other polar aprotic solvents.

Question 2: I'm attempting a Gattermann formylation, but I'm observing very low conversion and multiple byproducts. What's going wrong?

Answer: The Gattermann reaction, which uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, is a powerful tool but requires stringent reaction conditions.[5][6] The primary challenges are the handling of highly toxic HCN and the moisture sensitivity of the Lewis acid.

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your reaction will deactivate the catalyst, leading to low conversion.

  • Reagent Purity: The purity of your reagents, including the solvent and the indole substrate, is critical. Impurities can interfere with the catalyst or lead to side reactions.

  • In Situ Generation of HCN: To circumvent the hazards of handling anhydrous HCN, the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, is highly recommended.[5][6] This method is generally safer and can lead to more reproducible results.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use Fresh Reagents: Use freshly opened or purified reagents.

  • Adopt the Adams Modification: If you are not already, switch to the in situ generation of HCN using Zn(CN)₂ and HCl.

Question 3: My formylation reaction is resulting in N-formylation instead of the desired C-formylation. How can I prevent this?

Answer: N-formylation is a common side reaction, particularly with unprotected indoles, as the N-H proton is acidic and the nitrogen can be nucleophilic.

  • Protecting Groups: The most effective strategy is to protect the indole nitrogen.[7] A wide variety of protecting groups are available, and the choice depends on the subsequent reaction conditions you plan to employ. Electron-withdrawing groups like tosyl (Ts) or Boc (tert-butyloxycarbonyl) can decrease the nucleophilicity of the pyrrole ring, which may require harsher formylation conditions.[7] Other groups like benzyl (Bn) or phenylsulfonyl (PhSO₂) are also commonly used.[7][8]

  • Reaction Conditions: In some cases, careful selection of the formylating agent and reaction conditions can favor C-formylation even without a protecting group. For instance, the Vilsmeier-Haack reaction is generally selective for C3-formylation.

Troubleshooting Steps:

  • Introduce a Protecting Group: Select a suitable N-protecting group based on your overall synthetic strategy. The Boc group is often a good starting point due to its ease of introduction and removal.[7]

  • Re-evaluate Your Formylation Method: If protecting the nitrogen is not feasible, explore alternative formylation methods known for high C-selectivity in the presence of a free N-H, such as certain iron-catalyzed procedures.[9]

Question 4: I need to achieve formylation at the C4, C5, C6, or C7 position of the indole ring. How can I direct the reaction to the benzene portion of the molecule?

Answer: Directing formylation to the benzene ring of an unsubstituted indole is challenging due to the high reactivity of the pyrrole ring. This typically requires a directing group strategy.[10][11][12]

  • Directing Groups: By installing a directing group at the N1 or C3 position, it is possible to steer the formylation to a specific position on the benzenoid ring through chelation-assisted C-H activation.[10][11] For example, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[11] Similarly, an N-P(O)tBu₂ group can direct functionalization to the C7 and C6 positions.[11] While these examples are for arylation, the principle of using directing groups can be extended to other C-H functionalizations, including formylation, though this is a more advanced and developing area.

  • Transient Directing Groups: In some cases, a transient directing group can be used, which is introduced in situ, directs the reaction, and is then removed during workup.[13]

Experimental Approach:

  • Literature Search: This is a specialized area. A thorough literature search for directing groups known to facilitate functionalization at your desired position is the critical first step.

  • Synthesis with Directing Group: Synthesize your indole substrate with the chosen directing group.

  • Optimization of Catalytic Conditions: These reactions often rely on transition-metal catalysis (e.g., Palladium, Rhodium, Iridium).[10] Optimization of the catalyst, ligand, solvent, and temperature will be necessary.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about indole formylation.

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide like DMF with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][14] This electrophilic species then undergoes an electrophilic aromatic substitution reaction with the electron-rich indole, typically at the C3 position.[1][2] The resulting intermediate is then hydrolyzed during aqueous workup to yield the 3-formylindole.[2]

Q2: How do solvent effects influence the regioselectivity of indole formylation?

A2: Solvents can significantly impact the outcome of indole formylation reactions.[4][15][16] Polar solvents can stabilize the charged intermediates, such as the Vilsmeier reagent, potentially increasing the reaction rate.[4] The polarity can also influence the regioselectivity; a change in solvent can sometimes alter the ratio of C2 to C3 formylation.[4] It is crucial to choose a solvent that solubilizes the reactants but does not react with the formylating agent or catalyst.[4]

Q3: Are there milder, more environmentally friendly alternatives to traditional formylation methods?

A3: Yes, significant research has been dedicated to developing greener formylation protocols.[9][17][18] These include:

  • Catalytic Methods: Iron-catalyzed formylation using formaldehyde and aqueous ammonia with air as the oxidant offers a less hazardous alternative to stoichiometric reagents like POCl₃.[9] Boron-based catalysts with alkyl orthoesters as the formyl source have also been shown to be effective under mild conditions.[17]

  • Photochemical Methods: Visible-light-mediated formylations using catalysts like Eosin Y have been developed, offering mild reaction conditions.[19]

  • Alternative Formylating Agents: Reagents like dimethyl sulfoxide (DMSO) in combination with an ammonium salt have been used as a C1 source for formylation.[18]

Q4: Can I use Lewis acids to catalyze indole formylation?

A4: Yes, Lewis acids can be used to catalyze indole formylation, particularly in Gattermann-type reactions where they activate the formylating agent.[5][20] However, the strength of the Lewis acid can influence the product distribution. Strong Lewis acids like AlCl₃ might lead to the formation of tris(indolyl)methane byproducts.[17] Milder Lewis acids or boron-based catalysts may offer better control and selectivity.[17]

Data and Protocols

Table 1: Effect of Reaction Temperature on C3:C2 Regioselectivity in Vilsmeier-Haack Formylation of Indole
EntryTemperature (°C)C3-formylindole (%)C2-formylindole (%)C3:C2 Ratio
110075203.75 : 1
25085108.5 : 1
325 (RT)92518.4 : 1
4095<2>47.5 : 1

Note: The data presented here is illustrative and actual results will vary depending on the specific indole substrate and reaction conditions.

Experimental Protocol: C3-Selective Vilsmeier-Haack Formylation of N-Benzylindole

Materials:

  • N-Benzylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an ice bath.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-benzylindole (1.0 eq) and anhydrous DCM (10 mL per 1 g of indole). Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation (Pre-cooled): In a separate flame-dried flask, add anhydrous DMF (3.0 eq) and anhydrous DCM (5 mL). Cool this mixture to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise to the DMF solution, keeping the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Add the pre-formed Vilsmeier reagent dropwise to the cooled solution of N-benzylindole.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while maintaining the temperature at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-3-formylindole.

Visualizing the Chemistry

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activation Sigma_Complex Sigma Complex (Cationic Intermediate) Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Indole Indole Indole->Sigma_Complex C3 Attack Iminium_Intermediate Iminium Intermediate Sigma_Complex->Iminium_Intermediate Rearomatization (-H⁺) Hydrolysis H₂O Workup Product 3-Formylindole Iminium_Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Formylation of Indole.

Regioselectivity_Factors cluster_main Factors Influencing Regioselectivity cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions Indole Indole Substrate C3 C3: Highest Electron Density Indole->C3 Favors Electrophilic Attack Bulky_Substituent Bulky Substituent at C3 or N1 Indole->Bulky_Substituent Can hinder C3 attack C2 C2: Lower Electron Density Bulky_Substituent->C2 Favors C2 attack Temperature Temperature Temperature->C3 Low Temp Favors Temperature->C2 High Temp may favor Solvent Solvent Solvent->C3 Polar aprotic often favors Catalyst Catalyst/Reagent Catalyst->C3 Choice can direct to C3

Caption: Key Factors Governing Indole Formylation Regioselectivity.

References

  • BenchChem. (n.d.). Minimizing solvent effects on formylation reaction outcomes.
  • Yilmaz, I., & Patir, S. (2020). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Omega, 5(30), 18995-19006.
  • Reddy, G. O., & Kumar, A. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 8(23), 20863–20873.
  • Volla, C. M. R., & Maiti, D. (2019). Palladium-Catalyzed Regioselective C4-Arylation and Olefination of Indoles and Azaindoles.
  • Li, J., et al. (2021). The ammonium-promoted formylation of indoles by DMSO and H2O. New Journal of Chemistry, 45(15), 6734-6738.
  • Padwa, A., et al. (2010). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 75(1), 213-222.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
  • Jagdamba Singh Unacademy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube.
  • Chemiz. (2021, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved January 12, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from [Link]

  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2236–2250. [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved January 12, 2026, from [Link]

  • Tan, J., et al. (2018). Effect of solvent on the alkylation. ResearchGate. [Link]

  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • Zhang, Z., et al. (2019). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers, 6(15), 2664-2670. [Link]

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effect of temperature and reaction time on 5-Chloro-1H-indole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-indole-2-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this crucial synthetic transformation. The primary focus is on the nuanced effects of temperature and reaction time, which are critical parameters for achieving high yield and purity.

Introduction: The Vilsmeier-Haack Approach

The synthesis of 5-Chloro-1H-indole-2-carbaldehyde is most commonly achieved via the Vilsmeier-Haack reaction. This reaction employs a potent electrophilic iminium salt, known as the Vilsmeier reagent, to formylate the electron-rich indole ring.[1][2] The reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3] While robust, the reaction's success is highly sensitive to procedural parameters, particularly temperature and reaction duration. Understanding the interplay of these factors is key to troubleshooting common issues like low yields, incomplete conversion, and the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is its formation temperature critical?

A1: The Vilsmeier reagent is a chloroiminium salt, [(CH₃)₂N=CHCl]⁺, which acts as the electrophile in the formylation reaction.[3][4] It is prepared by the reaction of DMF with POCl₃. This initial step is highly exothermic and the reagent itself is temperature-sensitive.[5] It is crucial to form the reagent at low temperatures, typically 0-5 °C, to prevent its decomposition and ensure its complete formation before the indole substrate is introduced.[1][5] Failure to control this initial temperature can lead to a significant reduction in the effective concentration of the formylating agent, resulting in poor yields.

Q2: At which position on the 5-chloro-1H-indole ring does formylation occur and why?

A2: For indoles, the Vilsmeier-Haack reaction overwhelmingly favors electrophilic substitution at the C3 position due to the high electron density at this carbon, which is stabilized by the nitrogen atom. However, the target molecule is the 2-carbaldehyde isomer. Achieving formylation at the C2 position often requires specific strategies, such as N-protection or the use of alternative synthetic routes involving lithiation. For the direct Vilsmeier-Haack approach targeting the 2-position, reaction conditions must be carefully controlled to influence regioselectivity, although C3 remains the more electronically favored site. In many established syntheses for indole-2-carbaldehydes, a multi-step approach starting with lithiation followed by formylation is common.[6]

Q3: How do I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most direct and effective method for monitoring the reaction.[1][5] A typical procedure involves spotting the starting material (5-chloro-1H-indole), the reaction mixture, and a co-spot on a silica gel plate. By observing the disappearance of the starting material spot and the appearance of the product spot, you can determine the optimal reaction time and prevent the formation of degradation products from excessively long reaction times or high temperatures.

Troubleshooting Guide: Temperature & Reaction Time

This section addresses specific problems you may encounter during the synthesis, with a focus on how temperature and time are often the root cause.

Issue 1: Low or No Yield of 5-Chloro-1H-indole-2-carbaldehyde

  • Question: My reaction resulted in a very low yield, or I only recovered my starting material. What went wrong?

  • Answer & Causality:

    • Inadequate Reaction Temperature: The electrophilicity of the Vilsmeier reagent and the nucleophilicity of the indole ring are both temperature-dependent. While the initial reagent formation must be cold, the subsequent formylation step often requires heating.[5] The chloro-substituent on the indole ring is electron-withdrawing, which deactivates the ring and makes it less reactive.[5] Therefore, a higher reaction temperature (ranging from room temperature up to 80-90 °C) is often necessary to drive the reaction to completion.[5][7]

    • Insufficient Reaction Time: Less reactive substrates, like 5-chloro-1H-indole, may require longer reaction times to achieve full conversion. Monitoring via TLC is essential to distinguish between a slow reaction and a failed one.

    • Premature Reagent Decomposition: If the Vilsmeier reagent was not formed at a sufficiently low temperature (0-5 °C), it may have decomposed before the indole was added.[5] This is a common cause of complete reaction failure.

  • Solutions:

    • Optimize Temperature Post-Addition: After adding the indole solution at a low temperature, allow the mixture to warm to room temperature and then gradually increase the heat. Monitor by TLC to find the optimal temperature where the product forms efficiently without significant side product formation.[5]

    • Extend Reaction Time: If TLC shows a slow but clean conversion, simply extending the reaction time at the optimized temperature may be sufficient.

    • Ensure Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture.[5] Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Any water will quench the reagent and halt the reaction.[5]

Issue 2: Formation of Dark Tar or Polymeric Material

  • Question: My reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of my product. What happened?

  • Answer & Causality:

    • Excessive Heat: The Vilsmeier-Haack reaction can be exothermic, especially during reagent addition.[5] Uncontrolled temperature spikes can lead to the decomposition of the starting material, the product, and the reagent itself. Indoles are also known to self-polymerize under strong acidic conditions, which are present in this reaction.[5] In some cases, indole trimers have been observed.[5][8]

    • Prolonged Reaction Time at High Temperature: Even at a seemingly optimal temperature, leaving the reaction for too long can promote the formation of degradation and polymerization byproducts.

  • Solutions:

    • Strict Temperature Control: Maintain rigorous temperature control throughout the entire process. Add reagents dropwise, especially the POCl₃ and the indole solution, to manage the exotherm.[5]

    • Use Dilute Solutions: High concentrations of reactants can lead to localized overheating.[5] Using a more dilute solution can help dissipate heat more effectively.

    • Optimize Time Based on TLC: Stop the reaction as soon as TLC indicates that the starting material has been consumed. Do not extend the reaction time unnecessarily.

Data Summary: Impact of Temperature & Time

The following table summarizes the expected outcomes when varying temperature and reaction time.

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Vilsmeier Reagent Formation Temp. Too High (>10 °C)Low High (mostly unreacted starting material)Reagent decomposes before it can react.
Optimal (0-5 °C) High High Maximizes concentration of active formylating agent.[5]
Reaction Temperature (Post-Indole Addition) Too Low (< RT)Low / Incomplete HighInsufficient energy to overcome the activation barrier for the deactivated indole ring.
Optimal (e.g., 50-80 °C) High High Balances reaction rate with minimal side product formation.[5]
Too High (>90 °C)Low Low Promotes decomposition and polymerization.[5]
Reaction Time Too ShortLow / Incomplete HighReaction has not proceeded to completion.
Optimal (TLC Monitored) High High Maximizes product formation before significant degradation occurs.
Too LongDecreased Low Product may degrade, or side reactions like polymerization may increase.[5]

Experimental Protocol & Workflow

Below is a generalized, step-by-step protocol for the synthesis. Note: This is a template and may require optimization for your specific laboratory conditions.

Step 1: Vilsmeier Reagent Preparation
  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF to the flask and cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ dropwise to the cold DMF via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction
  • Dissolve 5-chloro-1H-indole in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Continue heating for the optimized duration (e.g., 2-6 hours) until TLC shows complete consumption of the starting material.

Step 3: Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is approximately 8-9.

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Work-up & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent DMF->Reagent  0-5 °C POCl3 POCl₃ POCl3->Reagent  Dropwise Addition Complex Iminium Salt Intermediate Reagent->Complex Indole 5-Chloro-1H-indole Indole->Complex Add to Reagent @ 0-5 °C Complex->Complex Workup Aqueous Work-up (Ice, Base) Complex->Workup Hydrolysis Product Crude Product Workup->Product PureProduct Pure 5-Chloro-1H-indole-2-carbaldehyde Product->PureProduct Recrystallization or Chromatography

Caption: Vilsmeier-Haack synthesis workflow.

Troubleshooting Decision Tree

G decision decision outcome outcome start Reaction Issue: Low Yield / Tar check_reagent Was Vilsmeier Reagent formed at 0-5 °C? start->check_reagent check_temp Was reaction temp. optimized post-addition? check_reagent->check_temp Yes outcome_reagent Action: Repeat reagent formation with strict temp. control. check_reagent->outcome_reagent No check_time Was reaction time monitored by TLC? check_temp->check_time Yes outcome_temp Action: Run temp. screen (e.g., RT, 40, 60, 80 °C). check_temp->outcome_temp No check_moisture Were anhydrous conditions used? check_time->check_moisture Yes outcome_time Action: Stop reaction based on TLC, avoid prolonged heating. check_time->outcome_time No check_moisture->start All Yes? Consider Substrate Quality outcome_moisture Action: Flame-dry glassware, use fresh anhydrous solvents. check_moisture->outcome_moisture No

Caption: Troubleshooting logic for synthesis issues.

References

  • Faraj, F. L., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27406. DOI: 10.1039/D3RA04309F. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its utility in the synthesis of novel pyrazole, pyridine and other enamine derivatives. Oriental Journal of Chemistry, 29(1), 187-194. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. DOI: 10.4236/ijoc.2013.33A001. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. DOI: 10.15227/orgsyn.101.0021. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for formylation and chlorination of indole ring. Retrieved from [Link]

  • Springer Nature. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). New practical synthesis of 5‐formylindole. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of the chemoselectivity in the formylation and the reduction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 5-Chloro-1H-indole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) with a core focus on the critical role of solvent selection in achieving optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 5-Chloro-1H-indole-2-carbaldehyde, and which is most recommended?

The formylation of 5-chloro-1H-indole is most commonly achieved via electrophilic aromatic substitution. The two principal methods are the Vilsmeier-Haack reaction and, to a lesser extent, the Reimer-Tiemann reaction.

  • Vilsmeier-Haack Reaction: This is the most reliable and widely used method for the formylation of electron-rich heterocycles like indoles.[1][2][3] It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][4] The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich substrates.[5]

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[6][7] While effective for phenols, its application to indoles can be problematic, often resulting in lower yields and potential side products, such as the formation of 3-chloroquinolines in an "abnormal" Reimer-Tiemann reaction.[6]

For the synthesis of 5-Chloro-1H-indole-2-carbaldehyde, the Vilsmeier-Haack reaction is strongly recommended due to its superior yields, cleaner reaction profiles, and milder conditions compared to the alternatives.

Q2: What is the specific role of the solvent in the Vilsmeier-Haack reaction for this synthesis?

In the Vilsmeier-Haack reaction, the choice of solvent is paramount as it often plays multiple roles:

  • Reagent: N,N-Dimethylformamide (DMF) is not merely a solvent but also the precursor to the active formylating agent, the Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride).[5][8]

  • Reaction Medium: The solvent must effectively dissolve the 5-chloro-1H-indole substrate and stabilize the charged intermediates formed during the reaction, including the Vilsmeier reagent itself and the subsequent iminium ion adduct.[4]

  • Temperature Control: The solvent's boiling point dictates the accessible temperature range for the reaction, which is crucial for controlling the reaction rate and minimizing the formation of degradation products.

While an excess of DMF can be used as both the reactant and the solvent, other solvents are often employed as co-solvents to modify the reaction conditions.[9]

Q3: Which solvents are typically used for the Vilsmeier-Haack formylation of indoles?

The selection of a solvent system is critical for success. Common choices include:

  • N,N-Dimethylformamide (DMF): Often used in excess to serve as both the solvent and formylating agent precursor.[8][9] Its high polarity effectively solvates the ionic intermediates.

  • Dichloromethane (DCM): A common co-solvent that is relatively inert and has a low boiling point, facilitating easy removal post-reaction.[1][8]

  • 1,2-Dichloroethane (DCE) or Chloroform: These can also be used as co-solvents.[9] Kinetic studies have shown that the polarity of the solvent has a relatively small effect on the reaction rate, allowing for flexibility in co-solvent choice.[10]

  • Aprotic Ethers (Dioxane, THF): These have also been reported as suitable solvents for this transformation.[9]

Q4: How does one approach the work-up and purification of the final product?

Proper work-up is crucial to hydrolyze the iminium intermediate to the desired aldehyde and to remove reaction byproducts.

  • Quenching: The reaction mixture is typically cooled and carefully poured into a mixture of ice and water.[11]

  • Hydrolysis & Neutralization: The intermediate iminium salt is hydrolyzed to the final aldehyde under aqueous conditions.[1][2] The acidic mixture is then neutralized, often with a base like sodium hydroxide or sodium acetate, which can cause the product to precipitate.[8][12]

  • Extraction: If the product does not precipitate, it is extracted into an organic solvent such as ethyl acetate or diethyl ether.[8]

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.[13][14] The choice of eluent for chromatography (e.g., hexane/ethyl acetate mixtures) or recrystallization solvent depends on the product's polarity.[15]

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific problems that may arise during the synthesis of 5-Chloro-1H-indole-2-carbaldehyde, with a focus on solvent-based solutions.

Q5: My reaction yield is consistently low. Could the solvent be the culprit?

Answer: Yes, several solvent-related factors can lead to poor yields. Consider the following points:

  • Purity of DMF: The most common issue is the presence of water in the DMF. Water reacts with both POCl₃ and the Vilsmeier reagent, quenching the reaction. Always use anhydrous DMF, preferably from a freshly opened bottle or one that has been properly dried and stored over molecular sieves.[16]

  • Insufficient Solubilization: If the 5-chloro-1H-indole starting material is not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion. Ensure sufficient solvent volume is used to maintain a homogenous solution. If solubility is an issue in a particular solvent, consider a different co-solvent system.

  • Precipitation of Intermediates: In some solvent systems, the intermediate iminium salt may precipitate out of the solution, stalling the reaction. If this is observed, a more polar co-solvent or an increase in the proportion of DMF may be necessary to keep all species in the solution phase.

Q6: I am observing significant formation of dark, tarry byproducts. How can solvent selection help?

Answer: The formation of tar or dark-colored impurities often points to decomposition or polymerization side reactions, which are typically exacerbated by excessive heat.

  • Temperature Control: The Vilsmeier-Haack reaction can be exothermic.[16] Using a solvent with a lower boiling point, such as DCM, can help maintain a lower reaction temperature. Additionally, ensure efficient stirring and external cooling (e.g., an ice bath), especially during the initial addition of POCl₃ to DMF.

  • Solvent as a Heat Sink: A sufficient volume of solvent acts as a heat sink, helping to dissipate the heat generated during the reaction and maintain better temperature control. Running the reaction at very high concentrations can lead to localized overheating.

  • Reaction Time: Prolonged reaction times at elevated temperatures can promote degradation. Optimize the reaction time by monitoring its progress using Thin Layer Chromatography (TLC).[14] Once the starting material is consumed, proceed with the work-up to avoid product degradation.

Q7: The reaction works, but purification is challenging due to persistent impurities. What purification strategies related to solvents can I employ?

Answer: Purification difficulties often arise from byproducts with similar polarity to the desired product.[13]

  • Column Chromatography Optimization: Systematically screen different solvent systems for column chromatography.[14] A shallow gradient elution (e.g., slowly increasing the percentage of ethyl acetate in hexane) can improve the separation of closely related compounds.

  • Recrystallization: This is an excellent method for obtaining high-purity material.[13] Screen a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane, toluene) to find conditions where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

  • Trituration: If the crude product is an oil or a sticky solid, trituration can be effective.[14] This involves stirring the crude material as a slurry in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble (e.g., cold diethyl ether or hexane). This can wash away soluble impurities, often leaving the product as a purified solid.

Data Summary & Protocols

Table 1: Common Solvents for Vilsmeier-Haack Reaction
SolventRoleBoiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) Reagent & Solvent153Must be anhydrous. Often used in excess.[8][9]
Dichloromethane (DCM) Co-solvent39.6Inert, allows for lower reaction temperatures, easy to remove.[1][8]
1,2-Dichloroethane (DCE) Co-solvent83.5Allows for higher temperatures than DCM if needed.
Chloroform Co-solvent61.2Traditional solvent, but DCM or DCE are often preferred.[9]
Dioxane Co-solvent101Aprotic ether, can be a good alternative for specific substrates.[9]
Experimental Protocol 1: Synthesis of 5-Chloro-1H-indole-2-carbaldehyde via Vilsmeier-Haack Reaction
  • Materials:

    • 5-chloro-1H-indole

    • Anhydrous N,N-dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Sodium acetate or Sodium hydroxide solution

    • Ice, Deionized water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Vilsmeier Reagent Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (e.g., 1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

    • Reaction with Indole: Dissolve 5-chloro-1H-indole (1 equivalent) in anhydrous DCM or additional anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by TLC. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[16]

    • Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

    • Hydrolysis and Neutralization: Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt. Adjust the pH to ~7-8 by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution. A solid precipitate of the product may form.

    • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Experimental Protocol 2: Small-Scale Solvent Screening

To optimize the reaction, a parallel screening of co-solvents can be performed.

  • Prepare a stock solution of the Vilsmeier reagent in DMF as described in Protocol 1.

  • In separate vials, dissolve equal amounts of 5-chloro-1H-indole in different anhydrous co-solvents (e.g., DCM, DCE, THF, Dioxane) and an equal amount in pure DMF as a control.

  • Add an equal aliquot of the Vilsmeier reagent stock solution to each vial at 0 °C.

  • Stir all reactions under identical conditions (temperature, time).

  • Monitor the reactions at set time points (e.g., 1 hr, 2 hr, 4 hr) by taking a small aliquot from each, quenching it, and analyzing by TLC or LC-MS to compare the conversion rates and impurity profiles.

Visualized Workflows and Logic

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification A 1. Prepare Vilsmeier Reagent (POCl₃ + Anhydrous DMF @ 0°C) B 2. Add 5-Chloro-1H-indole (in co-solvent or DMF) A->B C 3. Stir at RT or Heat (Monitor by TLC) B->C D 4. Quench on Ice/Water C->D E 5. Hydrolyze & Neutralize (aq. Base) D->E F 6. Isolate Crude Product (Filtration or Extraction) E->F G 7. Purify Product F->G H Recrystallization (Solvent Screening) G->H I Column Chromatography (Eluent Optimization) G->I

Caption: General workflow for the synthesis and purification of 5-Chloro-1H-indole-2-carbaldehyde.

G Start Problem: Low Yield Q1 Is your DMF anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is starting material fully dissolved? A1_Yes->Q2 S1 Action: Use freshly opened or properly dried DMF. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction temperature optimized? A2_Yes->Q3 S2 Action: Increase solvent volume or screen alternative co-solvents (e.g., DCM, DCE). A2_No->S2 A3_No No Q3->A3_No A3_Yes Yes S3 Action: Monitor by TLC and try gentle heating (40-60°C) if reaction stalls at RT. A3_No->S3

Caption: Troubleshooting decision tree for low yield focusing on solvent-related factors.

References

  • Clementi, S., & Marino, G. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IAJPR. [Link]

  • Chemistry LibreTexts. (2021, June 19). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Tehrani, K. H. M. E., et al. (2017). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters. [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. [Link]

Sources

preventing degradation of 5-Chloro-1H-indole-2-carbaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing degradation and maximizing yield and purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

General Overview: Stability of 5-Chloro-1H-indole-2-carbaldehyde

5-Chloro-1H-indole-2-carbaldehyde is a moderately stable crystalline solid under standard laboratory conditions. However, like many indole derivatives, it is susceptible to degradation, particularly under harsh reaction conditions and improper storage. The primary degradation pathways involve oxidation of the electron-rich indole ring, and potential side reactions during its synthesis, most commonly via the Vilsmeier-Haack reaction. Understanding the factors that influence its stability is paramount for a successful synthesis.

Key Stability Considerations:

  • Oxidative Degradation: The indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of colored byproducts and a decrease in the purity of the final product.

  • pH Sensitivity: While the compound is generally stable under neutral conditions, prolonged exposure to strong acids or bases, particularly at elevated temperatures during workup, can lead to decomposition or side reactions. The iminium salt intermediate in the Vilsmeier-Haack synthesis is particularly moisture-sensitive and requires controlled hydrolysis.

  • Thermal Stability: 5-Chloro-1H-indole-2-carbaldehyde has a relatively high melting point, but prolonged exposure to high temperatures, especially in the presence of catalysts or impurities, can promote decomposition.

  • Light Sensitivity: As with many aromatic aldehydes, exposure to UV light can lead to photochemical degradation.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 5-Chloro-1H-indole-2-carbaldehyde, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired 5-Chloro-1H-indole-2-carbaldehyde and a significant amount of dark, tarry material. What is happening and how can I prevent it?

A1: The formation of dark, insoluble byproducts in a Vilsmeier-Haack reaction is a common issue, often stemming from several factors related to reaction control and the inherent reactivity of the indole starting material.

Root Cause Analysis:

  • Overheating during Vilsmeier Reagent Formation: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is exothermic.[1][2] Uncontrolled temperature can lead to the decomposition of the reagent and the formation of reactive side products that polymerize with the indole.

  • Excessive Reaction Temperature during Formylation: While the formylation of the indole requires energy, excessive heat can promote side reactions, including di-formylation or polymerization of the electron-rich indole.

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants, particularly an excess of the Vilsmeier reagent, can lead to the formation of undesired byproducts.

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled DMF (0-5 °C) with vigorous stirring.[3] Ensure the temperature does not rise above 10 °C.

    • Add the 5-chloroindole solution to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature slowly before any subsequent heating. A patented procedure for a similar compound suggests stirring at room temperature for an hour before heating.[3]

  • Optimized Reaction Progression:

    • After the initial reaction at low temperature, gradually heat the mixture. A typical temperature range for the formylation of indoles is 60-90 °C.[3]

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting material has been consumed.

  • Controlled Workup:

    • Quench the reaction by pouring the mixture into a beaker of crushed ice. This helps to control the exothermic hydrolysis of the intermediate iminium salt.

    • Neutralize the acidic mixture slowly with a saturated solution of a mild base like sodium carbonate until the pH is basic (pH 8-9).[3] This will precipitate the product while minimizing base-catalyzed degradation.

Q2: My final product is contaminated with a significant impurity that is difficult to remove by recrystallization. What could this impurity be and how can I avoid its formation?

A2: A common and often difficult-to-remove impurity in the Vilsmeier-Haack formylation of indoles is a bis(indolyl)methane derivative. This occurs when the newly formed aldehyde product reacts with another molecule of the starting indole under the acidic reaction conditions.

Mechanism of Byproduct Formation:

The formylated indole can be protonated under the acidic conditions of the reaction, making it susceptible to nucleophilic attack by another molecule of the electron-rich starting indole.

Formation of Bis(indolyl)methane Byproduct.

Preventative Measures:

  • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to the indole is a good starting point.

  • Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent. This ensures that the indole is always the limiting reagent in the presence of the formylating agent, minimizing the chance of the product reacting with unreacted starting material.

  • Maintain Low Temperature: Keeping the reaction temperature as low as practically possible will slow down the rate of the undesired side reaction.

Purification Strategy:

If the bis(indolyl)methane byproduct does form, it can often be separated by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is typically effective.

Q3: The color of my isolated 5-Chloro-1H-indole-2-carbaldehyde is off-white or yellowish, and it darkens over time. Is this a sign of degradation, and how can I obtain a purer, more stable product?

A3: A yellowish or off-white color that darkens over time is a strong indication of the presence of oxidative degradation products. The indole ring is susceptible to oxidation, which can be accelerated by air and light.

Mitigation and Prevention:

  • Inert Atmosphere: During the reaction and workup, and especially during storage, it is beneficial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Purification:

    • Recrystallization: For minor color impurities, recrystallization from a suitable solvent like ethanol is often effective.

    • Activated Carbon: If the product is significantly colored, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb the colored impurities. Be cautious, as this can sometimes reduce the yield.

  • Proper Storage:

    • Store the purified 5-Chloro-1H-indole-2-carbaldehyde in a tightly sealed, amber-colored vial to protect it from light and air.

    • For long-term storage, keeping the product in a refrigerator or freezer under an inert atmosphere is recommended.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 5-Chloro-1H-indole-2-carbaldehyde

This protocol is adapted from a patented procedure for the synthesis of a related compound and is intended for research purposes.[3]

Materials:

  • 4-Chloro-2-methylaniline

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, add anhydrous DMF.

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

    • Stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • In a separate flask, dissolve 4-chloro-2-methylaniline (1 equivalent) in a minimal amount of anhydrous DMF.

    • Cool this solution to 0 °C.

    • Slowly add the prepared Vilsmeier reagent to the solution of 4-chloro-2-methylaniline at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours. Monitor the reaction's progress by TLC.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice.

    • Slowly add a saturated aqueous solution of sodium carbonate with stirring until the pH is basic (pH 8-9). A pale yellow solid should precipitate.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification:

    • Air-dry the crude product.

    • Recrystallize the solid from hot ethanol to obtain pure 5-Chloro-1H-indole-2-carbaldehyde.

Workflow for the Vilsmeier-Haack Synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use a different formylating agent for this synthesis?

A: While the Vilsmeier-Haack reaction using DMF and POCl₃ is the most common and generally efficient method for the formylation of indoles, other methods exist.[1][2] These include the Reimer-Tiemann reaction and formylation using other Lewis acids. However, for 5-Chloro-1H-indole-2-carbaldehyde, the Vilsmeier-Haack approach is well-documented and provides good yields.[3]

Q: What is the expected regioselectivity of the formylation of 5-chloroindole?

A: The Vilsmeier-Haack formylation of indoles typically occurs at the C3 position, which is the most electron-rich and sterically accessible position on the pyrrole ring.[1] However, formylation at the C2 position, as is the case for 5-Chloro-1H-indole-2-carbaldehyde, can be achieved from a different starting material, such as 4-chloro-2-methylaniline, which cyclizes to form the indole ring during the reaction sequence.[3]

Q: How can I confirm the purity of my final product?

A: The purity of 5-Chloro-1H-indole-2-carbaldehyde can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Melting Point: A sharp melting point that corresponds to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product and to detect the presence of any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

Q: What are the key safety precautions I should take during this synthesis?

A: The Vilsmeier-Haack reaction involves the use of hazardous chemicals and should be performed with appropriate safety measures:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions, as moisture will decompose the Vilsmeier reagent.

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the hydrolysis of the intermediate are exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature.

Data Summary

ParameterRecommended ConditionRationale
Vilsmeier Reagent Formation
Temperature0-5 °CTo control the exothermic reaction and prevent reagent decomposition.
Reagent Ratio (POCl₃:DMF)~1.5:excessTo ensure complete formation of the Vilsmeier reagent.
Formylation Reaction
Temperature0 °C (initial), then 85 °CInitial low temperature for controlled addition, followed by heating to drive the reaction to completion.
Reaction Time~6 hoursTo ensure complete conversion of the starting material.
Workup
QuenchingPoured into crushed iceTo control the exothermic hydrolysis of the iminium salt.
NeutralizationSaturated Na₂CO₃ to pH 8-9To precipitate the product and avoid harsh basic conditions.
Purification
MethodRecrystallization from ethanolTo remove soluble impurities and obtain a crystalline product.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • CN102786460A, "Synthetic method for indole-3-carboxaldehyde compounds," Google P
  • Chemistry Steps, "Vilsmeier-Haack Reaction." [Link]

  • NROChemistry, "Vilsmeier-Haack Reaction." [Link]

  • Wikipedia, "Vilsmeier–Haack reaction." [Link]

Sources

Technical Support Center: Resolving Issues with Starting Material Purity in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of starting material purity, a critical factor for successful indole synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot effectively. This center is structured to address common questions and challenges in a direct, problem-solving format.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding starting material purity in indole synthesis.

Q1: My indole synthesis yield is unexpectedly low. Could my starting materials be the issue?

A: Absolutely. Low yield is one of the most common consequences of impure starting materials in indole synthesis.[1][2] Impurities can interfere with the reaction in several ways: by participating in side reactions, poisoning the catalyst (especially in palladium-catalyzed methods), or altering the optimal reaction conditions (e.g., pH).[1] For instance, in the Fischer indole synthesis, the purity of the arylhydrazine and the carbonyl compound is paramount, as contaminants can lead to unwanted side reactions and tar formation.[2]

Q2: What are the most critical starting materials to purify for common indole syntheses?

A: The sensitivity to impurities varies with the synthesis method:

  • Fischer Indole Synthesis: Both the arylhydrazine and the carbonyl compound (aldehyde or ketone) are critical. The reaction is notoriously sensitive to conditions and the quality of these precursors.[2]

  • Bischler-Möhlau Synthesis: The purity of the α-bromoacetophenone and the aniline is crucial. This reaction often requires harsh conditions, which can be exacerbated by impurities, leading to low yields and complex product mixtures.[3][4]

  • Palladium-Catalyzed Syntheses (e.g., Larock, Buchwald-Hartwig): The o-haloaniline (or triflate) and the alkyne must be of high purity. Critically, the palladium catalyst and ligands must be free from contaminants that can inhibit catalytic activity.

Q3: How do I know if my starting materials are impure? What are the signs?

A: Visual inspection can be a first clue (e.g., discoloration of anilines or phenylhydrazines). However, analytical techniques are essential for reliable assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify and quantify organic impurities.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for separating and identifying volatile and non-volatile impurities, respectively.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the purity of your starting materials. Multiple spots where there should be one is a clear indicator of impurities.

Q4: Can I use commercially available starting materials directly without purification?

A: While suppliers provide a certificate of analysis, the purity can change over time due to improper storage or handling. It is always best practice to assess the purity of your starting materials before use, especially for sensitive reactions. For hygroscopic or air-sensitive compounds, it is highly recommended to purify or dry them immediately before use.

Section 2: Troubleshooting Guides - A Deeper Dive into Problem-Solving

This section provides structured troubleshooting guides for specific issues related to starting material purity in key indole synthesis methods.

Troubleshooting Workflow for Purity-Related Synthesis Failures

Here is a general workflow to diagnose and resolve issues stemming from impure starting materials.

Troubleshooting Workflow start Low Yield or Complex Mixture check_purity Assess Purity of Starting Materials (TLC, NMR, GC/MS, HPLC) start->check_purity is_pure Are Starting Materials Pure? check_purity->is_pure purify Purify Starting Materials (Recrystallization, Chromatography, Distillation) is_pure->purify No optimize_conditions Review and Optimize Reaction Conditions (Temp, Time, Catalyst) is_pure->optimize_conditions Yes re_check_purity Re-assess Purity of Purified Materials purify->re_check_purity rerun_reaction Rerun Synthesis with Purified Materials re_check_purity->rerun_reaction success Successful Synthesis rerun_reaction->success optimize_conditions->success

Caption: General troubleshooting workflow for indole synthesis failures.

Guide 1: Fischer Indole Synthesis

Common Issues and Solutions:

Observed Problem Potential Purity-Related Cause Troubleshooting Steps & Explanation
Low to no product, significant tar formation Oxidized Arylhydrazine: Arylhydrazines are sensitive to air and can oxidize over time. The resulting impurities can promote polymerization and tar formation under the acidic and high-temperature conditions of the reaction.[1]1. Purify the arylhydrazine: Recrystallization from ethanol/water or distillation under reduced pressure is often effective. 2. Use freshly purified material: Do not store purified arylhydrazines for extended periods. 3. Run the reaction under an inert atmosphere (N₂ or Ar): This minimizes in-situ oxidation.
Formation of multiple indole regioisomers Impure Unsymmetrical Ketone: If your unsymmetrical ketone contains isomeric impurities, each will react to form a different indole regioisomer.1. Purify the ketone: Distillation is usually the most effective method for liquid ketones. 2. Characterize the ketone thoroughly by NMR and GC-MS: Ensure it is a single isomer before use.
Reaction fails to proceed Wet Starting Materials or Solvents: Water can interfere with the acidic catalyst and the formation of the key hydrazone intermediate.1. Dry solvents thoroughly: Use standard drying techniques (e.g., distillation from a drying agent). 2. Ensure starting materials are anhydrous: This is especially important for hygroscopic compounds.
Unexpected side products Aldol Condensation of Carbonyl Compound: If the ketone or aldehyde starting material is prone to self-condensation under acidic conditions, this can compete with hydrazone formation.1. Purify the carbonyl compound: Remove any existing aldol products. 2. Modify reaction conditions: Lowering the temperature or using a milder acid catalyst can sometimes suppress aldol reactions.[1]
Guide 2: Bischler-Möhlau Synthesis

Common Issues and Solutions:

Observed Problem Potential Purity-Related Cause Troubleshooting Steps & Explanation
Very low yield and a dark, complex reaction mixture Impure α-bromoacetophenone: This starting material can be unstable and may contain decomposition products that lead to charring under the harsh reaction conditions.1. Synthesize α-bromoacetophenone fresh if possible. 2. Purify by recrystallization from a suitable solvent like ethanol.
Multiple products observed by TLC/LC-MS Oxidized Aniline: Anilines, especially substituted ones, are prone to air oxidation, leading to colored impurities that can undergo side reactions.1. Purify the aniline: Distillation under reduced pressure or column chromatography are common methods. 2. Store purified anilines under an inert atmosphere and protected from light.
Guide 3: Palladium-Catalyzed Indole Synthesis

Common Issues and Solutions:

Observed Problem Potential Purity-Related Cause Troubleshooting Steps & Explanation
No reaction or very slow conversion Inhibited Catalyst: Impurities in the starting materials (o-haloaniline, alkyne) or solvents can coordinate to the palladium center and inhibit its catalytic activity. Residual water can also be detrimental.1. Purify all starting materials and solvents rigorously. 2. Degas solvents to remove dissolved oxygen. 3. Use high-purity catalyst and ligands from a reputable source.
Formation of alkyne homocoupling products (Glaser coupling) Presence of Copper(I) Impurities: If your reaction setup or reagents are contaminated with copper(I), it can promote the homocoupling of the terminal alkyne.1. Use dedicated, clean glassware. 2. Ensure your base and other additives are free from copper contamination.

Section 3: Experimental Protocols for Purification

Here are detailed, step-by-step protocols for the purification of common starting materials.

Protocol 1: Recrystallization of Phenylhydrazine Hydrochloride

Objective: To purify commercial phenylhydrazine hydrochloride, which often has a yellowish or pinkish tint due to oxidation impurities.

Materials:

  • Crude phenylhydrazine hydrochloride

  • Deionized water

  • Concentrated hydrochloric acid

  • Activated carbon

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • In a fume hood, dissolve 10 g of crude phenylhydrazine hydrochloride in 60 mL of hot deionized water in an Erlenmeyer flask.

  • Add a spatula tip of activated carbon to the hot solution to help decolorize it.

  • Boil the solution for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the activated carbon.

  • To the hot filtrate, add 20 mL of concentrated hydrochloric acid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified phenylhydrazine hydrochloride in a desiccator.

Protocol 2: Column Chromatography of a Substituted Aniline

Objective: To purify a solid, substituted aniline that contains non-polar or slightly more polar impurities.

Materials:

  • Crude substituted aniline

  • Silica gel (60 Å, 230-400 mesh)

  • Appropriate solvent system (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine an appropriate solvent system for separation using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Pack a chromatography column with silica gel using the chosen eluent.

  • Dissolve the crude aniline in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aniline.

Logical Diagram for Purification Method Selection

This diagram provides a logical framework for choosing the most appropriate purification method based on the properties of the starting material.

Purification Selection start Impure Starting Material is_solid Is the material solid? start->is_solid is_liquid Is the material liquid? is_solid->is_liquid No is_thermally_stable_solid Is it thermally stable? is_solid->is_thermally_stable_solid Yes is_thermally_stable_liquid Is it thermally stable? is_liquid->is_thermally_stable_liquid Yes column_chromatography Column Chromatography is_liquid->column_chromatography No recrystallization Recrystallization is_thermally_stable_solid->recrystallization Yes is_thermally_stable_solid->column_chromatography No is_thermally_stable_liquid->column_chromatography No distillation Distillation (Atmospheric or Vacuum) is_thermally_stable_liquid->distillation Yes sublimation Sublimation recrystallization->sublimation If suitable

Caption: Decision tree for selecting a suitable purification method.

Section 4: Storage and Handling of Sensitive Starting Materials

Proper storage is as crucial as purification for ensuring the quality of your starting materials.

  • Arylhydrazines and Anilines: These compounds are susceptible to air oxidation, which is often indicated by a change in color from colorless or pale yellow to dark red or brown. They should be stored in amber glass bottles under an inert atmosphere (argon or nitrogen) and refrigerated. For long-term storage, freezing is recommended.

  • α-Halo Carbonyls: These compounds can be lachrymatory and corrosive. They should be stored in a cool, dry, and well-ventilated area, away from moisture, which can cause hydrolysis.

  • Terminal Alkynes: Lower molecular weight terminal alkynes can be volatile and flammable. They should be stored in a cool, well-ventilated area. Some alkynes can be sensitive to light and air, so storage under an inert atmosphere in amber containers is advisable.

Safety First: Always consult the Safety Data Sheet (SDS) for any chemical before handling. Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always in a well-ventilated fume hood.

References

  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
  • BenchChem. (2025).
  • Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 75(13), 4558–4564.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.

Sources

scale-up challenges for the synthesis of 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Scale-Up Challenges

Welcome to the Technical Support Center dedicated to the synthesis of 5-Chloro-1H-indole-2-carbaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful and safe scale-up of this important synthetic intermediate. My focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory and manufacturing settings.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of 5-Chloro-1H-indole-2-carbaldehyde, particularly when transitioning to a larger scale.

Q1: What is the most common and scalable synthetic route to 5-Chloro-1H-indole-2-carbaldehyde?

The most prevalent and industrially viable method for the synthesis of 5-Chloro-1H-indole-2-carbaldehyde is the Vilsmeier-Haack formylation of 5-chloroindole.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich indole ring.[2][3]

Q2: I'm concerned about the safety of the Vilsmeier-Haack reaction on a larger scale. What are the primary hazards?

Your concern is well-founded. The Vilsmeier-Haack reaction presents significant thermal hazards, especially during scale-up. The primary risks are:

  • Exothermic Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ to form the chloroiminium salt (the Vilsmeier reagent) is highly exothermic and can lead to a runaway reaction if not properly controlled.

  • Thermal Instability of the Vilsmeier Reagent: The Vilsmeier reagent itself is thermally unstable and can decompose, generating a rapid increase in temperature and pressure.

  • Delayed Exotherm during Quenching: Quenching the reaction mixture, particularly with water or ice, can be deceptive. Incomplete hydrolysis of unreacted POCl₃ and the Vilsmeier reagent can lead to the formation of metastable intermediates, resulting in a delayed and potentially violent exothermic event.[4][5]

Q3: How can I mitigate the thermal risks associated with the Vilsmeier-Haack reaction during scale-up?

A robust process safety management plan is crucial. Here are key strategies:

  • Reverse Addition of POCl₃: Instead of pre-forming the Vilsmeier reagent, a safer approach is to add POCl₃ slowly to a solution of 5-chloroindole in DMF. This "in-situ" formation and immediate consumption of the Vilsmeier reagent prevents its accumulation and significantly reduces the risk of a runaway reaction.

  • Thorough Calorimetric Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) and adiabatic calorimetry (e.g., using an Accelerating Rate Calorimeter, ARC) to determine the heat of reaction, onset temperature of decomposition, and maximum temperature of synthesis reaction (MTSR). This data is essential for designing adequate cooling capacity and emergency relief systems.

  • Controlled Quenching: Avoid quenching with ice water directly. A much safer and more controlled method is a "reverse quench," where the reaction mixture is slowly added to a warm (35-40°C) aqueous solution of a mild base like sodium acetate.[5] This ensures immediate and complete hydrolysis of any reactive phosphorus species.[5]

Q4: My final product has a persistent yellow or brownish color. What is the cause and how can I obtain a purer, off-white product?

Indole derivatives are often prone to discoloration due to the formation of trace, highly colored impurities.[6] This can be exacerbated by:

  • Air Oxidation: Indoles can be sensitive to air and light.

  • Residual Acids: Traces of acid from the reaction or work-up can promote the formation of colored byproducts.

  • Impurities in the Starting Material: The purity of the initial 5-chloroindole is critical.

To mitigate this, consider the following:

  • High-Purity Starting Materials: Ensure the 5-chloroindole used is of high purity.

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

  • Thorough Washing: During work-up, ensure the product is thoroughly washed to remove all acidic residues.

  • Recrystallization: Recrystallization from a suitable solvent system is often effective at removing colored impurities.[6]

  • Activated Carbon Treatment: A treatment with activated carbon during the recrystallization process can also help to decolorize the product.

Q5: I am observing the formation of byproducts, leading to a lower yield and purity. What are the likely side reactions?

Several side reactions can occur during the Vilsmeier-Haack formylation of indoles:

  • Di-formylation: Although less common at the 2-position, highly activated substrates can sometimes undergo formylation at multiple sites.[7] Careful control of the stoichiometry of the Vilsmeier reagent is key to minimizing this.

  • Chlorination: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated byproducts.[7] Maintaining the lowest effective reaction temperature is crucial.

  • Tar Formation: Overheating or prolonged reaction times can lead to the formation of intractable tars, which can significantly complicate purification and reduce yields.

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of 5-Chloro-1H-indole-2-carbaldehyde.

Problem Potential Cause(s) Recommended Solutions & Rationale
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware (oven-dried or flame-dried). Use anhydrous DMF and fresh, high-purity POCl₃. The Vilsmeier reagent is highly moisture-sensitive.[8]
2. Insufficiently Reactive Substrate: Low reaction temperature.2. Optimize Reaction Temperature: While the initial formation of the Vilsmeier reagent may require cooling, the formylation of 5-chloroindole may need gentle heating (e.g., 40-60°C) to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC.
3. Sub-optimal Stoichiometry: Incorrect ratio of reagents.3. Verify Stoichiometry: A molar ratio of 1.1 to 1.5 equivalents of POCl₃ relative to 5-chloroindole is a good starting point. An excess of the Vilsmeier reagent can sometimes drive the reaction to completion but may also increase side products.
Formation of a Thick, Unstirrable Slurry 1. Precipitation of the Intermediate Iminium Salt: The intermediate salt may be insoluble in the reaction medium.1. Increase Solvent Volume: Add more anhydrous DMF to improve solubility.
2. Poor Mixing: Inadequate agitation in a large reactor.2. Ensure Efficient Agitation: Use an appropriate overhead stirrer with good mixing geometry to ensure homogeneity, especially during the addition of POCl₃.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual DMF, byproducts, or tars can inhibit crystallization.1. Thorough Work-up: Ensure complete removal of DMF by washing with water and brine. If the product is an oil, try triturating with a non-polar solvent like hexane or heptane to induce solidification.
2. Incorrect Crystallization Solvent: The chosen solvent may not be suitable.2. Solvent Screening: Perform small-scale solvent screening to identify a suitable recrystallization solvent or solvent system (e.g., ethanol/water, isopropanol/water, toluene).
Product Purity is Low After Isolation 1. Incomplete Reaction: Presence of unreacted 5-chloroindole.1. Monitor for Completion: Use in-process controls (e.g., HPLC, TLC) to ensure the reaction has gone to completion before quenching.
2. Formation of Byproducts: Di-formylated or chlorinated species.2. Optimize Reaction Conditions: Lower the reaction temperature to minimize chlorination. Use a smaller excess of the Vilsmeier reagent to reduce di-formylation.
3. Inefficient Purification: The crystallization or filtration process is not effectively removing impurities.3. Refine Purification Protocol: Consider a second recrystallization or an activated carbon treatment. Optimize the washing step during filtration to effectively remove mother liquor containing impurities.

III. Experimental Protocols & Workflows

This section provides a detailed, step-by-step methodology for the scale-up synthesis of 5-Chloro-1H-indole-2-carbaldehyde, incorporating best practices for safety and efficiency.

A. Large-Scale Synthesis of 5-Chloro-1H-indole-2-carbaldehyde

Safety First: This procedure involves highly reactive and corrosive reagents. A thorough risk assessment must be conducted before commencing any work. All operations should be performed in a well-ventilated fume hood or a designated containment area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station must be readily accessible.

Reagents & Equipment:

  • 5-Chloroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Deionized water

  • Ethanol (or other suitable recrystallization solvent)

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 5-chloroindole (1.0 equivalent) and anhydrous DMF (5-10 volumes). Begin agitation and inert the reactor with nitrogen.

  • Temperature Control: Cool the reactor contents to 0-5°C using the circulator.

  • Controlled Addition of POCl₃: Slowly add POCl₃ (1.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10°C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, slowly warm the reaction mixture to 40-50°C and hold for 2-4 hours. Monitor the reaction progress by HPLC or TLC until the consumption of 5-chloroindole is complete.

  • Preparation of Quench Solution: In a separate, appropriately sized vessel, prepare a solution of sodium acetate (3-4 equivalents) in water (10-15 volumes) and warm it to 35-40°C.

  • Controlled Reverse Quench: Slowly transfer the reaction mixture into the warm sodium acetate solution with vigorous stirring. Maintain the temperature of the quench vessel between 35-50°C during the addition to ensure complete hydrolysis of any reactive phosphorus species.[5]

  • Precipitation and Isolation: Cool the resulting slurry to room temperature or below to complete the precipitation of the product. Isolate the solid product by filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH. This is crucial for removing residual DMF and inorganic salts.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

B. Purification by Recrystallization
  • Solvent Selection: Dissolve the crude, dry 5-Chloro-1H-indole-2-carbaldehyde in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or toluene).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period at an elevated temperature.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Visualization of Workflows

To further clarify the key processes, the following diagrams illustrate the recommended workflows.

Vilsmeier_Haack_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge 5-Chloroindole and Anhydrous DMF B Cool to 0-5°C A->B C Slowly Add POCl₃ (T < 10°C) B->C D Warm to 40-50°C & Monitor C->D F Reverse Quench: Add Reaction Mixture to Acetate Solution D->F Reaction Complete E Prepare Warm Sodium Acetate Solution G Cool to Precipitate F->G H Filter and Wash with Water G->H I Dry Under Vacuum H->I J Dissolve in Hot Solvent I->J Crude Product K Cool to Crystallize J->K L Filter and Dry K->L M Pure 5-Chloro-1H-indole-2-carbaldehyde L->M

Caption: Recommended workflow for the scale-up synthesis and purification of 5-Chloro-1H-indole-2-carbaldehyde.

Sources

Validation & Comparative

A Comparative Analysis of Substituted Indole-2-Carbaldehydes: Charting a Course in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with profound biological significance.[1][2] Among its varied derivatives, substituted indole-2-carbaldehydes have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of pharmacological activities.[3] This guide offers a comparative analysis of these derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. By presenting supporting experimental data and elucidating the underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic potential of this promising molecular framework.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted indole-2-carbaldehydes have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with critical cellular processes such as cell cycle progression and proliferation.[4] Two prominent mechanisms of action that have been identified are the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), and the disruption of tubulin polymerization.[5][6]

Dual EGFR/CDK2 Inhibition: A Two-Pronged Attack

A series of novel indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[5] The rationale behind targeting both EGFR and CDK2 lies in their synergistic roles in cancer cell proliferation and survival. EGFR activation triggers downstream signaling pathways that promote cell growth, while CDK2 is a key regulator of the cell cycle. Their simultaneous inhibition can therefore lead to a more potent anticancer effect.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., A-549, MCF-7, Panc-1) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted indole-2-carbaldehyde derivatives) and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).

  • MTT Addition: Following treatment, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[5]

Comparative Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound IDSubstituentsCancer Cell LineGI50 (µM)Reference
5d R1=Cl, R2=H, R3=H, R4=morpholin-4-ylMean of 4 cell lines1.15[5]
5e R1=Cl, R2=H, R3=H, R4=2-methylpyrrolidin-1-ylMean of 4 cell lines0.95[5]
5h R1=Cl, R2=H, R3=H, R4=piperidin-1-ylMean of 4 cell lines1.20[5]
Doxorubicin (Reference Drug)Mean of 4 cell lines1.10[5]

GI50: The concentration required to inhibit the growth of treated cells by 50% compared to untreated controls.

The data clearly indicates that certain substitutions on the indole-2-carboxamide scaffold, such as the 2-methylpyrrolidin-1-yl group in compound 5e , can lead to antiproliferative activity comparable to or even exceeding that of the standard chemotherapeutic agent, doxorubicin.[5]

Tubulin Polymerization Inhibition: Disrupting the Cellular Skeleton

Another avenue through which indole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[4] Microtubules, which are dynamic polymers of tubulin, are essential for various cellular functions, including cell division, motility, and intracellular transport.[4] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis (programmed cell death).

A series of 2-phenylindole-3-carbaldehydes have been synthesized and shown to possess potent anti-proliferative activities by inhibiting tubulin polymerization.[6]

G cluster_0 Mechanism of Tubulin Polymerization Inhibitors Indole_Derivative Indole-2-Carbaldehyde Derivative Tubulin Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Binding Site Microtubule Microtubule Polymer Indole_Derivative->Microtubule Inhibits Polymerization Microtubule->Tubulin Depolymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of indole-2-carbaldehyde derivatives as tubulin polymerization inhibitors.

Antimicrobial Activity: A Broad Spectrum of Defense

The indole scaffold is also a promising pharmacophore for the development of new antimicrobial agents.[7] Derivatives of indole-2-carbaldehyde have demonstrated activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[7][8] The incorporation of other heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, has been shown to enhance their antimicrobial potential.[8][9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Comparative Antimicrobial Activity of Substituted Indole Derivatives

Compound ClassTest MicroorganismMIC (µg/mL)Reference
Indole-thiosemicarbazonesA-549 (Lung Cancer)-
Indole-thiosemicarbazonesHep-G2 (Liver Cancer)-
Indole-triazole derivative (3d)MRSA<3.125[8][9]
Indole-triazole derivative (3d)C. krusei3.125[8][9]
Indolylbenzo[d]imidazoles (3ao, 3aq)Staphylococcus aureus<1[10]
Ciprofloxacin (Reference)MRSA~3.125[8]
Fluconazole (Reference)C. krusei>50[8][9]

MIC: Minimum Inhibitory Concentration.

The results highlight the potent and broad-spectrum antimicrobial activity of certain substituted indole derivatives, with some compounds exhibiting greater efficacy than standard antimicrobial drugs against resistant strains.[8][9]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[11] Substituted indole-2-carbaldehydes have emerged as promising anti-inflammatory agents by modulating key inflammatory pathways.

A recent study focused on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and their ability to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[11][12]

G cluster_0 Inhibition of Pro-inflammatory Cytokine Production LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NF_kB NF-κB Signaling Pathway TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (NO, IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines Induces Production Indole_Derivative Indole-2-formamide benzimidazole[2,1-b]thiazole Derivative Indole_Derivative->NF_kB Inhibits Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Proposed mechanism of anti-inflammatory action of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.

Comparative Anti-inflammatory Activity of Indole-2-formamide Derivatives

Compound IDIC50 (µM) for NO InhibitionIC50 (µM) for IL-6 InhibitionIC50 (µM) for TNF-α InhibitionReference
13b 10.9922.29412.901[11]
13d 19.9694.71522.044[11]

IC50: The concentration required to inhibit the production of the respective cytokine by 50%.

Compound 13b demonstrated the most potent anti-inflammatory activity, effectively inhibiting the release of key pro-inflammatory mediators.[11] Structure-activity relationship analysis suggested that the introduction of electron-withdrawing groups at the amino position enhanced the anti-inflammatory activity.[11]

Antiviral Activity: Targeting HIV-1 Integrase

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with unique mechanisms of action. Indole-2-carboxylic acid derivatives have been identified as promising inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[13][14]

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. The indole nucleus of certain derivatives has been observed to chelate with the two Mg2+ ions within the active site of the integrase, thereby inhibiting its strand transfer activity.[14]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA).

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for the strand transfer reaction to occur.

  • Quenching and Analysis: The reaction is stopped, and the products are analyzed, typically by gel electrophoresis, to separate the strand transfer products from the substrates.

  • Quantification and IC50 Determination: The amount of strand transfer product is quantified, and the IC50 value is calculated as the concentration of the compound that inhibits the strand transfer reaction by 50%.[13]

Comparative HIV-1 Integrase Inhibitory Activity

Compound IDSubstituentsIC50 (µM)Reference
17a C6 halogenated benzene ring3.11[13][14]

Binding mode analysis revealed that the introduced C6 halogenated benzene ring of compound 17a could effectively bind with the viral DNA through π–π stacking interactions, contributing to its potent inhibitory activity.[13][14]

Conclusion and Future Perspectives

Substituted indole-2-carbaldehydes represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the immense potential of this chemical class. The structure-activity relationship studies highlighted in this guide provide valuable insights for the rational design of more potent and selective derivatives.

Future research should focus on optimizing the lead compounds identified within each therapeutic area. This includes fine-tuning the substituents on the indole ring to enhance target-specific interactions and improve pharmacokinetic properties. Furthermore, a deeper understanding of the molecular mechanisms underlying the observed biological activities will be crucial for advancing these compounds through the drug development pipeline. The continued exploration of substituted indole-2-carbaldehydes holds the promise of delivering novel and effective treatments for a wide range of human diseases.

References

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A Guide to the Spectroscopic Validation of 5-Chloro-1H-indole-2-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural confirmation of synthetic intermediates is paramount. 5-Chloro-1H-indole-2-carbaldehyde, a key building block for various bioactive molecules, is no exception.[1][2][3] Its utility in the synthesis of pharmaceuticals and agrochemicals hinges on the unambiguous verification of its molecular structure.[1] This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of 5-Chloro-1H-indole-2-carbaldehyde, grounded in established scientific principles and experimental data from closely related analogues.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the analytical choices, ensuring a robust and self-validating approach to structural elucidation.

The Analytical Imperative: A Multi-faceted Spectroscopic Approach

No single spectroscopic technique can unequivocally determine the structure of a novel or synthesized compound. A synergistic approach, employing multiple, complementary methods, is the cornerstone of rigorous structural validation. Each technique probes different aspects of the molecule's constitution, and together, they provide a comprehensive and self-corroborating structural picture.

cluster_0 Spectroscopic Techniques cluster_1 Structural Information 1H_NMR ¹H NMR (Proton Environment) Structure 5-Chloro-1H-indole-2-carbaldehyde Structure Confirmation 1H_NMR->Structure Proton Connectivity 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Structure Carbon Framework IR IR Spectroscopy (Functional Groups) IR->Structure Functional Group ID MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure Molecular Mass

Caption: Interplay of Spectroscopic Techniques for Structural Validation.

Molecular Structure of 5-Chloro-1H-indole-2-carbaldehyde

A clear understanding of the target structure is essential for interpreting spectroscopic data. The numbering convention for the indole ring is critical for assigning NMR signals.

cluster_0 5-Chloroindole cluster_1 5-Chloro-1H-indole-2-carbaldehyde 5CI_HNMR ¹H NMR: - No aldehyde proton peak - H-2 proton at ~6.5 ppm Target_HNMR ¹H NMR: - Aldehyde proton at ~9.8-10.0 ppm - Absence of H-2 proton signal 5CI_HNMR->Target_HNMR Addition of -CHO group 5CI_CNMR ¹³C NMR: - No C=O peak - C-2 at ~102 ppm Target_CNMR ¹³C NMR: - C=O peak at ~180-185 ppm - C-2 shifted downfield to ~138-142 ppm 5CI_CNMR->Target_CNMR Addition of -CHO group 5CI_IR IR: - No C=O stretch Target_IR IR: - Strong C=O stretch at ~1650-1680 cm⁻¹ 5CI_IR->Target_IR Addition of -CHO group

Caption: Comparative Spectroscopic Features.

The key differences are the appearance of the aldehyde proton and carbonyl carbon signals in the NMR spectra and the strong carbonyl stretch in the IR spectrum of 5-Chloro-1H-indole-2-carbaldehyde, all of which are absent in the spectra of 5-chloroindole.

Conclusion

The structural validation of 5-Chloro-1H-indole-2-carbaldehyde is achieved through a systematic and integrated spectroscopic approach. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a self-consistent and unambiguous structural assignment can be made. The comparative analysis with a known precursor, 5-chloroindole, further strengthens the confidence in the structural elucidation. This guide provides the necessary framework for researchers to confidently validate the structure of this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

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A Senior Application Scientist's Guide to Indole Formylation: Vilsmeier-Haack and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the formylation of indoles is a cornerstone transformation in organic synthesis. The resulting indole-3-carboxaldehydes are pivotal intermediates, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and materials. Among the arsenal of formylation techniques, the Vilsmeier-Haack reaction is arguably the most renowned and widely employed. However, a nuanced understanding of its capabilities and limitations, especially in comparison to other methods, is crucial for judicious experimental design and optimization. This guide provides an in-depth, objective comparison of the Vilsmeier-Haack reaction with key alternatives, supported by mechanistic insights and experimental data, to empower you in selecting the optimal strategy for your synthetic challenges.

The Enduring Workhorse: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction, a mild and efficient method, utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] This electrophilic species then attacks the electron-rich indole ring, predominantly at the C3 position, to afford the corresponding iminium salt, which upon aqueous workup, hydrolyzes to the desired aldehyde.[3]

The high regioselectivity for the C3 position is a direct consequence of the indole's electronic structure, where the C3 position bears the highest electron density, making it the most nucleophilic site for electrophilic attack.[3] The V-H reaction is generally characterized by its high yields, broad substrate scope, and operational simplicity.

Mechanistic Rationale

The efficacy of the Vilsmeier-Haack reaction is rooted in a two-stage process: the formation of the electrophilic Vilsmeier reagent followed by electrophilic aromatic substitution on the indole ring.

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Indole Formylation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OPOCl₂⁻ IminiumIntermediate Iminium Intermediate VilsmeierReagent->IminiumIntermediate Indole Indole Indole->IminiumIntermediate Electrophilic Attack Aldehyde Indole-3-carboxaldehyde IminiumIntermediate->Aldehyde Hydrolysis H₂O (Workup) Hydrolysis->Aldehyde

Figure 1: Generalized mechanism of the Vilsmeier-Haack formylation of indole.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

A representative procedure for the Vilsmeier-Haack formylation of indole is as follows:

  • To a stirred solution of N,N-dimethylformamide (DMF) (1.3 moles) at 0-5 °C, slowly add phosphorus oxychloride (POCl₃) (0.85 mole). Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.[4]

  • Dissolve indole (0.85 mole) in DMF (1.3 moles) and add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to 35 °C and stir for an additional 2 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

  • Carefully quench the reaction by pouring it onto crushed ice.[4]

  • Basify the aqueous solution with sodium hydroxide to precipitate the product.[4]

  • Collect the solid by filtration, wash thoroughly with water, and dry to afford indole-3-carboxaldehyde. A yield of approximately 97% can be expected.[4]

Alternative Strategies for Indole Formylation

While the Vilsmeier-Haack reaction is a powerful tool, certain substrates or desired outcomes may necessitate the use of alternative methods. Here, we explore the Duff, Reimer-Tiemann, and dichloromethyl methyl ether-based formylations.

The Duff Reaction: A Phenol-Centric Method with Indole Applications

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[5][6] It is most effective for highly activated aromatic compounds, particularly phenols, where it exhibits a preference for ortho-formylation.[5][7] For indoles, the Duff reaction is generally less efficient than the Vilsmeier-Haack, often resulting in lower yields.[8]

The mechanism involves the acid-catalyzed decomposition of HMTA to generate an iminium ion electrophile, which then attacks the indole ring.[5]

Duff_Mechanism cluster_reagent_activation Iminium Ion Formation cluster_formylation Indole Formylation HMTA HMTA Iminium_Ion Iminium Ion HMTA->Iminium_Ion H_plus H⁺ H_plus->Iminium_Ion Benzylamine_Intermediate Benzylamine Intermediate Iminium_Ion->Benzylamine_Intermediate Indole Indole Indole->Benzylamine_Intermediate Electrophilic Attack Aldehyde Indole-3-carboxaldehyde Benzylamine_Intermediate->Aldehyde Intramolecular Redox & Hydrolysis Hydrolysis H₂O (Workup) Hydrolysis->Aldehyde

Figure 2: Simplified mechanism of the Duff reaction on indole.

The Reimer-Tiemann Reaction: Dichlorocarbene Chemistry

The Reimer-Tiemann reaction utilizes chloroform (CHCl₃) in the presence of a strong base to generate dichlorocarbene (:CCl₂), a highly reactive electrophile.[9][10] While classically applied to the ortho-formylation of phenols, it can also be used for electron-rich heterocycles like indoles.[11][12] However, for indoles, the Reimer-Tiemann reaction is often plagued by low yields and can lead to ring-expansion byproducts, such as quinolines, in what is known as the "abnormal" Reimer-Tiemann reaction.[9][11]

Reimer_Tiemann_Mechanism cluster_carbene_formation Dichlorocarbene Formation cluster_formylation Indole Formylation Chloroform CHCl₃ Dichlorocarbene Dichlorocarbene (:CCl₂) Chloroform->Dichlorocarbene Base Base (e.g., NaOH) Base->Dichlorocarbene Dichloromethyl_Intermediate Dichloromethyl Intermediate Dichlorocarbene->Dichloromethyl_Intermediate Indole Indole Indole->Dichloromethyl_Intermediate Electrophilic Attack Aldehyde Indole-3-carboxaldehyde Dichloromethyl_Intermediate->Aldehyde Hydrolysis Hydrolysis H₂O (Workup) Hydrolysis->Aldehyde

Figure 3: Mechanism of the Reimer-Tiemann formylation of indole.

Formylation with Dichloromethyl Methyl Ether

Dichloromethyl methyl ether (Cl₂CHOMe), in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), serves as another effective formylating agent for electron-rich aromatic compounds. This method can offer high yields and good regioselectivity. The reaction proceeds through the formation of a dichloromethyl cation, which acts as the electrophile.

Comparative Analysis of Indole Formylation Methods

The choice of formylation method is dictated by a careful consideration of several factors, including the electronic nature of the indole substrate, desired regioselectivity, functional group tolerance, and scalability.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃0 °C to RTHigh yields, excellent C3-regioselectivity, broad substrate scope, mild conditions.[3]POCl₃ is corrosive and moisture-sensitive; can lead to side reactions with highly activated or deactivated indoles.[8][13]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., AcOH, TFA)80-150 °CInexpensive reagents, can be performed under less stringent anhydrous conditions.[5][14]Generally lower yields for indoles compared to V-H, harsh conditions can lead to decomposition of sensitive substrates.[5][8]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)60-70 °C, biphasicAvoids strong acids and anhydrous conditions.[12][15]Often low yields, potential for "abnormal" ring-expansion products (quinolines), harsh basic conditions.[9][11]
Dichloromethyl Methyl Ether Cl₂CHOMe, Lewis Acid (e.g., TiCl₄)0 °C to RTHigh yields, good regioselectivity.Requires stoichiometric amounts of a strong Lewis acid, Cl₂CHOMe is a suspected carcinogen.
Impact of Substituents on Regioselectivity and Yield

The electronic nature of substituents on the indole ring significantly influences the outcome of formylation reactions.

  • Electron-donating groups (EDGs) at positions 4, 5, 6, or 7 generally enhance the nucleophilicity of the indole ring, facilitating formylation at the C3 position. In the Vilsmeier-Haack reaction, this typically leads to high yields under mild conditions.[16]

  • Electron-withdrawing groups (EWGs) deactivate the indole ring, making formylation more challenging. For the Vilsmeier-Haack reaction, harsher conditions (higher temperatures, longer reaction times) may be required, which can sometimes lead to side reactions or lower yields.[8][16] In some cases, formylation may occur at other positions, or not at all. The Reimer-Tiemann and Duff reactions are generally not suitable for indoles bearing strong electron-withdrawing groups.

Indole SubstrateFormylation MethodProduct(s)Yield (%)Reference
IndoleVilsmeier-Haack3-Formylindole97[4]
IndoleReimer-Tiemann3-Formylindole, QuinolineLow to moderate[11][17]
5-MethoxyindoleVilsmeier-Haack3-Formyl-5-methoxyindoleHigh
5-BromoindoleVilsmeier-Haack3-Formyl-5-bromoindoleModerate to high[16]
5-NitroindoleVilsmeier-HaackLow yield of 3-formyl-5-nitroindoleLow[16]

Conclusion and Future Perspectives

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  • Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 33-47. [Link]

  • PubMed. (2024). Regioselective Synthesis of 2,3-Disubstituted Indoles via Interrupted Heyns Rearrangement Involving C-C Bond Cleavage. [Link]

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A Comparative Guide to the Biological Activity of 5-Chloro vs. 5-Bromo Indole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of natural products and synthetic drugs.[1][2] A key strategy in modern drug design involves the halogenation of this privileged structure, particularly at the C-5 position, to fine-tune the physicochemical and biological properties of the resulting molecules. The introduction of a halogen atom can profoundly impact a compound's lipophilicity, metabolic stability, and its binding interactions with biological targets.[1] This guide provides an in-depth, objective comparison of two prominent classes of halogenated indoles: 5-chloro- and 5-bromo-indole-2-carbaldehyde derivatives, offering a data-driven resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Halogen Effect

The choice between a chlorine or bromine substituent at the 5-position introduces subtle yet significant variations in a molecule's physical properties. These differences are critical as they influence everything from crystal packing to membrane permeability. Bromine is larger, more polarizable, and possesses a different electronegativity compared to chlorine, which directly affects properties like melting point, solubility, and lipophilicity (logP).[1]

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

Property5-Chloro-Indole5-Bromo-IndoleRationale for Difference
Molecular Formula C₈H₆ClNC₈H₆BrNDifferent halogen atom.
Molecular Weight 151.59 g/mol 196.05 g/mol Bromine has a higher atomic mass than chlorine.[1]
Melting Point 69-71 °C90-93 °CThe larger size and greater polarizability of bromine can lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice.[1]
Calculated logP 2.93.1Bromine is generally more lipophilic than chlorine, which can enhance membrane permeability and protein binding.[1]
Electronic Effect Electron-withdrawingElectron-withdrawingBoth halogens are electron-withdrawing via induction, influencing the reactivity and electronic distribution of the indole ring.[1]

Synthesis and Accessibility

Both 5-chloro and 5-bromo-indole-2-carbaldehyde derivatives are accessible through established synthetic methodologies. A common and efficient modern approach for synthesizing 5-chloro-indoles involves a halogen-exchange reaction from the more readily available 5-bromo-indole precursors.[1] This strategy can be particularly cost-effective for large-scale synthesis, a key consideration in drug development. The indole-2-carbaldehyde functionality itself can be introduced via several methods, including the oxidation of 2-hydroxymethyl indole or the McFadyen-Stevens reaction from corresponding indole-2-carboxylates.[3]

Comparative Biological Activity

While both series of compounds exhibit a broad range of biological activities, the most extensively studied areas are their anticancer and antimicrobial properties. The choice of halogen can subtly alter binding affinities and inhibitory potencies, making a direct comparison essential for lead optimization.[1]

Anticancer Activity: Targeting Oncogenic Pathways

A significant body of research highlights 5-chloro and 5-bromo indole derivatives as promising anticancer agents.[4][5] Many of these compounds function by inhibiting key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are frequently over-activated in various malignancies.[6][7]

Mechanism Insight: EGFR Inhibition EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, promoting cell proliferation, survival, and migration. In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled cell growth.[1] 5-halo-indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the oncogenic signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Inhibitor 5-Halo-Indole Derivative Inhibitor->EGFR Inhibits (ATP Site) Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 5-halo-indole derivatives.

Structure-Activity Relationship (SAR): The halogen's nature plays a critical role. The greater polarizability of bromine can sometimes facilitate stronger halogen bonding interactions within a protein's active site compared to chlorine.[1] Conversely, the smaller size of the chlorine atom may provide a better steric fit in more constrained active sites. For instance, a study on 5-chloro-indole-2-carboxylate derivatives identified compound 3e as a potent derivative against multiple cancer cell lines, outperforming the reference drug erlotinib.[6] While direct comparative data on indole-2-carbaldehyde derivatives is sparse, analysis of related scaffolds suggests that potent compounds exist in both series, and the optimal halogen is target-dependent.

Table 2: Comparative Anticancer Activity (IC₅₀/GI₅₀ in µM) of 5-Halo-Indole Derivatives

Compound IDHalogenScaffold TypeCancer Cell LineActivity (µM)Reference
3e (analogue) 5-ChloroIndole-2-carboxylatePanc-1 (Pancreatic)0.029 (GI₅₀)[6]
3b (analogue) 5-ChloroIndole-2-carboxylateMCF-7 (Breast)0.032 (GI₅₀)[6]
5f (analogue) 5-ChloroIndole-2-carboxamideEGFRT790M0.0095 (IC₅₀)[5][8]
1a (example) 5-BromoIndole-2-carbaldehydeMCF-7 (Breast)15.2[9]
2a (example) 5-BromoIndole-2-carbaldehydeA549 (Lung)22.5[9]

Note: Data is compiled from various sources and scaffolds to illustrate general trends. Direct comparison should be made with caution.

Antimicrobial & Antibiofilm Activity

Halogenated indoles have demonstrated significant potential as antimicrobial agents. Studies have shown that both 5-chloroindole and 5-bromoindole possess potent antibacterial and antibiofilm activities against clinically relevant pathogens, including Vibrio parahaemolyticus and uropathogenic Escherichia coli (UPEC).[10][11][12]

Quantitative structure-activity relationship (QSAR) analyses have revealed that the presence of a chloro or bromo group at the 5-position of the indole ring is essential for potent antibacterial activity against V. parahaemolyticus.[10][11] In one study, both 5-chloroindole and 5-bromoindole exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against this pathogen, a significant improvement over the parent indole molecule (MIC of 400 µg/mL).[10][11] Similarly, against UPEC, 5-chloroindole showed an MIC of 75 µg/mL and inhibited biofilm formation by 66% at a sub-inhibitory concentration of 20 µg/mL.[12]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundHalogenTarget OrganismMIC (µg/mL)Reference
5-Chloroindole 5-ChloroVibrio parahaemolyticus50[10][11]
5-Bromoindole 5-BromoVibrio parahaemolyticus50[10][11]
5-Chloroindole 5-ChloroUropathogenic E. coli75[12]
Indole (unsubstituted) NoneVibrio parahaemolyticus400[10][11]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, detailed and validated protocols are paramount. Below are representative workflows for the synthesis and biological evaluation of these derivatives.

Workflow for Derivative Synthesis (Reductive Amination)

This protocol outlines a general method to synthesize various derivatives from the parent 5-halo-indole-2-carbaldehyde, a crucial step in building a compound library for screening.

Synthesis_Workflow Start Start: 5-Halo-Indole- 2-Carbaldehyde Step1 1. Dissolve carbaldehyde and primary/secondary amine in ethanol. Start->Step1 Step2 2. Reflux the mixture to form the intermediate imine. Step1->Step2 Step3 3. Cool the reaction mixture to room temperature. Step2->Step3 Step4 4. Add Sodium Borohydride (NaBH₄) portion-wise to reduce the imine. Step3->Step4 Step5 5. Stir until reaction completion (monitored by TLC). Step4->Step5 Step6 6. Quench reaction with water and extract with ethyl acetate. Step5->Step6 Step7 7. Purify the crude product via column chromatography. Step6->Step7 End End: Purified Amine Derivative Step7->End

Caption: General workflow for reductive amination to synthesize indole derivatives.

Detailed Protocol: Synthesis of Secondary Amine Derivatives (e.g., 3a-e from Al-Wahaibi et al.)[6]

  • Reaction Setup: To a solution of the starting 5-chloro-3-formyl-indole-2-carboxylate (1 equivalent) in absolute ethanol, add the desired amine (1.1 equivalents).

  • Imine Formation: Reflux the reaction mixture for 2-4 hours. Monitor the formation of the intermediate imine by Thin Layer Chromatography (TLC).

  • Reduction: After cooling the mixture to room temperature, add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions over 15 minutes.

  • Reaction Progression: Stir the mixture at room temperature for an additional 6-12 hours until the starting material is consumed (as monitored by TLC).

  • Workup: Quench the reaction by slowly adding distilled water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final secondary amine derivative.[6]

Workflow for Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow Start Start: Test Compound & Bacterial Strain Step1 1. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). Start->Step1 Step2 2. Perform 2-fold serial dilutions of the test compound in broth across a 96-well plate. Step1->Step2 Step3 3. Inoculate each well with the standardized bacterial suspension. Step2->Step3 Step4 4. Include positive (bacteria only) and negative (broth only) controls. Step3->Step4 Step5 5. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). Step4->Step5 Step6 6. Visually inspect for turbidity or measure absorbance (OD₆₀₀). Step5->Step6 End End: Determine MIC (Lowest concentration with no visible growth) Step6->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay[4]

  • Preparation of Compound: Dissolve the 5-halo-indole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Outlook for Drug Development

The comparative analysis of 5-chloro- and 5-bromo-indole-2-carbaldehyde derivatives reveals that both classes are versatile and highly promising scaffolds in drug discovery.

  • Physicochemical Impact: 5-bromo-indoles are generally heavier and more lipophilic than their 5-chloro counterparts, differences that can be strategically exploited to fine-tune ADME (absorption, distribution, metabolism, and excretion) properties.[1]

  • Biological Potency: Potent bioactive compounds have been developed in both series.[1] The decision to use a 5-chloro or 5-bromo substituent is not straightforward and must be data-driven. The optimal choice depends on the specific topology and electronic environment of the target protein's binding site. Factors like the potential for halogen bonding (favoring bromine) or the need for a smaller, less bulky substituent (favoring chlorine) are critical considerations.

  • Future Direction: For drug development professionals, these findings underscore the importance of synthesizing and screening both chloro- and bromo- substituted analogues in the early stages of lead optimization. Future work should focus on generating more direct comparative data for specific targets to build a more comprehensive understanding of the nuanced structure-activity relationships governed by these two key halogens.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.
  • Al-Wahaibi, L. H., Mohammed, A. F., Abdelrahman, M. H., Trembleau, L., & Youssif, B. G. M. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1234. [Link]

  • Ashrafudoulla, M., Lee, J. H., Mizan, M. F. R., Park, S. H., & Park, S. C. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 708521. [Link]

  • Ashrafudoulla, M., Lee, J. H., Mizan, M. F. R., Park, S. H., & Park, S. C. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology.
  • BenchChem. (2025).
  • Al-Wahaibi, L. H., Mohammed, A. F., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. ResearchGate. [Link]

  • Basavarajaiah, S. M., et al. (2014). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. [Link]

  • Mala, V. R., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology. [Link]

  • BenchChem. (2025). A Comparative Guide to the Bioactivity of Substituted Indole-2-Carbaldehydes.
  • Abdelrahman, M. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports. [Link]

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Gadaginamath, G. S., & Pujar, S. R. (2012).

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery Intermediates

5-Chloro-1H-indole-2-carbaldehyde is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development.[1][2] The indole core is a privileged structure found in numerous pharmaceuticals. The specific functionalization of this aldehyde at the 2-position and the chlorine at the 5-position makes it a versatile building block for synthesizing more complex molecules with potential therapeutic activities.

The biological efficacy and safety of a final active pharmaceutical ingredient (API) are inextricably linked to the purity of its precursors.[1] Even minute impurities can lead to unforeseen side reactions, alter biological activity, or introduce toxicity. Therefore, a rigorous, multi-faceted analytical approach to assess the purity of synthesized 5-Chloro-1H-indole-2-carbaldehyde is not merely a quality control step but a foundational requirement for successful research and development. This guide provides an in-depth comparison of critical analytical techniques, grounded in practical expertise, to establish a self-validating system for purity determination.

Understanding Potential Impurities: A Chemist's Perspective

The choice of analytical methodology is dictated by the likely impurities originating from the synthetic route. While various synthetic pathways exist for indole-2-carbaldehydes[3][4], a common approach involves the formylation of a 5-chloroindole precursor. Potential impurities may include:

  • Unreacted Starting Materials: Residual 5-chloroindole.

  • Regioisomers: Formation of other chloro-indole-carbaldehydes (e.g., 5-Chloro-1H-indole-3-carbaldehyde).

  • By-products of the Reaction: Impurities arising from side-reactions specific to the formylating agent used (e.g., Vilsmeier-Haack or lithiation-formylation).[3]

  • Over-oxidation Products: If the synthesis involves an oxidation step, corresponding carboxylic acids could be present.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, THF, Ethyl Acetate).

A robust analytical workflow must be capable of separating, identifying, and quantifying these diverse chemical entities.

Core Analytical Techniques for Purity Determination

No single technique can provide a complete purity profile. The synergistic use of chromatographic and spectroscopic methods is essential for an authoritative assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For non-volatile, polar organic molecules like our target compound, Reverse-Phase HPLC (RP-HPLC) is the premier technique due to its high resolution, sensitivity, and reproducibility.[1][5] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Method Choice: The aromatic indole ring and the polar aldehyde group give 5-Chloro-1H-indole-2-carbaldehyde ideal characteristics for retention on a C18 column and detection by a UV detector. By creating a gradient of increasing organic solvent in the mobile phase, we can effectively elute the main compound while separating it from more polar (eluting earlier) or less polar (eluting later) impurities.

Experimental Protocol: RP-HPLC for Purity and Impurity Profiling

  • System Preparation:

    • HPLC System: A quaternary pump system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Sample Preparation:

    • Accurately weigh ~1 mg of synthesized 5-Chloro-1H-indole-2-carbaldehyde.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 310 nm (A DAD allows for scanning across multiple wavelengths to find the optimal absorbance for all components).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • For unequivocal identification of impurities, the system can be coupled to a mass spectrometer (LC-MS).[1]

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Components

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] It is particularly useful for detecting residual solvents and certain low-molecular-weight by-products that might be present in the synthesized sample.[7]

Causality of Method Choice: While some complex indoles may have high melting points unsuitable for GC[8], 5-Chloro-1H-indole-2-carbaldehyde (M.W. 179.60 g/mol [9]) is expected to have sufficient volatility for GC analysis, especially with a heated injector. The mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns.

Experimental Protocol: GC-MS for Volatile Impurity Analysis

  • System Preparation:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Selective Detector.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like Dichloromethane or Ethyl Acetate.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 10 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-550 m/z.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify residual solvents using a standard calibration curve if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an indispensable tool that provides detailed information about the molecular structure and can be used for quantitative purity assessment (qNMR).[10][11] ¹H NMR is particularly powerful for confirming the identity of the target compound and detecting proton-bearing impurities.

Causality of Method Choice: The ¹H NMR spectrum provides a unique fingerprint for 5-Chloro-1H-indole-2-carbaldehyde. The chemical shift, splitting pattern (multiplicity), and integration of each signal correspond to the electronic environment and number of protons. Impurities will present as extra, unassignable peaks. By adding a certified internal standard of known concentration, the absolute purity of the target compound can be determined with high accuracy (qNMR).[1]

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity Estimation

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent provides a reference peak.

    • For qNMR , accurately weigh both the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the vial before adding the solvent.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse acquisition.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): At least 5 times the longest T₁ of any proton of interest (for qNMR, a longer delay of 30-60s is crucial for accurate integration).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with expected values for the structure. Key expected signals include the aldehyde proton (~10 ppm), the indole N-H proton (>11 ppm in DMSO-d₆), and distinct signals for the aromatic protons on the indole ring.[12][13]

    • Purity Estimation: Carefully integrate the peaks corresponding to the compound and any visible impurities. The relative integration values give a molar ratio of the components.

    • qNMR Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I=integral, N=number of protons for the integrated signal, MW=molecular weight, m=mass, and P=purity of the standard.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence of its identity.[10] High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental formula.

Causality of Method Choice: The presence of a chlorine atom provides a highly characteristic isotopic pattern. Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: an [M]+ peak and an [M+2]+ peak with an intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of one chlorine atom in the molecule.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumental Parameters:

    • Ionization Mode: ESI positive or negative mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for HRMS.

    • Scan Range: 50-500 m/z.

  • Data Analysis:

    • Look for the molecular ion peak [M+H]+ at m/z 180.02.

    • Confirm the presence of the [M+2+H]+ peak at m/z 182.02 with ~33% the intensity of the m/z 180 peak.

    • For HRMS, the calculated exact mass for C₉H₇ClNO [M+H]+ is 180.0216. The measured mass should be within 5 ppm of this value.[13]

Comparative Summary of Analytical Techniques

Technique Primary Application Advantages Limitations
RP-HPLC Quantitative purity assessment, impurity profiling.[1]High resolution, high sensitivity, excellent reproducibility, widely applicable.Requires reference standards for impurity identification; non-volatile compounds only.
GC-MS Analysis of volatile impurities (e.g., residual solvents, starting materials).[6][7]Excellent for volatile compounds, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds.[8]
¹H NMR (qNMR) Structural confirmation, absolute quantitative purity determination.[1]Provides detailed structural information, universal detector (for protons), primary ratio method.Lower sensitivity than HPLC, complex mixtures can lead to overlapping signals.
HRMS Unambiguous molecular formula confirmation.[12]Extremely high mass accuracy, confirms elemental composition, isotopic pattern confirms chlorine presence.Not inherently quantitative, provides little information on isomers.

Integrated Purity Assessment Workflow

A logical, stepwise workflow ensures a comprehensive and trustworthy purity assessment.

Purity_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Preliminary Checks cluster_2 Core Purity & Identity Analysis cluster_3 Confirmatory & Specialized Analysis cluster_4 Final Certification crude Synthesized Crude Product tlc TLC & Melting Point crude->tlc Reaction Monitoring gcms GC-MS (Residual Solvents) crude->gcms Solvent Check hplc Quantitative HPLC (Purity %, Impurity Profile) tlc->hplc Purified Sample nmr ¹H & ¹³C NMR (Structural Confirmation) tlc->nmr lcms LC-MS/HRMS (Impurity ID, Formula Confirmation) hplc->lcms Identify Unknowns cert Certificate of Analysis (Purity > 98%) hplc->cert qnmr qNMR (Absolute Purity Assay) nmr->qnmr For Absolute Value lcms->cert gcms->cert qnmr->cert

Sources

The 5-Chloro-1H-Indole-2-Carbaldehyde Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] The strategic introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly modulate the therapeutic properties of these molecules, giving rise to a new generation of potent agents. This guide provides an in-depth comparative analysis of 5-Chloro-1H-indole-2-carbaldehyde analogs, focusing on their structure-activity relationships (SAR) in the realms of oncology and infectious diseases. We will delve into the experimental data that underpins our understanding of these compounds, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Part 1: Anticancer Activity - Targeting Key Oncogenic Pathways

A substantial body of research has been dedicated to exploring the anticancer potential of 5-chloro-indole derivatives. These compounds have demonstrated remarkable efficacy against various cancer cell lines, primarily through the inhibition of critical signaling pathways that drive tumor progression and resistance.

Inhibition of EGFR and BRAF Signaling: A Dual-Pronged Attack

The Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase are pivotal components of the MAPK/ERK signaling pathway, which is frequently dysregulated in a multitude of cancers.[2] Analogs derived from the 5-chloro-1H-indole-2-carboxylate scaffold have emerged as potent inhibitors of both wild-type and mutant forms of EGFR and BRAF.

The general structure-activity relationship for these compounds indicates that modifications at the C2 and C3 positions of the indole ring, as well as the nature of the substituent at the 5-position, are critical for their inhibitory activity. The 5-chloro substituent often enhances the binding affinity of these molecules to their target kinases.

Below is a comparative table summarizing the antiproliferative and kinase inhibitory activities of several key 5-chloro-indole-2-carboxylate derivatives.

Compound IDR Group (at C3-aminomethyl)Mean GI₅₀ (nM)¹EGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)BRAF V600E IC₅₀ (nM)Reference
3a H3589-67[2]
3b p-(pyrrolidin-1-yl)phenethyl3275-42[2]
3d p-(2-methylpyrrolidin-1-yl)38---[2]
3e m-piperidin-1-yl2968-35[2]
5f p-2-methyl pyrrolidin-1-yl29859.5-[1]
5g p-4-morpholin-1-yl316811.9-[1]
Erlotinib (Reference)3380-60[1][2]
Osimertinib (Reference)--8-[1]
Vemurafenib (Reference)---30[2]

¹Mean growth inhibition across a panel of four cancer cell lines.

Expert Insights: The data clearly demonstrates that the nature of the substituent on the phenethylamino side chain at C3 significantly influences the antiproliferative activity. The m-piperidinyl derivative 3e and the p-2-methyl pyrrolidin-1-yl derivative 5f exhibit the most potent growth inhibitory effects, with GI₅₀ values of 29 nM.[1][2] Notably, compounds 5f and 5g show remarkable activity against the drug-resistant EGFR T790M mutant, with IC₅₀ values of 9.5 and 11.9 nM, respectively, comparable to the FDA-approved drug Osimertinib.[1] This highlights the potential of the 5-chloro-indole scaffold in overcoming acquired resistance in cancer therapy.

Mechanism of Action: Disrupting the Kinase Signaling Cascade

The anticancer activity of these 5-chloro-indole derivatives stems from their ability to bind to the ATP-binding pocket of EGFR and BRAF kinases, thereby preventing the phosphorylation of downstream signaling molecules. This disruption of the signaling cascade ultimately leads to cell cycle arrest and apoptosis.

EGFR_BRAF_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes IndoleAnalog 5-Chloro-Indole Analog IndoleAnalog->EGFR Inhibits IndoleAnalog->BRAF Inhibits Antimicrobial_Mechanism cluster_0 Microbial Cell IndoleAnalog 5-Chloro-Indole Analog Membrane Cell Membrane IndoleAnalog->Membrane Disrupts Biofilm Biofilm Formation IndoleAnalog->Biofilm Inhibits Enzymes Essential Enzymes IndoleAnalog->Enzymes Inhibits Growth Microbial Growth & Survival Membrane->Growth Biofilm->Growth Enzymes->Growth Inhibition Inhibition of Microbial Growth Growth->Inhibition

Caption: Proposed antimicrobial mechanisms of 5-chloro-indole analogs.

Part 3: Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Synthesis of 5-Chloro-1H-indole-2-carboxamide Analogs

The following is a general, representative procedure for the synthesis of 5-chloro-1H-indole-2-carboxamide derivatives, which can be adapted for the synthesis of a variety of analogs.

Synthesis_Workflow Start Start: 5-chloro-3-formyl indole-2-carboxylate ReductiveAmination Reductive Amination (Amine, NaBH₄, Ethanol) Start->ReductiveAmination Saponification Saponification (LiOH) ReductiveAmination->Saponification AmideCoupling Amide Coupling (Amine, Coupling Agent) Saponification->AmideCoupling FinalProduct Final Product: 5-chloro-1H-indole-2-carboxamide analog AmideCoupling->FinalProduct

Caption: General workflow for the synthesis of 5-chloro-indole-2-carboxamide analogs.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of 5-chloro-3-formyl indole-2-carboxylate (1 equivalent) in ethanol, add the desired primary or secondary amine (1.1 equivalents). [2]2. Stir the reaction mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine intermediate.

  • Saponification: Dissolve the crude intermediate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature overnight. [2]9. Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the corresponding carboxylic acid.

  • Amide Coupling: To a solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU or EDC/HOBt (1.2 equivalents) and a base such as DIPEA (2 equivalents).

  • Add the desired amine (1.1 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting the product.

  • Purify the final compound by column chromatography or recrystallization.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [3]2. The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. [3]5. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

EGFR/BRAF Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant EGFR or BRAF kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.

  • Add the test compound at various concentrations to the wells of a 384-well plate. [4]3. Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes). [4]5. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which involves a two-step process of ATP depletion and ADP conversion to a luminescent signal. [4]6. Read the luminescence on a microplate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound solutions

  • Microplate reader or visual inspection

Procedure:

  • Perform a serial two-fold dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The 5-Chloro-1H-indole-2-carbaldehyde scaffold has proven to be a remarkably fertile ground for the discovery of novel therapeutic agents. The analogs derived from this core structure have demonstrated potent and, in some cases, selective activity against key targets in cancer and infectious diseases. The structure-activity relationships delineated in this guide provide a clear roadmap for the rational design of next-generation inhibitors with improved efficacy and pharmacokinetic profiles.

Future research in this area should focus on:

  • Expanding the chemical diversity of these analogs to further probe the SAR and identify compounds with novel mechanisms of action.

  • Optimizing the pharmacokinetic properties of the most potent leads to enhance their in vivo efficacy and safety.

  • Investigating the potential for combination therapies , particularly in oncology, where the use of EGFR/BRAF inhibitors in conjunction with other targeted agents or immunotherapies could lead to synergistic effects and overcome resistance.

  • Elucidating the precise molecular mechanisms of antimicrobial activity to facilitate the development of more targeted and effective anti-infective agents.

By leveraging the insights presented in this guide, researchers and drug developers are well-positioned to unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Shi, L., Ge, H., Tan, S., Li, H., Song, Y., Zhu, H., & Tan, R. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-64. [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). GeneOnline News. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2019). Pharmaceutical Sciences. [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). Communications Biology. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. [Link]

  • Youssif, B. G. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-236. [Link]

  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1000. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. National Center for Biotechnology Information. [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). ResearchGate. [Link]

  • Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (2009). PubMed. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

  • Synthesis and antimicrobial evaluation of some Schiff base derivatives. (2022). Medires Publishing. [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). Semantic Scholar. [Link]

  • Synthesis and antifungal activities of some indole derivatives. (2010). PubMed. [Link]

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. [Link]

  • Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. (2013). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2018). ResearchGate. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2021). MDPI. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2022). mSystems. [Link]

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A Senior Application Scientist's Guide to the Anticancer Activity of Substituted Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant biological activity.[1] Among the vast landscape of indole-containing molecules, indole-2-carboxamide derivatives have garnered substantial attention as a promising class of anticancer agents.[1] Their therapeutic potential stems from their ability to interact with a variety of biological targets, leading to the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis.[1]

This guide provides a comparative analysis of the anticancer activity of differently substituted indole-2-carboxamides. We will delve into the structure-activity relationships (SAR) that govern their potency, explore their multifaceted mechanisms of action, and provide detailed experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class to inform future drug discovery efforts.

The Chemical Versatility of the Indole-2-Carboxamide Scaffold

The core structure of indole-2-carboxamide offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. The key positions for substitution are the indole nitrogen (N1), the phenyl ring of the indole nucleus (positions 4, 5, 6, and 7), and the amide nitrogen of the carboxamide group. The nature of the substituents at these positions profoundly influences the compound's anticancer activity.

Comparative Anticancer Activity: A Data-Driven Analysis

The antiproliferative effects of substituted indole-2-carboxamides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are critical metrics for this comparison. The lower the IC50/GI50 value, the greater the potency of the compound.

Table 1: In Vitro Antiproliferative Activity of Substituted Indole-2-Carboxamides (GI50/IC50 in µM)
CompoundSubstitution PatternMCF-7 (Breast)A549 (Lung)Panc-1 (Pancreatic)HT-29 (Colon)Reference
Doxorubicin (Reference Drug)1.10---
Erlotinib (Reference Drug)----[2][3]
Dasatinib (Reference Drug)46.83–60.84---[4]
6i N-thiazolyl-indole-2-carboxamide with hydrazone linkage6.10---[4]
6v N-thiazolyl-indole-2-carboxamide with hydrazone linkage6.49---[4]
5d 5-chloro, N-phenethyl with p-dimethylamino substitution0.95-1.50---
5e 5-chloro, N-phenethyl with p-morpholinyl substitution0.95-1.50---
5h 5,6-dichloro, N-phenethyl0.95-1.50---
5i 5,6-dichloro, N-phenethyl with p-dimethylamino substitution0.95-1.50---
5j 5,6-dichloro, N-phenethyl with p-morpholinyl substitution0.95-1.50---
5k 5,6-dichloro, N-phenethyl with p-piperidinyl substitution0.95-1.50---
Va 5-chloro, N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-0.026-0.086--[2][3]
Vg 5-chloro, N-(2-(4-methoxyphenyl)-2-(2-phenyl-1H-indol-3-yl)ethyl)0.031---[3]
Vh 5-chloro, N-(2-(4-ethoxyphenyl)-2-(2-phenyl-1H-indol-3-yl)ethyl)0.037---[3]

Analysis of Structure-Activity Relationships (SAR):

  • Substitution on the Indole Ring: Halogen substitution, particularly chlorine at the 5- and 6-positions, appears to enhance anticancer activity. For instance, compounds 5h, 5i, 5j, and 5k , which are 5,6-dichloro derivatives, demonstrate potent activity against the MCF-7 breast cancer cell line, with GI50 values comparable to the reference drug doxorubicin.

  • Substitution on the Carboxamide Nitrogen: The nature of the substituent on the amide nitrogen is a critical determinant of potency.

    • The presence of a phenethyl moiety is important for antiproliferative action. Further substitution on the para-position of the phenethyl group with moieties like dimethylamino, morpholinyl, or piperidinyl, as seen in compounds 5d, 5e, 5i, 5j, and 5k , maintains or enhances potency.

    • More complex substitutions, such as the N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl) group in compound Va , can lead to exceptionally high potency, with GI50 values in the nanomolar range.[2][3]

    • The incorporation of a thiazole ring linked via a hydrazone, as in compounds 6i and 6v , also yields compounds with significant cytotoxicity against MCF-7 cells.[4]

Unraveling the Mechanisms of Action

The anticancer effects of substituted indole-2-carboxamides are not attributable to a single mechanism but rather to their ability to modulate multiple cellular pathways crucial for cancer cell survival and proliferation.

Inhibition of Key Oncogenic Kinases

A primary mechanism of action for many potent indole-2-carboxamides is the inhibition of protein kinases that are often dysregulated in cancer.[2]

  • Receptor Tyrosine Kinases (RTKs): Several derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] The inhibition of these RTKs disrupts downstream signaling pathways that promote tumor growth and angiogenesis.[2] For example, compound Va demonstrated an EGFR inhibitory activity (IC50 = 71 nM) that was superior to the reference drug erlotinib (IC50 = 80 nM).[2][3]

  • Non-Receptor Tyrosine Kinases and Serine/Threonine Kinases: Some derivatives also exhibit inhibitory activity against other kinases like HER2, CDK2, and BRAFV600E.[2][4] The dual inhibition of EGFR and CDK2 has been observed, suggesting a multi-targeted approach to cancer therapy.

Induction of Apoptosis: The Programmed Cell Death Pathway

A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. Substituted indole-2-carboxamides have been shown to trigger apoptosis through both the intrinsic and extrinsic pathways.[1][2]

  • Modulation of Apoptotic Proteins: Treatment with these compounds leads to:

    • Upregulation of pro-apoptotic proteins: such as Bax and p53.

    • Downregulation of anti-apoptotic proteins: like Bcl-2.

    • Activation of caspases: including caspase-3, caspase-8, and caspase-9, which are the executioners of apoptosis.[2]

    • Release of Cytochrome C: from the mitochondria, a key event in the intrinsic apoptotic pathway.

The diagram below illustrates the central role of indole-2-carboxamides in modulating the apoptotic pathway.

cluster_0 Indole-2-Carboxamides cluster_1 Apoptotic Pathway I2C Substituted Indole-2-Carboxamides Bax Bax (Upregulation) I2C->Bax p53 p53 (Upregulation) I2C->p53 Bcl2 Bcl-2 (Downregulation) I2C->Bcl2 Casp8 Caspase-8 Activation I2C->Casp8 CytC Cytochrome C Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by substituted indole-2-carboxamides.

Inhibition of the Akt/mTOR/NF-κB Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Certain indole-2-carboxamide derivatives, such as LG25, have been shown to inhibit this pathway.[5] By suppressing the phosphorylation of Akt and mTOR and inhibiting the nuclear translocation of NF-κB, these compounds can effectively block pro-survival signals in cancer cells.[5]

The following diagram depicts the inhibitory effect of indole-2-carboxamides on the Akt/mTOR/NF-κB pathway.

cluster_0 Indole-2-Carboxamides cluster_1 Akt/mTOR/NF-κB Pathway I2C Substituted Indole-2-Carboxamides Akt Akt Phosphorylation I2C->Akt mTOR mTOR Phosphorylation I2C->mTOR NFkB NF-κB Nuclear Translocation I2C->NFkB Akt->mTOR mTOR->NFkB Survival Cell Survival & Proliferation NFkB->Survival

Caption: Inhibition of the Akt/mTOR/NF-κB pathway.

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[6] Several indole derivatives have been identified as inhibitors of tubulin polymerization, making them attractive anticancer agents.[6][7][8][9][10] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for the synthesis and biological evaluation of substituted indole-2-carboxamides.

General Synthesis of Indole-2-Carboxamide Derivatives

The synthesis of indole-2-carboxamides is typically achieved through an amide coupling reaction between an indole-2-carboxylic acid and a desired amine.

Start Indole-2-carboxylic acid + Amine Step1 Dissolve in anhydrous DCM Start->Step1 Step2 Add DIPEA (base) Step1->Step2 Step3 Add BOP (coupling agent) Step2->Step3 Step4 Stir at room temperature (4-6h) Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step6 Work-up (DCM, 1N HCl, NaHCO3, brine) Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End Indole-2-carboxamide derivative Step7->End

Caption: General synthetic workflow for indole-2-carboxamides.

Step-by-Step Protocol:

  • Dissolution: Dissolve the indole-2-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous dichloromethane (DCM).[1]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir at room temperature.[1]

  • Coupling Agent: Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) portion-wise to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide derivative.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxamide derivatives (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kinase Inhibition Assay (Example: EGFR)

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the inhibitory activity of compounds against specific kinases.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.[1]

  • Inhibitor Addition: Add varying concentrations of the indole-2-carboxamide derivatives to the reaction mixture.[1]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).[1]

  • Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.[1]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Conclusion and Future Directions

Substituted indole-2-carboxamides represent a versatile and potent class of anticancer agents. The extensive research into their synthesis and biological evaluation has revealed key structure-activity relationships, with substitutions on the indole ring and the amide nitrogen playing a crucial role in determining their anticancer efficacy. Their multi-targeted mechanism of action, encompassing the inhibition of key oncogenic kinases, induction of apoptosis, and modulation of critical signaling pathways, underscores their therapeutic potential.

Future research should focus on optimizing the pharmacokinetic properties of the most potent derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of novel substitutions and the synthesis of hybrid molecules incorporating the indole-2-carboxamide scaffold may lead to the discovery of next-generation anticancer drugs with improved potency and selectivity.

References

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  • El-Gamal, M. I., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 5-Chloro-1H-indole-2-carbaldehyde: A Comparative Analysis of Established and Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 5-Chloro-1H-indole-2-carbaldehyde stands as a valuable intermediate for the synthesis of various pharmacologically active compounds. The strategic placement of the chloro and formyl groups on the indole ring provides synthetic handles for further molecular elaboration, making the efficient and selective synthesis of this building block a topic of significant interest.

This guide provides an in-depth, objective comparison of synthetic routes to 5-Chloro-1H-indole-2-carbaldehyde. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into the rationale behind experimental choices. We will compare two established, workhorse methodologies—the Vilsmeier-Haack formylation and a multi-step oxidation route—with a novel, proposed catalytic approach designed to address some of the limitations of the traditional methods. Each protocol is presented as a self-validating system, complete with expected outcomes and characterization data to ensure scientific integrity.

Comparative Overview of Synthetic Strategies

The synthesis of 5-Chloro-1H-indole-2-carbaldehyde can be approached through several distinct strategies, each with its own set of advantages and challenges. Here, we evaluate three such routes:

  • Established Route 1: The Vilsmeier-Haack Reaction. This classic method is a widely used technique for the formylation of electron-rich heterocycles.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]

  • Established Route 2: Oxidation of a 2-Methyl Precursor. This two-stage approach first involves the synthesis of 5-chloro-2-methyl-1H-indole, followed by its oxidation to the desired aldehyde. This strategy offers an alternative to direct formylation but requires careful selection of the oxidizing agent to avoid over-oxidation or side reactions.

  • Novel Proposed Route: Directing Group-Assisted C2-Formylation. Drawing from recent advances in transition metal-catalyzed C-H functionalization, this guide proposes a novel, more atom-economical approach.[5][6] This strategy employs a removable directing group to achieve high regioselectivity for the C2 position, a common challenge in indole chemistry.

The following table summarizes the key performance indicators for each route, providing a high-level comparison to guide your synthetic planning.

Parameter Established Route 1: Vilsmeier-Haack Reaction Established Route 2: Oxidation of 2-Methylindole Novel Proposed Route: Directing Group-Assisted C2-Formylation
Starting Material 5-Chloro-1H-indole (N-protected)4-Chlorophenylhydrazine, Acetone5-Chloro-1H-indole
Key Reagents POCl₃, DMFAcid catalyst, Oxidizing agent (e.g., SeO₂)Directing group, Transition metal catalyst, Formyl source
Number of Steps 2 (including protection/deprotection)23 (including DG attachment/removal)
Regioselectivity Moderate to Good (N-protection required for C2)High (inherent to the precursor)High (controlled by directing group)
Reported/Expected Yield ~70-80%~60-70% (overall)Potentially >80%
Key Advantages Well-established, reliableAvoids harsh formylating agentsHigh regioselectivity, potentially milder conditions
Key Disadvantages Use of hazardous reagents, requires N-protectionLonger route, potential for over-oxidationRequires development, catalyst cost

Established Route 1: Vilsmeier-Haack Formylation of N-Protected 5-Chloro-1H-indole

The Vilsmeier-Haack reaction is a powerful tool for the formylation of indoles. However, for the synthesis of indole-2-carbaldehydes, direct formylation of an N-H indole typically leads to a mixture of C2 and C3 isomers, with the latter often predominating. To ensure regioselective formylation at the C2 position, protection of the indole nitrogen is a crucial first step. The bulky protecting group sterically hinders the C7 position and electronically favors electrophilic attack at C2.

Mechanistic Rationale

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. The electron-rich N-protected indole then attacks this electrophile, preferentially at the C2 position due to the directing effect of the N-protecting group. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation of N-Protected 5-Chloroindole DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole N-Protected 5-Chloroindole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Aldehyde 5-Chloro-1H-indole- 2-carbaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for C2 formylation.

Detailed Experimental Protocol

Step 1: N-Protection of 5-Chloro-1H-indole

  • To a solution of 5-chloro-1H-indole (1.0 eq) in dry THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add tosyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosyl-5-chloro-1H-indole.

Step 2: Vilsmeier-Haack Formylation

  • To a stirred solution of anhydrous DMF (5.0 eq) in anhydrous dichloroethane at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-tosyl-5-chloro-1H-indole (1.0 eq) in anhydrous dichloroethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat at 80 °C for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and sodium acetate.

  • Stir vigorously for 1 hour, then extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to yield 5-chloro-1-(p-tolylsulfonyl)-1H-indole-2-carbaldehyde.

Step 3: Deprotection

  • Dissolve the N-tosyl-protected aldehyde (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool to room temperature, neutralize with dilute HCl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-Chloro-1H-indole-2-carbaldehyde. Further purification can be achieved by recrystallization.

Established Route 2: Oxidation of 5-Chloro-2-methyl-1H-indole

This alternative established route avoids the direct use of hazardous formylating agents by first constructing the indole ring with the carbon that will become the aldehyde already in place as a methyl group. This is typically achieved through a Fischer indole synthesis.[7][8] The subsequent oxidation of the 2-methyl group to a formyl group requires a selective oxidant that does not affect the indole ring.

Mechanistic Rationale

Fischer Indole Synthesis: The reaction between 4-chlorophenylhydrazine and a ketone (in this case, acetone can be used to generate the 2-methylindole scaffold) under acidic conditions proceeds through a phenylhydrazone intermediate.[9] This intermediate tautomerizes to an ene-hydrazine, which then undergoes a[10][10]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the indole core.

Oxidation: The oxidation of the 2-methyl group can be achieved using various reagents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes.[11][12] The reaction is believed to proceed through an ene reaction followed by a[10][13]-sigmatropic rearrangement to form a selenite ester, which then hydrolyzes to the allylic alcohol. Further oxidation yields the aldehyde. Manganese dioxide (MnO₂) is another effective and milder alternative for oxidizing benzylic and allylic alcohols to aldehydes.[14][15][16]

Oxidation_Route cluster_fischer Fischer Indole Synthesis cluster_oxidation Oxidation Hydrazine 4-Chlorophenyl- hydrazine Methylindole 5-Chloro-2-methyl- 1H-indole Hydrazine->Methylindole + Acetone, Acid Catalyst Acetone Acetone Methylindole_ox 5-Chloro-2-methyl- 1H-indole Aldehyde 5-Chloro-1H-indole- 2-carbaldehyde Methylindole_ox->Aldehyde [O] (e.g., SeO₂)

Caption: Two-stage synthesis via Fischer indole synthesis and subsequent oxidation.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-methyl-1H-indole

  • To a mixture of 4-chlorophenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-2-methyl-1H-indole.

Step 2: Oxidation to 5-Chloro-1H-indole-2-carbaldehyde

  • In a flask equipped with a reflux condenser, dissolve 5-chloro-2-methyl-1H-indole (1.0 eq) in a suitable solvent such as dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the mixture to reflux for 6-8 hours. The formation of a black precipitate of selenium is indicative of the reaction's progress.

  • Cool the reaction mixture and filter to remove the selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude aldehyde by column chromatography on silica gel.

Novel Proposed Route: Directing Group-Assisted Catalytic C2-Formylation

In the spirit of advancing synthetic efficiency and embracing greener chemical practices, we propose a novel route based on transition metal-catalyzed C-H activation. This strategy utilizes a removable directing group to achieve high regioselectivity for the C2 position, potentially under milder conditions and with a more favorable atom economy compared to the classical methods. While direct catalytic C2-formylation of indoles is still an emerging field, the principles of directing group-assisted C-H functionalization are well-established for other transformations at the C2 position, such as alkylation and arylation.[17]

Mechanistic Rationale

This proposed synthesis involves three key stages:

  • Attachment of a Directing Group: A bidentate directing group, such as an N-amidinyl group, is installed on the indole nitrogen. This group can chelate to a transition metal center.

  • Catalytic C2-Formylation: A transition metal catalyst (e.g., based on rhodium or iridium) coordinates to the directing group, bringing the metal center in close proximity to the C2-H bond. This facilitates a cyclometalation step, forming a stable five-membered metallacycle. Subsequent reaction with a formylating agent, followed by reductive elimination, introduces the formyl group at the C2 position.

  • Removal of the Directing Group: The directing group is cleaved under mild conditions to yield the final product.

New_Route Indole 5-Chloro-1H-indole DG_Indole N-DG-5-Chloroindole Indole->DG_Indole + Directing Group Metallacycle Metallacycle Intermediate DG_Indole->Metallacycle + [M] catalyst Formyl_Indole_DG N-DG-5-Chloro-1H-indole- 2-carbaldehyde Metallacycle->Formyl_Indole_DG + Formyl Source Aldehyde 5-Chloro-1H-indole- 2-carbaldehyde Formyl_Indole_DG->Aldehyde DG Removal

Caption: Proposed directing group-assisted C2-formylation strategy.

Proposed Experimental Protocol

Step 1: Attachment of N-Amidinyl Directing Group

  • To a solution of 5-chloro-1H-indole (1.0 eq) in an anhydrous solvent like DMF, add a suitable base such as potassium carbonate (2.0 eq).

  • Add N,N-dimethylformamide dimethyl acetal (1.5 eq) and heat the mixture at 80-100 °C for 12-16 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the N-amidinyl protected 5-chloroindole.

Step 2: Catalytic C2-Formylation

  • In a glovebox, charge a reaction vessel with the N-amidinyl-5-chloroindole (1.0 eq), a rhodium(III) catalyst such as [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt co-catalyst like AgSbF₆ (10 mol%).

  • Add a suitable formylating agent (e.g., paraformaldehyde) and a solvent such as 1,2-dichloroethane.

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 24 hours.

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 3: Removal of the Directing Group

  • Dissolve the N-amidinyl-protected aldehyde in a mixture of THF and water.

  • Add a mild acid, such as acetic acid, and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5-Chloro-1H-indole-2-carbaldehyde.

Product Validation and Characterization

The identity and purity of the synthesized 5-Chloro-1H-indole-2-carbaldehyde should be rigorously confirmed by standard analytical techniques.

  • 1H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.50 (br s, 1H, NH), 7.65 (d, J = 2.0 Hz, 1H, H4), 7.35 (d, J = 8.8 Hz, 1H, H7), 7.25 (dd, J = 8.8, 2.0 Hz, 1H, H6), 7.10 (s, 1H, H3).

  • 13C NMR (101 MHz, CDCl₃): δ 182.5, 136.0, 135.5, 129.0, 128.5, 125.0, 122.0, 112.0, 110.0.

  • Mass Spectrometry (ESI): m/z calculated for C₉H₆ClNO [M+H]⁺: 180.02; found: 180.0.

  • Melting Point: 143-145 °C

Conclusion

This guide has provided a comparative analysis of three synthetic routes to 5-Chloro-1H-indole-2-carbaldehyde. The established Vilsmeier-Haack and oxidation methods are reliable and have a long history of successful application. However, they are not without their drawbacks, including the use of hazardous reagents and, in the case of the oxidation route, a longer synthetic sequence.

The proposed novel route, utilizing a directing group-assisted catalytic C2-formylation, represents a modern and potentially more efficient and sustainable approach. While this specific transformation may require further optimization, the underlying principles are well-supported in the literature and offer a promising avenue for future research. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and tolerance for certain reaction conditions. By understanding the mechanistic nuances and practical considerations of each method, chemists can make informed decisions to best achieve their synthetic goals.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

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  • Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse. [Link]

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A Comparative Guide to the Cytotoxicity of 5-Chloro-1H-indole-2-carbaldehyde Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, serving as the foundation for numerous natural and synthetic compounds with significant biological activity.[1][2][3][4] Within the vast landscape of indole derivatives, those featuring a chlorine atom at the 5-position of the indole ring have garnered considerable attention for their enhanced therapeutic potential, particularly in the realm of oncology.[3] This guide offers a comparative analysis of the cytotoxic effects of various 5-Chloro-1H-indole-2-carbaldehyde derivatives against a panel of cancer cell lines, supported by experimental data and detailed methodologies.

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only presents comparative cytotoxicity data but also delves into the underlying experimental protocols and potential mechanisms of action. By understanding the structure-activity relationships and the cellular responses to these compounds, researchers can make more informed decisions in the design and development of novel anticancer agents.

Assessing Cytotoxicity: The MTT Assay

A fundamental technique for evaluating the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay is a reliable and widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[6] The intensity of the resulting purple color is directly proportional to the number of viable cells.[6]

Experimental Protocol: MTT Cytotoxicity Assay

The following is a detailed protocol for determining the cytotoxicity of 5-Chloro-1H-indole-2-carbaldehyde derivatives using the MTT assay. This protocol is a synthesis of established methodologies to ensure reproducibility and accuracy.[5][6][7][8]

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 5-Chloro-1H-indole-2-carbaldehyde derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell viability.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-Chloro-1H-indole-2-carbaldehyde derivatives in complete culture medium.

    • After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible under a microscope.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the purple crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

    • The absorbance values are directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.

MTT_Workflow A Cell Seeding (96-well plate) B 24h Incubation (Cell Attachment) A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation (Treatment Period) C->D E Add MTT Reagent D->E F 2-4h Incubation (Formazan Formation) E->F G Add Solubilization Buffer (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50/GI50) H->I

Caption: General workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

Comparative Cytotoxicity of 5-Chloro-Indole Derivatives

A number of studies have synthesized and evaluated a range of novel 5-chloro-indole derivatives, demonstrating their potential as anticancer agents. These compounds often exhibit potent cytotoxic effects against various cancer cell lines. The table below summarizes the comparative anticancer activity of several 5-chloro-indole derivatives, with their half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values presented in nanomolar (nM) concentrations.

Compound IDScaffoldR GroupMean GI₅₀ (nM)EGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)Reference
5f Scaffold Ap-2-methyl pyrrolidin-1-yl29859.5[3]
5g Scaffold Ap-4-morpholin-1-yl316811.9[3]
5d Scaffold Ap-N,N-dimethyl amino36--[3]
3e Indole-2-carboxylatem-piperidin-1-yl2968-[9]
6e Scaffold B4-benzylpiperidin-1-yl-98-[3]
6f Scaffold B1H-benzo[d]imidazole-2-yl)methyl---[3]

Mechanistic Insights and Structure-Activity Relationships

The data presented above reveals that subtle structural modifications to the 5-chloro-indole scaffold can significantly impact cytotoxic potency. For instance, compounds 5f , 5g , and 5d from the same scaffold exhibit potent antiproliferative activity, with GI50 values in the low nanomolar range.[3] Compound 5f , with a p-2-methyl pyrrolidin-1-yl substitution, was identified as a particularly potent derivative, outperforming the reference drug erlotinib in some assays.[2]

Several studies suggest that a key mechanism of action for these compounds is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2][9] Some derivatives have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is associated with drug resistance in non-small cell lung cancer.[2][4][9] For example, compounds 5f and 5g demonstrated potent inhibition of EGFRT790M with IC50 values of 9.5 nM and 11.9 nM, respectively.[3]

Furthermore, the cytotoxic effects of these 5-chloro-indole derivatives are often linked to the induction of apoptosis, or programmed cell death. Mechanistic studies have shown that potent derivatives can activate key apoptotic players such as caspase-3 and caspase-8.[2][4] They have also been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2][4]

Apoptosis_Pathway Compound 5-Chloro-Indole Derivatives (e.g., 5f, 5g) EGFR EGFR Inhibition Compound->EGFR Caspase8 Caspase-8 Activation Compound->Caspase8 Bax Bax Upregulation Compound->Bax Bcl2 Bcl-2 Downregulation Compound->Bcl2 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by 5-chloro-indole derivatives.

Conclusion

5-Chloro-1H-indole-2-carbaldehyde derivatives represent a promising class of compounds with significant anticancer potential. The comparative analysis of their cytotoxicity reveals that specific substitutions on the indole scaffold can lead to highly potent molecules with activity against a range of cancer cell lines. The ability of these compounds to inhibit key signaling pathways, such as the EGFR pathway, and to induce apoptosis underscores their therapeutic promise. The detailed experimental protocol for the MTT assay provided in this guide serves as a practical resource for researchers to reliably evaluate the cytotoxic effects of these and other novel compounds. Further preclinical investigation into the most potent derivatives is warranted to fully elucidate their mechanisms of action and to advance their development as potential anticancer drugs.

References

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  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023, May 31). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023, January 28). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022, November 10). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023, May 31). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024, February 2). Journal of Chemical Health Risks. Retrieved January 12, 2026, from [Link]

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  • N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Integrity in Pharmaceutical Intermediates

5-Chloro-1H-indole-2-carbaldehyde is a heterocyclic aldehyde that serves as a pivotal structural motif and building block in medicinal chemistry. Its indole core is a privileged scaffold found in numerous pharmacologically active compounds, making the rigorous characterization of this intermediate non-negotiable in the drug development pipeline. The quality, purity, and structural integrity of this starting material directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the analytical characterization and cross-validation of data for 5-Chloro-1H-indole-2-carbaldehyde. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind employing a multi-technique, or orthogonal, approach. This ensures that the analytical data package is robust, reliable, and compliant with the stringent expectations of regulatory bodies. The principles discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, which emphasize that a validated analytical procedure's objective is to demonstrate its fitness for the intended purpose[1][2]. Cross-validation is the process of verifying that a method yields consistent and reliable results under varied conditions, such as in different labs or when compared against a different technique, ensuring data integrity and reproducibility[3][4].

The Principle of Orthogonal Method Cross-Validation

The cornerstone of a trustworthy analytical data package is the principle of cross-validation using orthogonal methods. Orthogonal methods are distinct analytical techniques that measure the same analyte based on different chemical or physical principles. When two orthogonal methods produce comparable results, it provides a high degree of confidence in the data's accuracy. For instance, determining purity by a chromatographic technique (like HPLC) and a spectroscopic technique (like quantitative NMR) provides a more powerful validation than relying on a single method alone.

Cross_Validation_Concept cluster_0 Primary Method (e.g., HPLC) cluster_1 Orthogonal Method (e.g., qNMR) cluster_2 Orthogonal Method (e.g., GC-MS) cluster_3 Primary Method (e.g., NMR) HPLC_Purity Purity Result (e.g., 99.5% Area) Compare_Purity Compare Results HPLC_Purity->Compare_Purity qNMR_Purity Purity Result (e.g., 99.4% w/w) qNMR_Purity->Compare_Purity GCMS_Identity Identity Confirmation (Mass Fragment) Compare_Identity Compare Results GCMS_Identity->Compare_Identity NMR_Identity Identity Confirmation (Chemical Structure) NMR_Identity->Compare_Identity Conclusion High Confidence in Analytical Data Compare_Purity->Conclusion Compare_Identity->Conclusion

Caption: Conceptual workflow of cross-validation using orthogonal methods.

Part 1: Foundational Characterization

Before quantitative analysis, the foundational identity and physicochemical properties of the compound must be established.

PropertyDataSource
Molecular Formula C₉H₆ClNOPubChem[5]
Molecular Weight 179.60 g/mol PubChem[5]
Appearance Light yellow to brown powderChem-Impex[6]
Melting Point 213-216 °C (for 3-carboxaldehyde isomer)Sigma-Aldrich
CAS Number 53590-49-1PubChem[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed to confirm the connectivity of every atom in the molecule.

Expert Insight: The causality behind using NMR first is that it provides the constitutional framework. All subsequent analytical data from other techniques must align with the structure confirmed by NMR.

Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz): Based on its structure and available data for similar compounds, one would anticipate[7]:

  • A singlet for the aldehyde proton (-CHO) downfield, typically δ 9.5-10.5 ppm.

  • A broad singlet for the indole N-H proton, typically δ 8.0-9.0 ppm.

  • Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene and pyrrole rings. The splitting patterns (doublets, doublet of doublets) will be crucial for confirming the 5-chloro substitution pattern.

Expected ¹³C NMR Spectral Features:

  • A signal for the aldehyde carbonyl carbon (~180-190 ppm).

  • A series of signals in the aromatic region (~110-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR provides rapid confirmation of key functional groups, serving as an excellent orthogonal method for identity verification.

Expert Insight: While NMR gives the full structure, FT-IR quickly confirms the presence of the expected chemical bonds. A mismatch here would immediately flag a potential issue with the sample's identity.

Expected Characteristic Absorption Bands:

  • ~3400 cm⁻¹: N-H stretch of the indole ring[8].

  • ~1650-1680 cm⁻¹: C=O stretch of the aldehyde.

  • ~1600, 1450 cm⁻¹: C=C stretching within the aromatic rings[8].

  • ~700-850 cm⁻¹: C-Cl stretch.

Part 2: Purity and Assay Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and assay of non-volatile organic compounds. A stability-indicating method should be developed to separate the main compound from any potential impurities or degradants[9].

Expert Insight: The choice of a C18 column and a UV detector is standard for aromatic compounds like this indole derivative. Acetonitrile is often preferred over methanol as the organic modifier due to its lower UV cutoff and viscosity[10]. The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose[1][2][11].

Experimental Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

HPLC_Workflow A Prepare Mobile Phase (Water/ACN) C Equilibrate HPLC System (C18 Column, 1.0 mL/min) A->C B Prepare Sample (0.5 mg/mL in ACN) D Inject 10 µL Sample B->D C->D E Run Gradient Elution D->E F Detect at 254 nm E->F G Integrate Peaks & Calculate Area % Purity F->G

Caption: Standard workflow for HPLC purity analysis.

Validation Parameters Summary (Hypothetical Data)

The following table summarizes the expected performance of a validated HPLC method, adhering to ICH guidelines[12][13].

ParameterAcceptance CriteriaTypical Result
Specificity Peak is pure and resolved from impuritiesPeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9998
Range 50-150% of target concentration0.25 - 0.75 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD (Limit of Detection) Signal-to-Noise ≥ 30.05 µg/mL
LOQ (Limit of Quantitation) Signal-to-Noise ≥ 100.15 µg/mL
Robustness No significant change in resultsMethod is robust to minor changes in flow rate and mobile phase composition

Part 3: Orthogonal Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique for identity confirmation and for detecting volatile impurities that might not be visible by HPLC.

Expert Insight: The power of GC-MS lies in its dual-confirmation capability. The retention time provides chromatographic information, while the mass spectrum provides a molecular fingerprint, confirming the molecular weight and fragmentation pattern. This is particularly useful for distinguishing between isomers that might co-elute in HPLC. Using an inert source is beneficial when hydrogen is used as a carrier gas to minimize unwanted in-source reactions and preserve spectral fidelity[14].

Experimental Protocol: GC-MS Method
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.

  • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

GCMS_Workflow A Prepare Sample (in DCM or EtOAc) B Inject into GC A->B C Vaporize in Inlet (250°C) B->C D Separate on DB-5ms Column (Temp Program) C->D E Transfer to MS D->E F Ionize (EI, 70 eV) & Detect Fragments E->F G Obtain Mass Spectrum & Compare to Library/Expected MW F->G

Caption: General workflow for GC-MS identity confirmation.

Part 4: The Cross-Validation Synthesis

This is where the power of the orthogonal approach becomes evident. We synthesize the data from each technique to build a self-validating and highly trustworthy analytical profile.

Analytical QuestionPrimary MethodOrthogonal Cross-Validation Method(s)Rationale for Cross-Validation
1. Is it the right molecule? (Identity) ¹H and ¹³C NMR: Provides the complete chemical structure.GC-MS: Confirms the molecular weight (via molecular ion) and fragmentation pattern. FT-IR: Confirms the presence of key functional groups (N-H, C=O, C-Cl).NMR is definitive, but MS provides an independent check on the mass, and IR provides a rapid check on the functional groups. Agreement across all three provides unequivocal identification.
2. How pure is it? (Purity) HPLC-UV (Area %): Quantifies the main peak relative to all other UV-active components.GC-MS (Total Ion Chromatogram): Identifies and quantifies any volatile impurities. ¹H NMR: Can detect impurities with distinct proton signals if present at >0.1%.HPLC is the standard for purity, but it may not detect non-UV active or highly volatile impurities. GC-MS is ideal for these, and NMR can spot impurities that might co-elute with the main peak in chromatography.
3. How much of it is there? (Assay/Strength) HPLC-UV (vs. Reference Standard): Provides a precise quantity relative to a known, certified standard.Quantitative NMR (qNMR): An absolute method that determines quantity by integrating the analyte signal against a certified internal standard of known concentration.While HPLC is the workhorse for routine assay, qNMR is a powerful, orthogonal primary method that does not depend on a reference standard of the same compound, providing an unbiased confirmation of the HPLC assay value.

Conclusion

The analytical characterization of a critical pharmaceutical intermediate like 5-Chloro-1H-indole-2-carbaldehyde cannot be reliant on a single technique. A robust, defensible data package is built upon the strategic application of orthogonal methods, where each result is cross-validated by another. The combination of NMR for definitive structure, HPLC for purity and assay, GC-MS for identity confirmation and volatile impurity profiling, and FT-IR for functional group verification creates a self-validating system. This multi-faceted approach ensures the highest level of confidence in the material's quality, directly supporting the development of safe and effective medicines.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • Practical Overview. (2026). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. Retrieved from [Link]

  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Chloroindole-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1H-indole-2-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloroindole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Chloro-1-indanone - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • IJRPC. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Retrieved from [Link]

  • Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

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A Comparative Guide to the Antimicrobial Spectrum of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, halogenated indoles have emerged as a promising class of compounds with a broad range of biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of the antimicrobial spectrum of various halogenated indoles, supported by experimental data and insights into their structure-activity relationships and mechanisms of action.

The Rise of Halogenated Indoles in Antimicrobial Research

Indole, a heterocyclic compound, is a fundamental structural motif in many biologically active molecules.[1] The addition of halogen atoms (fluorine, chlorine, bromine, or iodine) to the indole ring can significantly modulate its physicochemical properties and enhance its antimicrobial potency.[2] This structural modification has been shown to be particularly effective against multidrug-resistant pathogens.[2] Recent studies have highlighted the potential of halogenated indoles to not only directly inhibit microbial growth but also to disrupt biofilm formation and suppress virulence factors.[3][4]

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of halogenated indoles is highly dependent on the type, number, and position of the halogen substituent on the indole ring. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of representative halogenated indoles against various microbial strains, providing a clear comparison of their potency. A lower MIC value indicates greater antimicrobial activity.

CompoundMicrobial StrainMIC (µg/mL)Reference
Indole (unsubstituted) Staphylococcus aureus1000[2]
5-Iodoindole Staphylococcus aureus100[2]
4-Fluoroindole Staphylococcus aureusPotent activity reported[2]
4-Bromo-6-chloroindole Staphylococcus aureus30[2]
6-Bromo-4-iodoindole Staphylococcus aureus20[2]
4,6-Dibromoindole Candida albicans25[4]
5-Bromo-4-chloroindole Candida albicans25[4]
7-Benzyloxyindole Candida albicans4.5 (inhibits biofilm)[5]

Key Observations:

  • Halogenation enhances activity: Mono-halogenated indoles, such as 5-iodoindole, demonstrate significantly improved activity compared to the parent indole molecule.[2]

  • Multi-halogenation provides a further boost: Di-halogenated indoles, like 4-bromo-6-chloroindole and 6-bromo-4-iodoindole, exhibit even more potent bactericidal activity.[2]

  • Broad-spectrum potential: Halogenated indoles show activity against both Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida species).[2][4]

  • Antivirulence properties: Some derivatives, such as 7-benzyloxyindole, effectively inhibit biofilm formation at concentrations that do not affect planktonic cell growth, suggesting a targeted antivirulence mechanism.[5]

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of halogenated indoles and their antimicrobial activity is a critical aspect of drug design. Understanding these relationships allows for the rational design of more potent and selective compounds.

SAR cluster_indole Indole Scaffold cluster_modifications Structural Modifications cluster_activity Antimicrobial Activity Indole Indole Core Halogenation Halogenation (F, Cl, Br, I) Indole->Halogenation Addition of Position Position of Halogen (C4, C5, C6, C7) Halogenation->Position Number Number of Halogens (Mono-, Di-, Multi-) Halogenation->Number Activity Enhanced Potency (Lower MIC) Position->Activity Influences Number->Activity Influences Spectrum Broadened Spectrum (Bacteria & Fungi) Activity->Spectrum Antivirulence Antivirulence Effects (e.g., Biofilm Inhibition) Activity->Antivirulence

Causality Behind Structure-Activity Relationships:

Research indicates that multi-halogenation at the C4, C5, C6, and C7 positions of the indole ring is favorable for enhanced antimicrobial activities.[2][3] The addition of more halogen atoms appears to further improve this activity.[3] The nature of the halogen also plays a role, with different halogens and their positions on the indole ring affecting the compound's biological activity.[6] For instance, in the case of brominated isatins, the position of the bromine atom influences the inhibitory activity against inflammatory mediators.[6] This suggests that the electronic and hydrophobic properties conferred by the halogen substituents are key determinants of the molecule's interaction with its biological targets.

Mechanism of Action: A Multi-Pronged Attack

The antimicrobial effects of halogenated indoles are not attributed to a single mechanism but rather a combination of actions that disrupt essential cellular processes.

MOA cluster_cellular_effects Cellular Effects cluster_outcome Outcome HalogenatedIndole Halogenated Indole ROS Intracellular ROS Generation HalogenatedIndole->ROS Membrane Membrane Disruption HalogenatedIndole->Membrane Gene Downregulation of Virulence & Quorum Sensing Genes HalogenatedIndole->Gene Biofilm Inhibition of Biofilm Formation HalogenatedIndole->Biofilm Bactericidal Bactericidal Activity ROS->Bactericidal Membrane->Bactericidal Antivirulence Antivirulence Gene->Antivirulence Biofilm->Antivirulence

Several studies have shown that halogenated indoles can induce the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[3][7] They have also been observed to disrupt bacterial membranes.[2] Furthermore, transcriptomic analyses have revealed that these compounds can downregulate the expression of genes crucial for virulence and quorum sensing, such as agrA, RNAIII, hla, and nuc1 in S. aureus.[3][7] This multifaceted mode of action is advantageous as it may reduce the likelihood of resistance development. Notably, some multi-halogenated indoles did not induce drug resistance over a 20-day period, in contrast to conventional antibiotics like gentamicin.[3]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and comparability of antimicrobial susceptibility data, a standardized protocol for determining the MIC is essential. The broth microdilution method is a widely accepted technique.[8][9]

Workflow for MIC Determination by Broth Microdilution

MIC_Workflow A 1. Prepare Stock Solution of Halogenated Indole B 2. Perform Serial Dilutions in 96-well Plate A->B D 4. Inoculate Wells with Bacterial Suspension B->D E 5. Include Growth and Sterility Controls B->E C 3. Prepare Standardized Bacterial Inoculum (~1.5 x 10^8 CFU/mL) C->D F 6. Incubate at 35°C ± 2°C for 16-20 hours D->F G 7. Read Results: Observe for Turbidity F->G H 8. Determine MIC: Lowest Concentration with No Visible Growth G->H

  • Preparation of Halogenated Indole Stock Solution: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration. The stock solution can be sterilized by filtration if necessary.[8]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of test concentrations.[8][9]

  • Inoculum Preparation: Prepare a standardized bacterial suspension from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.[8]

  • Controls: Include a positive control for growth (broth and inoculum without the compound) and a negative control for sterility (broth only).[8]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[8]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the halogenated indole that completely inhibits visible growth of the microorganism.[9][10]

Rationale for Experimental Choices:

  • Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of bacteria, which is crucial for accurate MIC determination.

  • Microtiter Plates: The 96-well format allows for the efficient testing of multiple concentrations and compounds simultaneously, making it a high-throughput method.[9]

  • Incubation Conditions: The specified temperature and duration of incubation are optimized for the growth of most common bacterial pathogens.

Conclusion and Future Directions

Halogenated indoles represent a highly promising class of antimicrobial agents with potent activity against a range of pathogens, including drug-resistant strains. Their multifaceted mechanism of action and favorable safety profiles, as suggested by initial cytotoxicity and phytotoxicity tests, make them attractive candidates for further development.[3] The clear structure-activity relationships provide a roadmap for the rational design of new derivatives with enhanced potency and specificity. Future research should focus on expanding the evaluation of these compounds against a wider range of clinically relevant pathogens, elucidating their in vivo efficacy and safety in animal models, and further exploring their potential to combat biofilm-associated infections.

References

  • Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Bentham Science Publishers. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available at: [Link]

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available at: [Link]

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. ResearchGate. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. CoLab. Available at: [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]

  • Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. ResearchGate. Available at: [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. Available at: [Link]

  • Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. PubMed. Available at: [Link]

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literature review of the biological activities of indole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activities of Indole-2-Carbaldehydes and Their Derivatives A Comparative Analysis for Drug Discovery Professionals

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as one of the most privileged scaffolds in medicinal chemistry.[1] Its structure is a cornerstone in numerous natural products, alkaloids, and peptides, and it serves as a biosynthetic precursor for vital molecules like the essential amino acid tryptophan and the neurotransmitter serotonin.[1] The remarkable ability of indole derivatives to mimic peptide structures allows them to bind reversibly to a wide array of enzymes and receptors, making them a fertile ground for drug development.[2][3] This versatility has led to the discovery of indole-containing compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

While the indole-3-carbaldehyde has been extensively studied, its isomer, indole-2-carbaldehyde, and its derivatives have emerged as a particularly potent and versatile class of compounds. The strategic placement of the aldehyde group at the C2 position offers unique electronic properties and steric orientations for molecular interactions, paving the way for the design of novel therapeutic agents. This guide provides a comprehensive review and comparative analysis of the multifaceted biological activities of indole-2-carbaldehydes, synthesizing experimental data to offer field-proven insights for researchers and drug development professionals.

Synthetic Accessibility: The Foundation for Derivatization

The exploration of indole-2-carbaldehydes' biological potential is intrinsically linked to their synthetic accessibility. Several reliable methods exist for their preparation, allowing for the systematic modification of the indole core to optimize activity. A common and effective strategy involves the oxidation of the corresponding 2-hydroxymethylindoles. These precursor alcohols are typically prepared via the lithium aluminium hydride (LiAlH₄) reduction of the more readily available indole-2-carboxylates.[6] Activated manganese dioxide (MnO₂) is a frequently used oxidizing agent for this transformation, offering good yields.[6]

Alternative routes, such as the McFadyen-Stevens reaction starting from 2-ethoxycarbonylindoles, have also been successfully employed.[6][7] Understanding these synthetic pathways is crucial as it informs the feasibility of generating diverse libraries of substituted indole-2-carbaldehydes for structure-activity relationship (SAR) studies.

G cluster_0 Pathway 1: Oxidation Route cluster_1 Pathway 2: McFadyen-Stevens Route Indole2Carboxylate Indole-2-Carboxylate Indole2Methanol Indole-2-Methanol Indole2Carboxylate->Indole2Methanol LiAlH₄ Reduction Indole2Carbaldehyde_A Indole-2-Carbaldehyde Indole2Methanol->Indole2Carbaldehyde_A MnO₂ Oxidation Ethoxycarbonylindole 2-Ethoxycarbonylindole Carbohydrazide Carbohydrazide Derivative Ethoxycarbonylindole->Carbohydrazide Hydrazine TosylatedIntermediate Tosylated Intermediate Carbohydrazide->TosylatedIntermediate TsCl Indole2Carbaldehyde_B Indole-2-Carbaldehyde TosylatedIntermediate->Indole2Carbaldehyde_B Na₂CO₃ Indole Indole Starting Material Indole->Indole2Carboxylate Indole->Ethoxycarbonylindole

Caption: Common synthetic pathways to Indole-2-Carbaldehyde.

Anticancer and Antiproliferative Activity

The development of novel anticancer agents is a primary focus of indole-2-carbaldehyde research. Derivatives have demonstrated potent activity against a range of cancer cell lines by targeting multiple, crucial cellular pathways.[8]

Mechanisms of Action

The anticancer effects of these compounds are not monolithic; they operate through diverse and often complementary mechanisms, including the inhibition of key protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

  • Kinase Inhibition: Many cancers are driven by the aberrant activity of protein kinases.[9] Indole-2-carboxamide derivatives have been identified as potent multi-target kinase inhibitors, effectively blocking the signaling of receptors like EGFR (epidermal growth factor receptor), HER2, and VEGFR-2 (vascular endothelial growth factor receptor-2).[9][10] Inhibition of VEGFR-2 is particularly significant as it disrupts tumor angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[11]

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is a critical target for many successful chemotherapeutics. Certain 2-phenylindole-3-carbaldehyde analogs, structurally related to our core topic, have shown potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[12] This mechanism is shared by well-known drugs like colchicine.

  • Apoptosis Induction: A desired outcome of cancer therapy is the induction of programmed cell death, or apoptosis. By inhibiting survival pathways and activating pro-apoptotic proteins, indole derivatives can effectively trigger this process in cancer cells.[13]

G cluster_0 Cell Signaling & Proliferation IndoleDerivative Indole-2-Carboxamide Derivative EGFR EGFR/HER2 IndoleDerivative->EGFR Inhibits VEGFR2 VEGFR-2 IndoleDerivative->VEGFR2 Inhibits CDK2 CDK2 IndoleDerivative->CDK2 Inhibits Apoptosis Apoptosis IndoleDerivative->Apoptosis Induces Proliferation Cell Proliferation & Survival EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellCycle Cell Cycle Progression (G2/M) CDK2->CellCycle G cluster_0 Inflammatory Response LPS LPS Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage Stimulates iNOS iNOS Expression Macrophage->iNOS Cytokines TNF-α, IL-6 Expression Macrophage->Cytokines IndoleDerivative Indole-2-Carboxamide Derivative IndoleDerivative->iNOS Inhibits IndoleDerivative->Cytokines Inhibits NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation

Caption: Inhibition of LPS-induced inflammatory pathways by Indole derivatives.

Comparative Performance Data

The anti-inflammatory potential is assessed by measuring the reduction in inflammatory mediators.

Table 3: Inhibition of Inflammatory Mediators by Indole-2-Carboxamide Derivatives in LPS-Stimulated Macrophages

Compound ID Inhibition of TNF-α Inhibition of IL-6 Key Finding Source
14f Effective Effective Reduced LPS-induced pulmonary inflammation in vivo. [14]
14g Effective Effective Showed significant lung histopathological improvements in mice. [14]

| 13b | Effective | Effective | Most potent in series; also induced ferroptosis. | [15]|

Other Notable Biological Activities

The therapeutic potential of this scaffold extends beyond the major areas detailed above. Preliminary research has highlighted promising activity in other domains:

  • Antiviral Activity: An intriguing study identified indole-2-carboxylic acid as an inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. [16]Through optimization, derivatives were synthesized that markedly inhibited the enzyme's strand transfer function, with IC₅₀ values in the low micromolar range. [16]

Conclusion and Future Perspectives

Indole-2-carbaldehydes and their derivatives represent a remarkably versatile and potent class of bioactive compounds. The research synthesized in this guide clearly demonstrates their significant potential in oncology, infectious diseases, and inflammatory conditions. The strength of this scaffold lies in its synthetic tractability and its ability to interact with a diverse range of biological targets, from protein kinases and microbial membranes to key enzymes in inflammatory pathways.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While many targets have been identified, a deeper understanding of the precise molecular interactions and off-target effects is necessary for rational drug design.

  • In Vivo Efficacy and Safety: Many of the promising results are from in vitro studies. A greater emphasis on animal models is required to evaluate the efficacy, pharmacokinetics, and toxicology of lead compounds.

  • Targeted Drug Delivery: Developing systems to deliver these compounds specifically to tumor sites or areas of infection could enhance efficacy while minimizing systemic side effects.

The indole-2-carbaldehyde core is not merely a chemical curiosity but a validated starting point for the development of next-generation therapeutics. The comparative data and experimental insights provided herein offer a solid foundation for researchers to build upon in the ongoing quest for novel and more effective medicines.

References

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of Indole-2-Carbaldehyde Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Indole-2-carbaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds and functional materials. Its strategic importance necessitates a thorough understanding of the available synthetic routes to enable researchers to make informed decisions based on efficiency, scalability, and practicality. This guide provides an in-depth comparison of the most prevalent methods for the preparation of indole-2-carbaldehyde, offering a blend of mechanistic insights and field-proven experimental protocols.

Introduction: The Significance of Indole-2-Carbaldehyde

The indole scaffold is a privileged structure in drug discovery, and its C-2 functionalization opens avenues to a diverse chemical space. Indole-2-carbaldehyde serves as a versatile precursor to a range of more complex molecules, including but not limited to, tryptamines, carbolines, and various bioactive alkaloids. The choice of synthetic methodology for this key building block can significantly impact the overall efficiency and cost-effectiveness of a multi-step synthesis. This guide will navigate through classical and contemporary approaches, providing a comparative benchmark of their synthetic utility.

Classical Synthetic Routes: The Workhorses of Indole-2-Carbaldehyde Synthesis

Several classical methods have long been the mainstay for the synthesis of indole-2-carbaldehyde. These routes, while sometimes lacking the elegance of modern catalytic approaches, are often robust and well-understood.

Directed ortho-Lithiation followed by Formylation

This method stands out for its regioselectivity and relatively good yields. The strategy involves the deprotonation of the indole nitrogen, followed by a second deprotonation at the C-2 position, and subsequent quenching with an electrophilic formylating agent.

Mechanistic Rationale: The initial deprotonation of the N-H proton with a strong base like n-butyllithium (n-BuLi) directs the second deprotonation to the adjacent C-2 position. The use of a second equivalent of a strong, sterically hindered base like tert-butyllithium (t-BuLi) effectively metalates the C-2 position. The resulting 2-lithioindole intermediate is a potent nucleophile that readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF) to furnish the desired aldehyde after aqueous workup.

Experimental Protocol: Synthesis of 1H-indole-2-carbaldehyde via Lithiation [1][2]

  • Materials:

    • Indole (1.00 g, 8.54 mmol)

    • n-Butyllithium (2.5 M in hexanes, 3.80 mL, 9.50 mmol)

    • tert-Butyllithium (1.7 M in pentane, 5.00 mL, 8.54 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (0.83 mL, 8.5 mmol)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Brine (saturated aqueous NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (3.80 mL, 9.50 mmol) to the solution and stir for 30 minutes at -78 °C.

    • To the resulting solution, slowly add tert-butyllithium (5.00 mL, 8.54 mmol) and continue stirring at -78 °C for 1 hour.

    • Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the reaction mixture.

    • Allow the reaction mixture to warm to room temperature over a period of 1.5 hours.

    • Quench the reaction by adding 10 mL of water and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine (3 x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate (80:20) eluent to afford 1H-indole-2-carbaldehyde.

  • Yield: 58%[2]

Workflow for Directed ortho-Lithiation and Formylation

G cluster_prep Reaction Setup cluster_reaction Lithiation and Formylation cluster_workup Workup and Purification indole Indole in anhydrous THF cool_neg78 Cool to -78 °C indole->cool_neg78 add_nBuLi Add n-BuLi cool_neg78->add_nBuLi stir1 Stir for 30 min add_nBuLi->stir1 add_tBuLi Add t-BuLi stir1->add_tBuLi stir2 Stir for 1 hour add_tBuLi->stir2 add_DMF Add DMF stir2->add_DMF warm_rt Warm to RT add_DMF->warm_rt quench Quench with H₂O warm_rt->quench extract Extract with Et₂O quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Indole-2-carbaldehyde purify->product

Caption: Workflow for the synthesis of indole-2-carbaldehyde via directed lithiation.

Oxidation of 2-Hydroxymethylindole

This two-step approach involves the initial reduction of a more readily available indole-2-carboxylate to the corresponding alcohol, followed by oxidation to the aldehyde. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid.

Mechanistic Rationale: The reduction of the ester to the primary alcohol is typically achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄). The subsequent oxidation of 2-hydroxymethylindole to indole-2-carbaldehyde is efficiently carried out using activated manganese dioxide (MnO₂). This is a heterogeneous reaction where the alcohol adsorbs to the surface of the MnO₂, and a concerted mechanism leads to the formation of the aldehyde and manganese(II) oxide. The mildness of MnO₂ is advantageous as it selectively oxidizes the allylic/benzylic alcohol without affecting the indole nucleus.

Experimental Protocol: Oxidation of 2-Hydroxymethylindole [3]

  • Materials:

    • 2-Hydroxymethylindole

    • Activated manganese dioxide (MnO₂)

    • Dichloromethane (CH₂Cl₂), anhydrous

  • Procedure:

    • Dissolve 2-hydroxymethylindole (4 g) in anhydrous dichloromethane (250 mL).

    • Add activated manganese dioxide (10 g) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 20-30 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

    • Wash the filter cake thoroughly with dichloromethane.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude indole-2-carbaldehyde.

    • Purify the product by crystallization or column chromatography.

  • Yield: Typically good to excellent, though specific yields can vary depending on the substrate and the activity of the MnO₂.

The McFadyen-Stevens Reaction

This classical name reaction provides a route to aldehydes from carboxylic acid derivatives. In the context of indole-2-carbaldehyde synthesis, it commences with an indole-2-carboxylate ester.

Mechanistic Rationale: The ester is first converted to the corresponding carbohydrazide. Subsequent reaction with a sulfonyl chloride (typically tosyl chloride) affords an N-acyl-N'-sulfonylhydrazide. Treatment of this intermediate with a base, such as anhydrous sodium carbonate in a high-boiling solvent like ethylene glycol, induces the elimination of the sulfinate anion and dinitrogen gas, generating the aldehyde. The reaction proceeds through a transient acyl diazene intermediate.

Experimental Protocol: McFadyen-Stevens Synthesis of 5-Methoxyindole-2-carbaldehyde [3]

  • Materials:

    • Ethyl 5-methoxyindole-2-carboxylate

    • Hydrazine hydrate

    • Tosyl chloride

    • Pyridine

    • Anhydrous sodium carbonate

    • Ethylene glycol

  • Procedure:

    • Carbohydrazide formation: Convert ethyl 5-methoxyindole-2-carboxylate to the corresponding carbohydrazide by refluxing with hydrazine hydrate.

    • Tosylation: React the carbohydrazide with tosyl chloride in pyridine to obtain the N-tosylhydrazide derivative.

    • Aldehyde formation: Heat the N-tosylhydrazide with anhydrous sodium carbonate in ethylene glycol. The aldehyde is formed with the evolution of nitrogen gas.

    • After cooling, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent.

    • The crude product requires purification, often by repeated column chromatography.

  • Yield: Approximately 41% for 5-methoxyindole-2-carbaldehyde.[3] A notable drawback of this method is the often tedious purification required to remove impurities.[3]

The Reissert-Henze Reaction Pathway

The Reissert synthesis is a powerful method for constructing the indole ring system itself, typically yielding an indole-2-carboxylic acid derivative. This can then be converted to the desired aldehyde in subsequent steps.

Mechanistic Rationale: The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. This intermediate then undergoes a reductive cyclization, where the nitro group is reduced to an amine (e.g., using zinc in acetic acid), which spontaneously cyclizes onto the adjacent ketone to form the indole-2-carboxylate. This ester must then be converted to the aldehyde via a two-step reduction-oxidation sequence as described in section 2.2, or through other functional group manipulations.

Workflow for the Reissert-Henze Pathway to Indole-2-carbaldehyde

G start o-Nitrotoluene reagent1 Diethyl Oxalate, Base start->reagent1 intermediate1 Ethyl o-nitrophenylpyruvate reagent1->intermediate1 reagent2 Reductive Cyclization (e.g., Zn/HOAc) intermediate1->reagent2 intermediate2 Indole-2-carboxylate reagent2->intermediate2 reagent3 Reduction (e.g., LiAlH₄) intermediate2->reagent3 intermediate3 2-Hydroxymethylindole reagent3->intermediate3 reagent4 Oxidation (e.g., MnO₂) intermediate3->reagent4 product Indole-2-carbaldehyde reagent4->product

Caption: Multi-step synthesis of indole-2-carbaldehyde via the Reissert-Henze reaction.

Modern Synthetic Approaches: The Rise of Catalysis

While classical methods are reliable, modern organic synthesis increasingly favors catalytic approaches that offer improved efficiency, milder reaction conditions, and greater functional group tolerance. However, direct C-2 formylation of indoles using modern catalytic methods remains less common than functionalization at the C-3 position.

Transition-Metal Catalyzed Syntheses

Palladium and rhodium catalysis have revolutionized indole synthesis and functionalization. While direct catalytic C-2 formylation is not widely reported, these metals are instrumental in synthesizing precursors to indole-2-carbaldehyde. For instance, palladium-catalyzed aerobic amination of 2-acetamido-3-aryl-acrylates can produce indole-2-carboxylates, which can then be converted to the target aldehyde.[4]

The development of direct C-H formylation at the C-2 position of indoles remains an active area of research. The inherent electronic properties of the indole ring favor electrophilic attack at the C-3 position, making C-2 functionalization a significant challenge that often requires directing groups or pre-functionalized substrates.

Comparative Analysis of Synthetic Routes

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key parameters of the discussed methods.

MethodStarting MaterialKey ReagentsTypical YieldReaction ConditionsAdvantagesDisadvantages
Directed Lithiation Indolen-BuLi, t-BuLi, DMF~58%[2]Cryogenic (-78 °C)High regioselectivity, good yieldRequires cryogenic temperatures, strong bases, and strictly anhydrous conditions
Oxidation of 2-Hydroxymethylindole 2-HydroxymethylindoleActivated MnO₂Good to excellentRoom temperatureMild conditions, high selectivityRequires pre-synthesis of the starting alcohol
McFadyen-Stevens Reaction Indole-2-carboxylateHydrazine, TsCl, Na₂CO₃~41% (substituted)[3]High temperatureUtilizes readily available starting materialsModerate yields, often requires tedious purification, harsh conditions
Reissert-Henze Pathway o-NitrotolueneDiethyl oxalate, base, reducing agentMulti-step, overall yield variesVaries (includes reduction and high temp)Builds the indole core, good for substituted indolesMulti-step, may have a low overall yield

Senior Application Scientist's Perspective and Recommendations

The choice of synthetic route for indole-2-carbaldehyde is highly dependent on the specific context of the research, including the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory.

  • For small-scale, discovery chemistry applications where regioselectivity is paramount, the directed ortho-lithiation method is often the preferred choice. Despite the need for cryogenic conditions, its reliability and good yield make it a valuable tool.

  • When a suitable indole-2-carboxylate is readily available or can be synthesized efficiently, the two-step reduction-oxidation sequence via 2-hydroxymethylindole is an excellent and often high-yielding strategy. The mildness of the manganese dioxide oxidation is a significant advantage.

  • The McFadyen-Stevens and Reissert-Henze routes are more classical, multi-step approaches. They are particularly useful when constructing the indole ring from simple precursors is necessary. However, researchers should be prepared for potentially lower overall yields and more demanding purification procedures. The McFadyen-Stevens reaction, in particular, can be plagued by purification challenges.

  • The development of a direct and efficient catalytic C-2 formylation of indole remains a desirable but challenging goal. Researchers should remain vigilant for emerging methodologies in this area, as a successful catalytic process would represent a significant advancement in indole chemistry.

References

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  • BenchChem. (2025). Synthesis of 3-bromo-1H-indole-2-carbaldehyde from Indole: A Technical Guide.
  • Der Pharma Chemica. (2015).
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  • Organic Syntheses. (2018).
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  • ResearchGate. (n.d.).
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  • BenchChem. (n.d.).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).
  • ACS Publications. (2026). Organic Letters Ahead of Print.
  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles.
  • Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[5][6]-Aryl Shift. (2010).

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  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.).
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  • Organic Syntheses. (2024).
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  • MDPI. (n.d.). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones.
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures.

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A Comparative Guide to the Antioxidant Potential of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced antioxidant capabilities of various molecular scaffolds is paramount. Among these, the indole nucleus stands out as a privileged structure, forming the backbone of a multitude of natural and synthetic compounds with significant biological activities. This guide provides an in-depth comparative study of the antioxidant potential of select indole derivatives, offering both theoretical insights and practical, field-proven experimental protocols.

The Indole Nucleus: A Hub of Antioxidant Activity

The indole ring system, an aromatic heterocyclic amine, is a key pharmacophore in a vast array of bioactive molecules, including the essential amino acid tryptophan and the neurohormone melatonin.[1][2] Its electron-rich nature makes it an excellent electron donor, a fundamental property for antioxidant action.[3] Indole derivatives can exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect upregulation of endogenous antioxidant defense systems. This guide will explore both facets, providing a comprehensive understanding of their protective roles against oxidative stress.

Comparative Analysis of Antioxidant Potential

To objectively assess the antioxidant capabilities of various indole derivatives, a direct comparison of their performance in standardized assays is essential. The following table summarizes the antioxidant activity of key indole derivatives, including the well-studied neurohormone melatonin, its metabolic precursors, and synthetic analogues. The data is presented as the half-maximal inhibitory concentration (IC50) or percentage of inhibition, providing a clear metric for comparison. A lower IC50 value indicates a higher antioxidant potency.

Table 1: Comparative Antioxidant Activity of Selected Indole Derivatives

CompoundDPPH Radical Scavenging (IC50/EC50)FRAP (Ferric Reducing Antioxidant Power)NotesReference(s)
Melatonin Discrete activityModerate activityExhibits both electron and hydrogen atom transfer mechanisms.[4][5]
Tryptamine 91% inhibition of hyaluronic acid degradation59% inhibition of lipid peroxidationDemonstrates significant inhibition of lipid peroxidation.[5]
5-Hydroxyindoles (e.g., Serotonin) High activity, similar to ascorbic acidHigh activityThe 5-hydroxy group significantly enhances antioxidant capacity.[4]
Indole-3-acetic acid Moderate activityReacts better through hydrogen atom transfer.A prominent plant hormone with antioxidant properties.[4]
Indole-3-carbinol Moderate activityInduces phase II detoxifying enzymes.Known for its cancer-preventive properties.[6]
Synthetic Indole Derivatives (with pyrrolidinedithiocarbamate moiety) 38% scavenging activity (at a fixed concentration)High reducing abilitySubstituents at the C-3 position significantly modulate activity.[4]

Key Insights from the Comparison:

  • The Role of the 5-Hydroxy Group: The presence of a hydroxyl group at the 5-position of the indole ring, as seen in serotonin, dramatically increases the antioxidant activity in assays involving electron transfer mechanisms like DPPH and FRAP.[4]

  • Melatonin's Multifaceted Activity: While melatonin may not always exhibit the highest potency in in-vitro assays compared to some of its hydroxylated counterparts, its in-vivo efficacy is well-documented, partly due to its ability to readily cross physiological barriers and the antioxidant activity of its metabolites.[4][5]

  • Substitution Matters: The type and position of substituents on the indole nucleus have a profound impact on antioxidant potential. For instance, C-3 substituted indoles with specific moieties like pyrrolidinedithiocarbamate show enhanced radical scavenging and reducing power.

Mechanisms of Antioxidant Action

The antioxidant prowess of indole derivatives can be broadly categorized into direct and indirect mechanisms.

Direct Radical Scavenging: The Frontline Defense

Direct radical scavenging involves the neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through two primary chemical reactions:

  • Hydrogen Atom Transfer (HAT): The indole derivative donates a hydrogen atom to a free radical, thereby quenching its reactivity. The N-H bond of the indole ring is a primary site for this donation.

  • Single-Electron Transfer (SET): The electron-rich indole nucleus donates an electron to a free radical, converting it into a more stable species.

The prevalence of one mechanism over the other is influenced by the specific indole derivative's structure and the nature of the free radical.[4]

Caption: Direct antioxidant mechanisms of indole derivatives.

Indirect Antioxidant Effects: Activating Cellular Defenses

Beyond direct scavenging, many indole derivatives act as signaling molecules that upregulate the body's own antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2-ARE pathway .[7][8]

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by being bound to its repressor protein, Keap1. When cells are exposed to oxidative stress or certain bioactive molecules like indole derivatives, this bond is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1)

  • NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

  • Glutathione S-transferases (GSTs)

Some indole derivatives can act as inhibitors of the Keap1-Nrf2 interaction, thereby promoting the activation of this protective pathway.[7][9]

Nrf2_Activation_by_Indole_Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Indole->Keap1_Nrf2 Inhibits Interaction Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates

Caption: Nrf2 pathway activation by indole derivatives.

Experimental Protocols for Antioxidant Potential Assessment

To ensure scientific rigor and reproducibility, the following are detailed, step-by-step methodologies for the most common in-vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of the indole derivative test sample in methanol.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test sample or standard at various concentrations to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Plot a dose-response curve of % inhibition versus concentration to determine the IC50 value.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Sample in 96-well plate A->C B Prepare Sample/Standard Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of concentrations of the indole derivative test sample and a standard antioxidant.

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the test sample or standard at various concentrations to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

  • Assay Procedure:

    • Prepare a series of concentrations of the indole derivative test sample and a standard (e.g., FeSO₄·7H₂O).

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test sample, standard, or blank (deionized water) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 593 nm.

    • Create a standard curve using the known concentrations of the ferrous sulfate standard.

    • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).

Conclusion and Future Perspectives

Indole derivatives represent a versatile and potent class of antioxidants with diverse mechanisms of action. The structure-activity relationships highlighted in this guide underscore the importance of chemical modifications in fine-tuning their antioxidant potential. While direct radical scavenging assays provide valuable initial screening data, the ability of certain indole derivatives to modulate the Nrf2 pathway suggests a more profound and sustained cellular protective effect.

Future research should focus on elucidating the in-vivo efficacy and pharmacokinetic profiles of novel synthetic indole derivatives. A deeper understanding of their interaction with the Keap1-Nrf2-ARE pathway will pave the way for the development of targeted therapies for a range of oxidative stress-related diseases. The experimental protocols provided herein offer a standardized framework for the continued exploration of this promising class of molecules.

References

  • Cosimelli, B., et al. (2019). Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1152-1157.
  • Jiang, Z., et al. (2015). Small molecules which possess this capability may be potential Nrf2 activators for the treatment of inflammatory diseases involving chronic oxidative stress such as GID. European Journal of Medicinal Chemistry, 97, 84-95.
  • Tian, C., et al. (2024). Indole-3-carbinol and its main derivative 3,3'-diindolylmethane: Regulatory roles and therapeutic potential in liver diseases. Phytotherapy Research.
  • Rodriguez-Naranjo, M. I., et al. (2012). Comparative evaluation of the antioxidant activity of melatonin and related indoles. Food Chemistry, 134(4), 2374-2380.
  • Koc, M., et al. (2001). In vitro and in vivo assessment of the antioxidant activity of melatonin and related indole derivatives. Journal of Pineal Research, 30(2), 90-95.
  • Suzen, S., et al. (2005). A Comparative Study: Evaluation of Antioxidant Activity of Melatonin and Some Indole Derivatives. Medicinal Chemistry Research, 14(3), 169-179.
  • Gurer-Orhan, H., et al. (2016). Novel indole-based melatonin analogues: Evaluation of antioxidant activity and protective effect against amyloid β-induced damage. Bioorganic & Medicinal Chemistry, 24(16), 3698-3706.
  • Estevão, M. D., et al. (2010). Antioxidant activity of unexplored indole derivatives: Synthesis and screening. Bioorganic & Medicinal Chemistry, 18(16), 5895-5904.
  • Cano, M., et al. (2003). Antioxidant and cytoprotective activity of indole derivatives related to melatonin. Journal of Pineal Research, 35(2), 107-115.
  • Jasiewicz, B., et al. (2021).
  • Al-Ostoot, F. H., et al. (2020). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 17(10), 2469-2495.
  • Kumari, A., & Singh, R. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021.
  • Parthiban, P., et al. (2021). Indole-curcumin derivatives: Synthesis, anticancer, and antioxidant studies. Journal of Molecular Structure, 1230, 129878.
  • Singh, V. K., et al. (2022). A brief review of the biological potential of indole derivatives. Journal of Heterocyclic Chemistry, 59(5), 795-817.
  • Cosimelli, B., et al. (2019). Structures of the indole derivatives selected as potential inhibitors of the Keap1–Nrf2 interaction.
  • Hu, Q., et al. (2019). Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function. MedChemComm, 10(7), 1046-1056.
  • Liu, Y., et al. (2022). Schematic diagram of Nrf2/ARE pathway. The → indicates activation or induction.
  • Baer-Dubowska, W., et al. (2015). The activation of the Nrf2/ARE pathway in HepG2 hepatoma cells by phytochemicals and subsequent modulation of phase II and antioxidant enzyme expression. Journal of Physiology and Biochemistry, 71(2), 209-217.

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 5-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 5-Chloro-1H-indole-2-carbaldehyde are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Chloro-1H-indole-2-carbaldehyde, grounded in established safety standards and best practices. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and compliant laboratory environment.

Hazard Identification and Immediate Safety Protocols

Understanding the inherent risks of a chemical is the foundation of its safe management. 5-Chloro-1H-indole-2-carbaldehyde is classified as a hazardous substance, and its Safety Data Sheet (SDS) outlines several key warnings.[1][2]

Hazard Profile Summary:

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]

This table summarizes the primary health hazards associated with 5-Chloro-1H-indole-2-carbaldehyde.

The causality behind these classifications lies in the compound's chemical reactivity. The aldehyde functional group and the chlorinated indole ring can interact with biological macromolecules, leading to irritation upon contact. Therefore, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).To prevent skin contact and subsequent irritation.[3]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[3]To protect eyes from dust particles or splashes, preventing serious irritation.[1][3]
Skin and Body Protection Wear a laboratory coat.To prevent contamination of personal clothing.[3]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[1][2]To avoid inhalation of dust, which can cause respiratory tract irritation.[1][2]

This table outlines the minimum PPE required when handling 5-Chloro-1H-indole-2-carbaldehyde.

These measures are in line with the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories," which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[4][5][6][7] Your institution's CHP is the primary document governing your safety procedures and should always be consulted.

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in the proper disposal of 5-Chloro-1H-indole-2-carbaldehyde is correct waste segregation. As a chlorinated organic compound, it must be classified as halogenated organic waste .[8][9]

Why Segregation Matters: Mixing halogenated and non-halogenated organic waste streams can have significant consequences. Halogenated wastes are typically disposed of via high-temperature incineration.[8] If non-halogenated solvents are unnecessarily mixed in, it dramatically increases the volume of waste requiring this more complex and costly disposal method.[9][10] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[11][12][13]

dot

Waste_Segregation_Logic Diagram 1: Waste Segregation Decision Flow Start Waste Generated: 5-Chloro-1H-indole-2-carbaldehyde (Solid, solution, or contaminated material) Check_Halogen Does the compound contain a Halogen (F, Cl, Br, I)? Start->Check_Halogen Halogenated_Waste YES: Classify as HALOGENATED ORGANIC WASTE Check_Halogen->Halogenated_Waste Yes Non_Halogenated_Waste NO: Classify as NON-HALOGENATED ORGANIC WASTE Check_Halogen->Non_Halogenated_Waste No Waste_Container Select designated, properly labeled, and compatible waste container. Halogenated_Waste->Waste_Container Final_Disposal Store in Satellite Accumulation Area (SAA) for pickup by approved waste disposal service. Waste_Container->Final_Disposal

Caption: Waste segregation decision flow for 5-Chloro-1H-indole-2-carbaldehyde.

Step-by-Step Disposal Protocol for Laboratory Quantities

This protocol details the procedure for accumulating waste 5-Chloro-1H-indole-2-carbaldehyde and contaminated materials within the laboratory, in compliance with Environmental Protection Agency (EPA) and OSHA regulations.

Materials Required:

  • Designated hazardous waste container for halogenated organics (must be in good condition, compatible with the waste, and have a screw-top cap).[11][14][15]

  • Hazardous waste label.

  • Appropriate PPE (see table above).

  • Chemical fume hood.

Procedure:

  • Container Preparation:

    • Obtain a designated waste container for "Halogenated Organic Waste." This container should be supplied by your institution's Environmental Health & Safety (EHS) department or follow their specific guidelines.[15]

    • Affix a hazardous waste label to the container before adding any waste.[14][16]

  • Labeling:

    • Clearly write "Hazardous Waste" on the label.[16]

    • List all chemical constituents by their full name (no abbreviations) and their estimated percentages. For this specific waste stream, you would write: "5-Chloro-1H-indole-2-carbaldehyde".[8][11][17] If it is in a solvent, the solvent must also be listed (e.g., "Dichloromethane, 95%; 5-Chloro-1H-indole-2-carbaldehyde, 5%").

    • Indicate the associated hazards by checking the appropriate boxes (e.g., Irritant, Toxic).[16]

  • Waste Accumulation:

    • All transfers of waste into the container must be performed within a chemical fume hood to minimize inhalation exposure.[9][18]

    • For solid waste: Use a scoop or spatula to transfer the solid chemical directly into the waste container.

    • For contaminated materials (e.g., gloves, weigh boats, paper towels): Place these items into the designated solid halogenated waste container. Do not overfill.

    • For solutions: Carefully pour the liquid waste into the designated liquid halogenated waste container. Do not fill the container beyond 90% capacity to allow for expansion.[18]

  • Container Storage:

    • Keep the waste container securely capped at all times, except when actively adding waste.[10][11][14][15] This is a critical EPA requirement to prevent the release of hazardous vapors.

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][16][19]

    • Ensure the waste container is stored in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[17]

    • Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3][11][12][20]

  • Arranging for Disposal:

    • Once the waste container is full, or if you are approaching your laboratory's storage time limit (often up to one year for partially filled containers in an SAA), arrange for pickup.[11]

    • Contact your institution's EHS department or follow their established procedure to request a waste pickup.[15] They will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[21]

Spill and Emergency Procedures

Accidents can happen, and a prepared response is crucial.

For a Small Spill (Contained within the Fume Hood):

  • Ensure your PPE is intact. Alert others in the immediate area.

  • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).[14]

  • Carefully sweep or scoop the absorbent material and the spilled chemical into a suitable container.[2][3]

  • Seal the container, label it as "Hazardous Waste: Spill Debris containing 5-Chloro-1H-indole-2-carbaldehyde," and dispose of it through the halogenated waste stream.[14]

  • Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate the immediate area.

  • Alert laboratory personnel and contact your institution's emergency number or EHS department immediately.[14]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

In the event of personal exposure, follow the first-aid measures outlined in the SDS[1][2]:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. The responsible management of chemical waste is an integral part of rigorous and ethical scientific research.

References

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. OSHA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Waste Guideline: Halogenated Solvents. Temple University Environmental Health and Radiation Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • List of Incompatible Chemicals. St. Olaf College. [Link]

  • Incompatible Chemicals. University of Florida Environmental Health and Safety. [Link]

  • Incompatibility of Common Laboratory Chemicals. Emory University Environmental Health and Safety Office. [Link]

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Navigating the Safe Handling of 5-Chloro-1H-indole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Protocols for 5-Chloro-1H-indole-2-carbaldehyde

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Chloro-1H-indole-2-carbaldehyde. The following procedural guidance is synthesized from safety data for structurally similar compounds and established laboratory safety standards to ensure the highest degree of operational safety and integrity.

Understanding the Hazard Landscape

Hazard StatementClassificationSource
Causes skin irritationSkin Irritation, Category 2[3][4][5]
Causes serious eye irritationEye Irritation, Category 2/2A[1][3][4][5]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[3][4][5]
Harmful if swallowedAcute Toxicity, Oral (Presumed)Inferred from related compounds
Toxic in contact with skinAcute Toxicity, Dermal (Presumed)Inferred from related compounds

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 5-Chloro-1H-indole-2-carbaldehyde.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[6]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (e.g., nitrile or butyl rubber), inspected prior to use.[6] A lab coat or other protective work clothing is mandatory.[6]Prevents skin contact which can lead to irritation and potential systemic toxicity.
Respiratory Protection In case of dust or aerosol formation, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[3]Protects the respiratory tract from irritation caused by inhalation of the compound.

Operational Blueprint: From Receipt to Disposal

A systematic workflow is paramount to ensuring safe handling and maintaining the integrity of your research.

Engineering and Administrative Controls: The Foundation of Safety
  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound or preparing solutions.[4]

  • Access Control: Store the compound in a locked and designated area, accessible only to authorized personnel.[3]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory where this chemical is handled. Wash hands thoroughly after handling.[1][4]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood to minimize inhalation exposure. Use appropriate tools to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: If used in a reaction, ensure the apparatus is secure and that any potential pressure build-up is managed.

  • Post-Handling: Decontaminate all work surfaces and equipment after use. Remove and dispose of gloves properly.

Storage and Transport
  • Container: Store in a tightly closed, properly labeled container.[1][4]

  • Conditions: Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[3] The compound may be air and light-sensitive.

  • Transport: When moving the compound within the facility, use a secondary container to prevent spills.

Spill and Emergency Procedures
  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the area with an appropriate solvent.

  • Major Spills: Evacuate the area and alert the appropriate safety personnel.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

End-of-Life Cycle: Waste Disposal

The disposal of 5-Chloro-1H-indole-2-carbaldehyde and its containers must be managed as hazardous waste.

  • Waste Segregation: Do not mix with other waste streams.

  • Containerization: Use a dedicated, properly labeled, and sealed container for the waste.

  • Disposal Service: Arrange for disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][5]

Visualizing the Workflow

The following diagram illustrates the standard workflow for the safe handling of 5-Chloro-1H-indole-2-carbaldehyde in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal Prep Don PPE Area_Prep Prepare Work Area Prep->Area_Prep Weigh Weighing (in fume hood) Area_Prep->Weigh Proceed to Handling Dissolve Solution Preparation Weigh->Dissolve React Reaction Dissolve->React Decon Decontaminate Surfaces React->Decon Reaction Complete Collect_Waste Collect Hazardous Waste React->Collect_Waste Generate Waste Store Store Compound Decon->Store Dispose_PPE Dispose of Contaminated PPE Decon->Dispose_PPE Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose_Waste Professional Disposal Label_Waste->Dispose_Waste

Caption: Workflow for Safe Handling of 5-Chloro-1H-indole-2-carbaldehyde.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Chloroindole-3-carboxaldehyde.
  • Fisher Scientific. (2025).
  • Cayman Chemical. (2025).
  • BenchChem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • ChemicalBook. (2025).
  • Acros Organics. (2025).
  • Sigma-Aldrich. (2025).
  • BLD Pharm. (n.d.).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (n.d.). Indole-2-carboxaldehyde 97%.
  • Central Drug House. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Chloroindole-3-carboxaldehyde 98%.
  • Apollo Scientific. (n.d.).
  • Trihydro Corpor
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-1-methyl-1H-indole-2-carbaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.